molecular formula C29H29F3N2 B609348 MSC1094308

MSC1094308

Cat. No.: B609348
M. Wt: 462.5 g/mol
InChI Key: OCZIMUMAPGQEBH-UHFFFAOYSA-N
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Description

MSC1094308 is a Non-Competitive Inhibitor of VCP/p97 and VPS4 Reveals Conserved Allosteric Circuits in Type I and II AAA ATPases. This compound binds to a previously characterized drugable hotspot of p97, thereby inhibiting the D2 ATPase activity. Our results furthermore indicate that a similar allosteric site exists in VPS4B, suggesting conserved allosteric circuits and drugable sites in both type I and II AAA ATPases. Our results may thus guide future chemical tool and drug discovery efforts for the biomedically relevant AAA ATPases.

Properties

IUPAC Name

4,4-bis(4-fluorophenyl)-N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29F3N2/c30-22-8-4-20(5-9-22)25(21-6-10-23(31)11-7-21)2-1-15-33-18-19-3-13-28-26(16-19)27-17-24(32)12-14-29(27)34-28/h4-12,14,17,19,25,33-34H,1-3,13,15-16,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZIMUMAPGQEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1CNCCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C5=C(N2)C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of MSC1094308

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSC1094308 is a novel small molecule inhibitor targeting key components of the cellular protein quality control machinery. This document provides a comprehensive technical overview of its mechanism of action, drawing from available biochemical and cellular data. This compound acts as a reversible, allosteric, and non-competitive inhibitor of the AAA+ ATPases p97/VCP and VPS4B. By targeting the D2 ATPase domain of p97, this compound disrupts the ubiquitin-proteasome system, leading to the accumulation of polyubiquitinated proteins and induction of cellular stress. This guide details the quantitative inhibitory activity of this compound, outlines the protocols for key validation experiments, and provides visual representations of its mechanism and associated experimental workflows.

Introduction

The proper functioning of cellular protein homeostasis, or proteostasis, is critical for cell survival and is maintained by a complex network of pathways that regulate protein synthesis, folding, and degradation. A central player in this network is the AAA+ (ATPases Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP). p97 is involved in a myriad of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy. Given its central role in proteostasis, p97 has emerged as a promising therapeutic target in oncology and other diseases characterized by proteotoxic stress.

This compound has been identified as a potent inhibitor of p97 and the related AAA ATPase VPS4B. This guide synthesizes the current understanding of the molecular mechanism by which this compound exerts its effects, providing a valuable resource for researchers in the field of drug discovery and development.

Core Mechanism of Action

This compound functions as a reversible, allosteric, and non-competitive inhibitor of the D2 ATPase activity of p97/VCP.[1][2][3] Unlike ATP-competitive inhibitors that bind to the active site, this compound binds to a distinct, druggable hotspot on the p97 protein.[1][2] This allosteric binding event induces a conformational change that inhibits the hydrolysis of ATP by the D2 domain, which is the primary driver of p97's segregase activity.

The inhibition of p97's ATPase function has significant downstream consequences, most notably the impairment of the ubiquitin-proteasome system. p97 is responsible for the extraction of ubiquitinated proteins from cellular compartments, such as the endoplasmic reticulum, and their delivery to the proteasome for degradation. By inhibiting p97, this compound causes an accumulation of polyubiquitinated proteins within the cell, a hallmark of UPS dysfunction.[1] This disruption of proteostasis leads to cellular stress and can ultimately trigger programmed cell death.

In addition to p97, this compound also inhibits another type I AAA ATPase, VPS4B, with higher potency.[1][3][4] VPS4B is a key component of the endosomal sorting complex required for transport (ESCRT) machinery, which is involved in membrane remodeling events, including the final step of cytokinesis and the budding of enveloped viruses. The dual inhibition of p97 and VPS4B by this compound suggests a broader impact on cellular trafficking and protein degradation pathways.

Signaling Pathway

The primary signaling pathway affected by this compound is the ubiquitin-proteasome system, with a significant impact on ER-associated degradation (ERAD).

MSC1094308_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded Protein Misfolded Protein Ubiquitination Ubiquitination Misfolded Protein->Ubiquitination ERAD Machinery Polyubiquitinated Protein Polyubiquitinated Protein Ubiquitination->Polyubiquitinated Protein p97 p97 Polyubiquitinated Protein->p97 Extraction from ER Proteasome Proteasome p97->Proteasome Delivery Accumulation of\nPolyubiquitinated Proteins Accumulation of Polyubiquitinated Proteins p97->Accumulation of\nPolyubiquitinated Proteins Inhibition leads to This compound This compound This compound->p97 Allosteric Inhibition Protein Degradation Protein Degradation Proteasome->Protein Degradation Cellular Stress Cellular Stress Accumulation of\nPolyubiquitinated Proteins->Cellular Stress Apoptosis Apoptosis Cellular Stress->Apoptosis

Caption: Signaling pathway of this compound action.

Quantitative Data

The inhibitory activity of this compound has been quantified against its primary targets, p97/VCP and VPS4B. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

TargetIC50 (μM)Assay TypeReference
p97/VCP7.2ATPase Activity Assay[1][3][4]
VPS4B0.71ATPase Activity Assay[1][3][4]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. While the primary literature provides a general overview, the following sections outline standardized protocols for the key assays used to determine the mechanism of action of p97 inhibitors.

p97 ATPase Activity Assay

This assay measures the enzymatic activity of p97 by quantifying the amount of ATP hydrolyzed. A common method is a luminescence-based assay that measures the amount of remaining ATP after the enzymatic reaction.

Protocol:

  • Reagents and Materials:

    • Purified recombinant human p97 protein

    • This compound (or other test compounds)

    • ATP

    • Assay Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2, 0.5 mM EDTA, 0.01% Tween-20)

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

    • 384-well white, opaque plates

    • Luminometer

  • Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 384-well plate, add 5 µL of assay buffer containing p97 protein to each well. c. Add 50 nL of the serially diluted this compound or DMSO (vehicle control) to the respective wells. d. Incubate the plate at room temperature for 30 minutes to allow for compound binding. e. Initiate the reaction by adding 5 µL of ATP solution to each well. f. Incubate the plate at 37°C for 60 minutes. g. Equilibrate the plate to room temperature for 10 minutes. h. Add 10 µL of ATP detection reagent to each well. i. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. j. Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the ATPase activity.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

ATPase_Assay_Workflow start Start prep_reagents Prepare Reagents: p97, this compound, ATP, Assay Buffer start->prep_reagents plate_setup Plate Setup (384-well): Add p97 in Assay Buffer prep_reagents->plate_setup add_compound Add this compound/ DMSO Control plate_setup->add_compound pre_incubation Pre-incubate (30 min, RT) add_compound->pre_incubation start_reaction Initiate Reaction: Add ATP pre_incubation->start_reaction reaction_incubation Incubate (60 min, 37°C) start_reaction->reaction_incubation equilibration Equilibrate to RT (10 min) reaction_incubation->equilibration add_detection Add ATP Detection Reagent equilibration->add_detection signal_stabilization Incubate (10 min, RT) add_detection->signal_stabilization read_plate Measure Luminescence signal_stabilization->read_plate data_analysis Data Analysis: Calculate % Inhibition and IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a p97 ATPase activity assay.

Ubiquitin Accumulation Assay (Western Blot)

This cellular assay assesses the functional consequence of p97 inhibition by measuring the accumulation of polyubiquitinated proteins.

Protocol:

  • Cell Culture and Treatment: a. Seed HCT116 cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 8 hours).

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein extract.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE on a polyacrylamide gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2 clones) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. j. Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Ubiquitin_Accumulation_Workflow start Start cell_culture Culture HCT116 Cells start->cell_culture treatment Treat with this compound/ DMSO cell_culture->treatment cell_lysis Cell Lysis and Protein Extraction treatment->cell_lysis quantification Protein Quantification cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blot sds_page->western_blot primary_ab Primary Antibody Incubation (anti-Ubiquitin) western_blot->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection loading_control Loading Control Blot (e.g., GAPDH) detection->loading_control end End loading_control->end

Caption: Workflow for ubiquitin accumulation assay.

Conclusion

This compound represents a valuable chemical probe for studying the complex biology of p97/VCP and VPS4B. Its distinct allosteric mechanism of action provides an alternative approach to targeting these essential AAA+ ATPases compared to traditional ATP-competitive inhibitors. The disruption of the ubiquitin-proteasome system and the resulting accumulation of polyubiquitinated proteins are key functional readouts of its cellular activity. The data and protocols presented in this guide offer a foundational resource for researchers seeking to further investigate the therapeutic potential and molecular intricacies of this compound and other modulators of the proteostasis network. Further studies are warranted to elucidate the detailed downstream signaling consequences of dual p97 and VPS4B inhibition and to explore the full therapeutic applicability of this class of compounds.

References

MSC1094308: A Technical Guide to a Novel VCP/p97 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valosin-containing protein (VCP)/p97 is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a critical role in cellular protein homeostasis.[1][2] It functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel and segregate ubiquitinated proteins from various cellular compartments, thereby facilitating their degradation by the proteasome or regulating their activity.[3] Given its central role in pathways frequently dysregulated in cancer, such as the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD), VCP/p97 has emerged as a promising therapeutic target.[4][5] This document provides a detailed technical overview of MSC1094308, a novel allosteric inhibitor of VCP/p97.

Introduction to this compound

This compound is a reversible and non-competitive inhibitor of the D2 ATPase activity of VCP/p97.[6] It binds to a druggable allosteric hotspot at the interface of the D1 and D2 domains.[6][7] Notably, this compound also demonstrates inhibitory activity against the type I AAA ATPase VPS4B, suggesting the presence of conserved allosteric sites in different types of AAA ATPases.[6]

Quantitative Data

The following tables summarize the available quantitative data for this compound and provide a comparative overview with other known VCP/p97 inhibitors.

Table 1: Biochemical and Cellular Activity of this compound

ParameterValueReference(s)
Biochemical IC50 (VCP/p97) 7.2 µM[8]
Cellular Efficacy Active at 10 µM[8]
Mechanism of Action Allosteric, Non-competitive, Reversible[6][7]
Binding Site Allosteric site at the D1-D2 interface[6][7]
Other Targets VPS4B (Type I AAA ATPase)[6]

Table 2: Comparative IC50 Values of Selected VCP/p97 Inhibitors

InhibitorTypeBiochemical IC50 (VCP/p97)Reference(s)
This compound Allosteric7.2 µM[8]
CB-5083 ATP-competitive~10 nM[9]
NMS-873 AllostericPotent (nanomolar range)[10]
DBeQ ATP-competitive2.6 µM[9]
ML240 ATP-competitive0.11 µM[9]
2-aminopyridine indole amide Allosteric0.5 µM[8]
PPA Covalent0.6 µM[8]

Signaling Pathway and Mechanism of Action

VCP/p97 is a key regulator of cellular proteostasis, primarily through its involvement in the ubiquitin-proteasome system. It recognizes and unfolds ubiquitinated substrate proteins, extracting them from cellular structures like the endoplasmic reticulum, mitochondria, and chromatin.[1][3][11] This action is essential for the subsequent degradation of these proteins by the 26S proteasome.[3] this compound, by allosterically inhibiting the D2 ATPase domain, prevents the conformational changes necessary for ATP hydrolysis and substrate processing.[6] This leads to an accumulation of ubiquitinated proteins and induction of cellular stress, ultimately triggering apoptosis in cancer cells.[4]

VCP_p97_Pathway VCP/p97 Signaling in the Ubiquitin-Proteasome System cluster_upstream Upstream Events cluster_VCP VCP/p97 Complex cluster_downstream Downstream Fate Protein_Misfolding Protein Misfolding/ Regulatory Proteins Ubiquitination Ubiquitination (E1, E2, E3 ligases) Protein_Misfolding->Ubiquitination Ub_Substrate Ubiquitinated Substrate Ubiquitination->Ub_Substrate VCP_p97 VCP/p97 Hexamer Ub_Substrate->VCP_p97 Binding ATP_Hydrolysis ATP -> ADP + Pi VCP_p97->ATP_Hydrolysis D2 Domain Activity Unfolded_Substrate Unfolded Substrate VCP_p97->Unfolded_Substrate Substrate Unfolding & Segregation ATP_Hydrolysis->VCP_p97 Energy for Unfolding Proteasome 26S Proteasome Unfolded_Substrate->Proteasome Degradation Degradation Proteasome->Degradation This compound This compound This compound->VCP_p97 Allosteric Inhibition

Caption: VCP/p97 in the Ubiquitin-Proteasome System.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize VCP/p97 inhibitors like this compound.

Biochemical ATPase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from generic kinase and ATPase assay protocols and is suitable for determining the IC50 of this compound against purified VCP/p97.[12]

Materials:

  • Purified recombinant human VCP/p97 protein

  • This compound (or other test compounds) dissolved in DMSO

  • ATP solution

  • Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the purified VCP/p97 enzyme to a working concentration (e.g., 20 nM) in Kinase Reaction Buffer.

  • Reaction Setup:

    • Add 5 µL of the diluted VCP/p97 enzyme solution to each well of the assay plate.

    • Add 2.5 µL of the diluted this compound or DMSO (for control wells) to the respective wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add 2.5 µL of ATP solution (e.g., 20 µM final concentration) to each well to start the ATPase reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction and ATP Depletion:

    • Equilibrate the plate to room temperature for 5 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the ATPase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus the ATPase activity.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on the proliferation and viability of cancer cells.[13][14]

Materials:

  • Cancer cell lines (e.g., HCT116, HeLa, RPMI8226)[8]

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.

  • Incubation: Incubate the cells with the compound for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a VCP/p97 inhibitor like this compound.

Experimental_Workflow Workflow for VCP/p97 Inhibitor Characterization cluster_discovery Discovery Phase cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation (Optional) HTS High-Throughput Screening (Biochemical Assay) Hit_Identification Hit Identification (e.g., this compound) HTS->Hit_Identification IC50_Determination IC50 Determination (ATPase Assay) Hit_Identification->IC50_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Reversibility, Competition) IC50_Determination->Mechanism_of_Action Selectivity_Profiling Selectivity Profiling (vs. other ATPases) Mechanism_of_Action->Selectivity_Profiling Cell_Viability Cell Viability/Proliferation Assays (e.g., MTT, in various cell lines) Selectivity_Profiling->Cell_Viability Target_Engagement Target Engagement Assays (e.g., Ub-substrate accumulation) Cell_Viability->Target_Engagement Downstream_Effects Analysis of Downstream Effects (e.g., Apoptosis, ER Stress) Target_Engagement->Downstream_Effects PK_PD Pharmacokinetics & Pharmacodynamics Downstream_Effects->PK_PD Efficacy_Studies Efficacy in Animal Models PK_PD->Efficacy_Studies

Caption: Characterization of a VCP/p97 inhibitor.

Conclusion

This compound represents a valuable tool for studying the complex biology of VCP/p97. Its allosteric mechanism of action provides an alternative to ATP-competitive inhibitors and may offer a strategy to overcome potential resistance mechanisms. Further investigation into its cellular effects across a broader range of cancer types and its in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to MSC1094308: A Dual Inhibitor of VCP/p97 and VPS4B ATPases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSC1094308 is a potent, cell-permeable, non-competitive, and reversible allosteric inhibitor of Valosin-Containing Protein (VCP)/p97 and Vacuolar Protein Sorting 4 Homolog B (VPS4B), both members of the AAA+ (ATPases Associated with diverse cellular Activities) family. By targeting a druggable hotspot within the D2 ATPase domain of p97, this compound effectively curtails the ATPase activity essential for the function of these proteins in critical cellular processes. This inhibition disrupts protein homeostasis, leading to the accumulation of polyubiquitinated proteins, a hallmark of impaired protein degradation pathways. With distinct inhibitory concentrations for p97 and VPS4B, this compound serves as a valuable chemical probe for dissecting the complex biology of these ATPases and presents a promising scaffold for the development of therapeutics targeting diseases characterized by dysregulated protein degradation, such as cancer.

Introduction

The ubiquitin-proteasome system (UPS) and the endosomal-lysosomal pathway are two major routes for protein degradation in eukaryotic cells, playing a pivotal role in maintaining cellular homeostasis. VCP/p97 and VPS4B are key AAA+ ATPases that provide the mechanical force necessary for the proper functioning of these pathways.

VCP/p97 is a central player in protein quality control, involved in a myriad of cellular processes including endoplasmic reticulum-associated degradation (ERAD), mitochondrial-associated degradation, and DNA damage repair. It recognizes and segregates ubiquitinated proteins from cellular structures, preparing them for proteasomal degradation.

VPS4B is a crucial component of the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery. It is responsible for the disassembly and recycling of the ESCRT-III complex, a critical step in the formation of multivesicular bodies (MVBs) and the sorting of ubiquitinated membrane proteins for lysosomal degradation.

Given their central roles in cellular health, the dysregulation of p97 and VPS4B has been implicated in the pathogenesis of various diseases, most notably cancer and neurodegenerative disorders. This has rendered them attractive targets for therapeutic intervention. This compound has emerged as a significant research tool for interrogating the functions of these ATPases and for exploring their therapeutic potential.

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₂₉H₂₉F₃N₂[1][2]
Molecular Weight 462.55 g/mol [1][2]
CAS Number 2219320-08-6[1][2]
Mechanism of Action Non-competitive, reversible, allosteric inhibitor[2][3][4]
Target(s) VCP/p97 and VPS4B[3][4][5]
IC₅₀ (p97) 7.2 µM[3][6]
IC₅₀ (VPS4B) 0.71 µM[3][6]
Cellular Effect Induces accumulation of polyubiquitin in HCT116 cells (at 10 µM for 8 hours)[6]

Mechanism of Action and Signaling Pathways

This compound exerts its inhibitory effect through an allosteric mechanism, binding to a site distinct from the ATP-binding pocket within the D2 ATPase domain of p97.[1][5] This binding event induces a conformational change that abrogates the enzyme's ability to hydrolyze ATP, thereby inhibiting its segregase activity. The functional consequence of p97 inhibition is the disruption of cellular processes that rely on the extraction of ubiquitinated proteins from complexes or membranes.

Inhibition of the VCP/p97-Mediated Protein Degradation Pathway

The inhibition of p97 by this compound leads to a bottleneck in the processing of ubiquitinated substrates destined for proteasomal degradation. This results in the accumulation of polyubiquitinated proteins, a key biomarker of p97 inhibition.[6] The p97-UFD1-NPL4 complex is central to many of these processes, including ERAD.

p97_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Misfolded_Protein Misfolded Protein Ubiquitination Ubiquitination (E1, E2, E3) Misfolded_Protein->Ubiquitination PolyUb_Protein Polyubiquitinated Protein Ubiquitination->PolyUb_Protein p97_complex p97-UFD1-NPL4 Complex PolyUb_Protein->p97_complex Extraction from ER Proteasome 26S Proteasome p97_complex->Proteasome Delivery Degradation Protein Degradation Proteasome->Degradation This compound This compound This compound->p97_complex Inhibition

Figure 1: Simplified signaling pathway of p97-mediated protein degradation and its inhibition by this compound.

Inhibition of the VPS4B-Mediated ESCRT Pathway

This compound also potently inhibits VPS4B, a key regulator of the ESCRT pathway. VPS4B utilizes the energy from ATP hydrolysis to disassemble the ESCRT-III complex, which is essential for the inward budding of vesicles into multivesicular bodies (MVBs) and for membrane scission events. Inhibition of VPS4B by this compound is expected to stall the ESCRT machinery, leading to defects in endosomal sorting and lysosomal degradation of membrane proteins.

vps4b_pathway cluster_endosome Late Endosome / MVB cluster_cytosol Cytosol Ub_Cargo Ubiquitinated Cargo ESCRT0_I_II ESCRT-0, I, II Ub_Cargo->ESCRT0_I_II Recognition ESCRT_III ESCRT-III Complex Assembly ESCRT0_I_II->ESCRT_III MVB_formation MVB Vesicle Budding ESCRT_III->MVB_formation VPS4B VPS4B ESCRT_III->VPS4B ESCRT_III_disassembly ESCRT-III Disassembly & Recycling VPS4B->ESCRT_III_disassembly This compound This compound This compound->VPS4B Inhibition

Figure 2: Overview of the VPS4B-mediated ESCRT pathway and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on standard laboratory practices and information inferred from published abstracts.

In Vitro ATPase Activity Assay

This protocol is designed to measure the rate of ATP hydrolysis by purified p97 or VPS4B in the presence of varying concentrations of this compound.

Materials:

  • Purified recombinant human VCP/p97 or VPS4B protein

  • This compound stock solution (in DMSO)

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 5 mM MgCl₂, 0.5 mM DTT

  • ATP solution

  • Malachite Green Phosphate Assay Kit

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer. Include a DMSO-only control.

  • In a 96-well plate, add the purified enzyme (p97 or VPS4B) to each well.

  • Add the diluted this compound or DMSO control to the respective wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding a defined concentration of ATP to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

atpase_assay_workflow start Start prepare_reagents Prepare Reagents (Enzyme, Inhibitor, Buffer, ATP) start->prepare_reagents serial_dilution Perform Serial Dilution of this compound prepare_reagents->serial_dilution add_enzyme Add Enzyme to 96-well Plate prepare_reagents->add_enzyme add_inhibitor Add Inhibitor/DMSO and Incubate serial_dilution->add_inhibitor add_enzyme->add_inhibitor start_reaction Initiate Reaction with ATP add_inhibitor->start_reaction incubate_reaction Incubate at 37°C start_reaction->incubate_reaction stop_and_detect Stop Reaction & Add Malachite Green Reagent incubate_reaction->stop_and_detect read_absorbance Read Absorbance stop_and_detect->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 3: Experimental workflow for the in vitro ATPase activity assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to its target proteins (p97 and VPS4B) in a cellular context.

Materials:

  • HCT116 cells

  • This compound

  • DMSO

  • PBS (phosphate-buffered saline)

  • Lysis buffer with protease inhibitors

  • SDS-PAGE and Western blotting reagents

  • Antibodies against p97 and VPS4B

Procedure:

  • Culture HCT116 cells to ~80% confluency.

  • Treat cells with either this compound (at a concentration expected to show target engagement, e.g., 10 µM) or DMSO as a vehicle control for a defined period (e.g., 1 hour).

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated proteins by centrifugation.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies specific for p97 and VPS4B.

  • Quantify the band intensities to determine the melting curves for each protein in the presence and absence of this compound. A shift in the melting curve indicates target engagement.

In-Cell Ubiquitin Accumulation Assay

This assay assesses the functional consequence of p97 inhibition by measuring the accumulation of polyubiquitinated proteins in cells.

Materials:

  • HCT116 cells

  • This compound

  • DMSO

  • Cell lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Antibody against ubiquitin

Procedure:

  • Seed HCT116 cells and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or a DMSO control for a specified duration (e.g., 8 hours).

  • Lyse the cells and collect the total protein lysate.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with an antibody that recognizes polyubiquitin chains.

  • Visualize and quantify the high molecular weight smear corresponding to polyubiquitinated proteins. An increase in this smear indicates inhibition of the ubiquitin-proteasome system.

Conclusion

This compound is a well-characterized dual inhibitor of the AAA+ ATPases VCP/p97 and VPS4B. Its non-competitive and allosteric mechanism of action provides a valuable tool for studying the intricate cellular pathways regulated by these enzymes. The ability of this compound to induce the accumulation of polyubiquitinated proteins in cancer cell lines underscores its potential as a lead compound for the development of novel anti-cancer therapies. This technical guide provides a comprehensive overview of the function, mechanism, and experimental evaluation of this compound, serving as a valuable resource for researchers in the fields of cell biology, drug discovery, and oncology.

References

An In-depth Technical Guide to the Target Proteins of MSC1094308

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSC1094308 is a reversible, allosteric inhibitor targeting key proteins involved in cellular protein homeostasis. This document provides a comprehensive overview of the primary protein targets of this compound, its mechanism of action, and the experimental protocols used to characterize its activity. The information presented herein is intended to support further research and drug development efforts centered on this compound and its targets.

Primary Protein Targets

Extensive research has identified the primary protein targets of this compound as members of the AAA+ (ATPases Associated with diverse cellular Activities) family, which are essential for various cellular processes.

p97/VCP: A Key Regulator of Protein Homeostasis

The principal target of this compound is the highly conserved type II AAA+ ATPase, Valosin-Containing Protein (p97), also known as VCP.[1][2] p97 is a crucial component of the protein quality control system, playing a central role in a multitude of cellular pathways.[3] It functions as a mechanochemical enzyme, utilizing the energy from ATP hydrolysis to remodel or segregate substrate proteins from cellular structures or protein complexes.[1]

Key cellular functions involving p97 include:

  • Endoplasmic Reticulum-Associated Degradation (ERAD): p97 facilitates the extraction of misfolded proteins from the endoplasmic reticulum for subsequent degradation by the proteasome.[1][3]

  • Ubiquitin-Proteasome System (UPS): It acts upstream of the 26S proteasome to unfold and prepare ubiquitinated proteins for degradation.[1]

  • Genomic Stability: p97 is involved in extracting proteins from chromatin to maintain genome integrity.[1]

  • Membrane Dynamics: It participates in the homotypic fusion of membranes, essential for maintaining organelle structure.[1][3]

  • Autophagy: p97 is also implicated in the regulation of autophagic processes.[3]

Due to its critical role in maintaining protein homeostasis, cancer cells, with their high rates of protein turnover, are particularly dependent on p97 function.[1] This dependency makes p97 an attractive therapeutic target in oncology.[1][3][4]

VPS4B: A Secondary Target in the AAA+ Family

In addition to p97, this compound has been shown to inhibit the type I AAA+ ATPase VPS4B (Vacuolar Protein Sorting-associated protein 4B).[2] This suggests that this compound may have a broader inhibitory effect on certain members of the AAA+ ATPase family. The shared allosteric site between p97 and VPS4B points to conserved regulatory mechanisms within this protein superfamily.[2]

Quantitative Data

The inhibitory potency of this compound against its primary target has been quantified through biochemical assays.

CompoundTargetAssay TypeIC50Reference
This compoundp97/VCPATPase Activity Assay7.2 μM[1][5]

Mechanism of Action

This compound acts as a reversible, allosteric inhibitor of p97.[2] Unlike ATP-competitive inhibitors that bind to the active site, this compound binds to a distinct "drugable hotspot" on the p97 protein.[2] This binding site is located at the interface between the D1 and D2 ATPase domains.[1]

The proposed mechanism of inhibition involves the prevention of conformational changes that are essential for p97's function. Specifically, this compound is thought to impede the sliding and rotation of the D2αβ and D1α/β sub-domains.[1] These movements are critical for the coupling of ATP hydrolysis to the mechanical work of substrate processing. By locking the protein in a specific conformational state, this compound inhibits the D2 ATPase activity, thereby blocking the downstream functions of p97.[1][2]

This allosteric mode of action is distinct from other p97 inhibitors like NMS-873, suggesting different ways to modulate the activity of this complex enzyme.[1]

Experimental Protocols

The characterization of this compound's activity and its effects on target proteins involves a range of biochemical and cellular assays. The following are detailed methodologies for key experiments.

p97 ATPase Activity Assay

This assay is fundamental to determining the inhibitory effect of compounds on the enzymatic activity of p97.

Principle: The ATPase activity of purified p97 is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The assay is performed in the presence and absence of the test compound to determine its inhibitory potential.

Materials:

  • Purified recombinant human p97 protein

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 5 mM MgCl2, 0.5 mM DTT

  • ATP solution (1 mM)

  • This compound (or other test compounds) dissolved in DMSO

  • Malachite Green Phosphate Assay Kit (or similar)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add 2 µL of the compound dilutions to the assay wells. Include DMSO-only wells as a negative control.

  • Add 18 µL of a solution containing p97 protein in assay buffer to each well to a final concentration of 5 nM.

  • Incubate the plate at room temperature for 30 minutes to allow for compound binding.

  • Initiate the reaction by adding 5 µL of ATP solution to each well to a final concentration of 200 µM.

  • Incubate the reaction at 37°C for 60 minutes.

  • Stop the reaction and detect the generated phosphate by adding the Malachite Green reagent according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular context.

Principle: The binding of a ligand (e.g., this compound) to its target protein (p97) can increase the thermal stability of the protein. This increased stability can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.

Materials:

  • Cancer cell line expressing p97 (e.g., HCT116)

  • Cell culture medium and supplements

  • This compound

  • Lysis Buffer: PBS with protease inhibitors

  • PCR thermocycler

  • Western blotting reagents (antibodies against p97 and a loading control)

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in lysis buffer and perform freeze-thaw cycles to lyse the cells.

  • Clarify the lysate by centrifugation.

  • Aliquot the supernatant into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.

  • Cool the samples to room temperature and centrifuge to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble p97 in each sample by Western blotting.

  • A shift in the melting curve to higher temperatures in the presence of this compound indicates direct binding to p97.

Ubiquitinated Protein Accumulation Assay

This assay assesses the cellular consequence of p97 inhibition, which leads to the accumulation of poly-ubiquitinated proteins.

Principle: Inhibition of p97 function disrupts the processing of ubiquitinated proteins destined for proteasomal degradation, leading to their accumulation within the cell. This can be visualized and quantified by Western blotting.

Materials:

  • Cancer cell line (e.g., HeLa)

  • This compound

  • Lysis Buffer: RIPA buffer with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)

  • Western blotting reagents (antibody against ubiquitin)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound for a defined period (e.g., 6-24 hours).

  • Lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an antibody that recognizes poly-ubiquitin chains.

  • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • An increase in the high-molecular-weight smear of ubiquitinated proteins with increasing concentrations of this compound indicates inhibition of the ubiquitin-proteasome pathway.

Signaling Pathways and Visualizations

The inhibition of p97 by this compound has significant downstream effects on cellular signaling, primarily through the disruption of protein homeostasis.

p97-Mediated Protein Degradation Pathway

p97 plays a central role in the ubiquitin-proteasome system by recognizing and processing ubiquitinated substrates for degradation.

p97_pathway cluster_ER Endoplasmic Reticulum MisfoldedProtein Misfolded Protein Ubiquitination Ubiquitination (E1, E2, E3 Ligases) MisfoldedProtein->Ubiquitination PolyUbProtein Poly-ubiquitinated Protein Ubiquitination->PolyUbProtein p97_complex p97/VCP Complex (with cofactors) PolyUbProtein->p97_complex Unfolding Substrate Unfolding & Extraction p97_complex->Unfolding ATP hydrolysis Proteasome 26S Proteasome Unfolding->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides MSC1094308_inhibition cluster_pathway p97 Functional Cycle cluster_outcome Cellular Outcome p97_complex p97/VCP Complex ATP_hydrolysis ATP Hydrolysis & Conformational Change p97_complex->ATP_hydrolysis Substrate_Processing Substrate Processing ATP_hydrolysis->Substrate_Processing Accumulation Accumulation of Poly-ubiquitinated Proteins ATP_hydrolysis->Accumulation This compound This compound This compound->Inhibition UPR Unfolded Protein Response (UPR) Accumulation->UPR Apoptosis Apoptosis UPR->Apoptosis

References

MSC1094308: An In-depth Technical Guide to the Allosteric Inhibition of AAA ATPases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MSC1094308, a reversible, allosteric, and non-competitive inhibitor of AAA (ATPases Associated with diverse cellular Activities) ATPases, with a primary focus on its effects on Valosin-Containing Protein (VCP)/p97 and Vacuolar Protein Sorting 4B (VPS4B). This compound has emerged as a valuable tool for studying the cellular functions of these essential enzymes and as a potential starting point for the development of novel therapeutics. This document details the mechanism of action, quantitative biochemical data, experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

AAA ATPases are a superfamily of enzymes that utilize the energy from ATP hydrolysis to remodel or translocate macromolecules. They are involved in a myriad of essential cellular processes, including protein degradation, membrane trafficking, DNA replication and repair, and organelle biogenesis. Due to their central role in cellular homeostasis, AAA ATPases have become attractive targets for therapeutic intervention, particularly in oncology and neurodegenerative diseases.

Valosin-Containing Protein (VCP), also known as p97, is a highly abundant and conserved type II AAA ATPase that plays a critical role in the ubiquitin-proteasome system (UPS). It functions by extracting ubiquitinated proteins from cellular structures, such as the endoplasmic reticulum and chromatin, and delivering them to the proteasome for degradation. Vacuolar Protein Sorting 4B (VPS4B) is a type I AAA ATPase involved in the endosomal sorting complexes required for transport (ESCRT) pathway, which is crucial for multivesicular body formation and other membrane remodeling events.

This compound is a small molecule inhibitor that has been identified as a potent and specific allosteric modulator of both VCP/p97 and VPS4B. Its non-competitive nature with respect to ATP makes it a particularly interesting tool for dissecting the complex mechanisms of these molecular machines.

Mechanism of Action

This compound acts as a reversible, allosteric inhibitor of VCP/p97 and VPS4B.[1][2][3] It binds to a druggable hotspot located in the D2 ATPase domain of p97.[1] This binding event does not compete with ATP but rather prevents the conformational changes necessary for efficient ATP hydrolysis, thereby inhibiting the enzyme's activity. The inhibition of VCP/p97's ATPase function leads to the cellular accumulation of polyubiquitinated proteins, a hallmark of UPS pathway disruption. The inhibitory effect on VPS4B suggests a conserved allosteric site within this subclass of AAA ATPases.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: Biochemical Potency of this compound

Target EnzymeIC50 (μM)Inhibition TypeMechanism
Human VCP/p977.2Allosteric, Non-competitiveInhibition of D2 ATPase activity
Human VPS4B0.71Allosteric, Non-competitiveInhibition of ATPase activity

Data sourced from multiple references.[1][2][3]

Table 2: Cellular Activity of this compound

Cell LineAssayConcentration (μM)Observed Effect
HCT116Western Blot10Accumulation of polyubiquitinated proteins

Further quantitative data such as binding constants (Kd) and kinetic parameters (Ki, kon, koff) are not publicly available in the reviewed literature.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments typically used to characterize inhibitors like this compound. While the exact protocols used in the primary research on this compound are not fully available, these methods are standard in the field.

ATPase Activity Assay (Colorimetric)

This protocol describes a malachite green-based assay to measure the release of inorganic phosphate (Pi) from ATP hydrolysis.

Materials:

  • Purified recombinant VCP/p97 or VPS4B

  • This compound

  • ATP

  • Assay Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2, 0.5 mM TCEP)

  • Malachite Green Reagent

  • 384-well microplate

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the this compound dilution (or DMSO for control).

  • Add 20 µL of the purified enzyme solution in assay buffer to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for compound binding.

  • Initiate the reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 25 µL of Malachite Green Reagent.

  • Incubate at room temperature for 15 minutes to allow for color development.

  • Measure the absorbance at 620 nm using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Ubiquitinated Proteins

This protocol details the detection of polyubiquitinated protein accumulation in cells treated with this compound.

Materials:

  • HCT116 cells (or other relevant cell line)

  • This compound

  • Cell culture medium and supplements

  • Lysis Buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (e.g., anti-ubiquitin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 8 hours).

  • Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct target engagement of a compound in a cellular environment.

Materials:

  • Cells expressing the target protein (VCP/p97 or VPS4B)

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • Centrifuge

  • Western blot reagents (as described above)

Procedure:

  • Treat cultured cells with this compound or vehicle (DMSO) for a defined period.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.

  • Collect the supernatant and analyze the amount of soluble target protein by western blot using an antibody specific for VCP/p97 or VPS4B.

  • Increased thermal stability of the target protein in the presence of this compound indicates direct binding.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the central role of VCP/p97 in the ubiquitin-proteasome system and the point of inhibition by this compound.

G cluster_UPS Ubiquitin-Proteasome System Ub_Protein Ubiquitinated Substrate Protein VCP_p97 VCP/p97 Hexamer Ub_Protein->VCP_p97 Recognition & Extraction Proteasome 26S Proteasome VCP_p97->Proteasome Delivery ADP_Pi ADP + Pi VCP_p97->ADP_Pi Degradation Protein Degradation Proteasome->Degradation This compound This compound This compound->VCP_p97 Allosteric Inhibition ATP ATP ATP->VCP_p97 Energy Source

Inhibition of VCP/p97 in the Ubiquitin-Proteasome Pathway.
Experimental Workflow Diagram

This diagram outlines the general workflow for characterizing an inhibitor like this compound.

G cluster_workflow Inhibitor Characterization Workflow Biochemical_Assay Biochemical Assay (e.g., ATPase activity) IC50 Determine IC50 Biochemical_Assay->IC50 Cell_Based_Assay Cell-Based Assay (e.g., Western Blot) IC50->Cell_Based_Assay Phenotype Observe Cellular Phenotype (e.g., Ub-protein accumulation) Cell_Based_Assay->Phenotype Target_Engagement Target Engagement Assay (e.g., CETSA) Phenotype->Target_Engagement Confirmation Confirm Direct Binding Target_Engagement->Confirmation

Workflow for Characterizing AAA ATPase Inhibitors.

Conclusion

This compound is a valuable chemical probe for investigating the roles of VCP/p97 and VPS4B in cellular physiology. Its allosteric mechanism of action provides a unique advantage for studying the complex regulation of these AAA ATPases. The data and protocols presented in this guide offer a framework for researchers to utilize this compound in their studies and to develop further generations of more potent and selective inhibitors for therapeutic applications. Further research is warranted to fully elucidate the kinetic parameters of this compound's interaction with its targets and to explore its potential in preclinical models of diseases where VCP/p97 and VPS4B are implicated. To date, there is no publicly available information on this compound entering clinical trials.

References

The Role of MSC1094308 in Protein Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein homeostasis, or proteostasis, is the dynamic process by which cells control the concentration, conformation, and localization of their proteome. This intricate network of pathways ensures proper protein folding, trafficking, and degradation, which are essential for cellular health. A key regulator in this process is the AAA+ (ATPases Associated with diverse cellular Activities) ATPase, Valosin-Containing Protein (VCP), also known as p97. Due to its central role in cellular processes such as the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy, p97 has emerged as a significant therapeutic target, particularly in oncology. MSC1094308 is a potent, cell-permeable small molecule that has been identified as a reversible, allosteric inhibitor of p97, offering a valuable tool for studying and potentially modulating protein homeostasis. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound functions as a non-competitive inhibitor of the D2 ATPase domain of p97. The p97 hexamer is composed of two stacked ATPase rings, D1 and D2, and an N-terminal domain involved in substrate and cofactor binding. The D2 domain is responsible for the majority of p97's ATPase activity, which provides the energy for unfolding and extracting ubiquitinated proteins from cellular structures, thereby preparing them for degradation by the proteasome.

By binding to a druggable hotspot on p97, this compound allosterically inhibits the ATPase activity of the D2 domain. This inhibition disrupts the normal function of p97, leading to a cellular accumulation of polyubiquitinated proteins, a key biomarker for the inhibition of protein degradation pathways. This disruption of proteostasis can induce cellular stress and, in cancer cells that are highly dependent on efficient protein turnover, can lead to apoptosis.

Quantitative Data

The inhibitory activity of this compound has been quantified against its primary targets, p97/VCP and the related type I AAA ATPase, VPS4B.

CompoundTargetIC50 (μM)Inhibition Type
This compoundp97/VCP7.2Non-competitive, Allosteric, Reversible
This compoundVPS4B0.71Non-competitive, Allosteric, Reversible

Table 1: Summary of the in vitro inhibitory activity of this compound against p97/VCP and VPS4B.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.

MSC1094308_Signaling_Pathway cluster_upstream Upstream Events cluster_p97 p97-Mediated Processing cluster_downstream Downstream Consequences Ub_Protein Ubiquitinated Substrate p97 p97/VCP Complex Ub_Protein->p97 Binding ADP ADP + Pi p97->ADP Hydrolysis Unfolded_Protein Unfolded Substrate p97->Unfolded_Protein Unfolding & Extraction Accumulation Accumulation of Ub-Proteins p97->Accumulation Inhibition leads to ATP ATP ATP->p97 This compound This compound This compound->p97 Allosteric Inhibition of D2 ATPase Proteasome 26S Proteasome Unfolded_Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation ER_Stress ER Stress Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Signaling pathway of this compound-mediated p97 inhibition.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incell Cellular Assays cluster_invivo In Vivo Evaluation ATPase_Assay p97 ATPase Activity Assay Kinetic_Analysis Enzyme Kinetic Studies ATPase_Assay->Kinetic_Analysis Binding_Assay Binding Affinity Assay (e.g., SPR) Binding_Assay->Kinetic_Analysis Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Kinetic_Analysis->Cell_Viability Ub_Accumulation Ubiquitinated Protein Accumulation Assay (Western Blot, Proteomics) Cell_Viability->Ub_Accumulation ER_Stress_Assay ER Stress Marker Analysis (e.g., CHOP, BiP expression) Ub_Accumulation->ER_Stress_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) ER_Stress_Assay->Apoptosis_Assay PK_PD Pharmacokinetics & Pharmacodynamics Apoptosis_Assay->PK_PD Efficacy Xenograft Tumor Models PK_PD->Efficacy

Caption: Experimental workflow for characterizing p97 inhibitors like this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used in the characterization of this compound.

p97 ATPase Activity Assay (Malachite Green Assay)

This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by p97.

Materials:

  • Recombinant human p97 protein

  • This compound

  • ATP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 20 mM MgCl₂, 1 mM DTT

  • Malachite Green Reagent: Solution of malachite green, ammonium molybdate, and polyvinyl alcohol.

Procedure:

  • Prepare a reaction mixture containing assay buffer and recombinant p97 protein (e.g., 50 nM).

  • Add this compound at various concentrations to the reaction mixture and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) during which the reaction is linear.

  • Stop the reaction by adding the Malachite Green Reagent.

  • Incubate for 15-20 minutes at room temperature to allow for color development.

  • Measure the absorbance at 620-650 nm using a plate reader.

  • Generate a standard curve using a known concentration of phosphate to determine the amount of Pi released.

  • Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Ubiquitinated Protein Accumulation Assay (Western Blot)

This assay assesses the in-cell activity of this compound by measuring the accumulation of polyubiquitinated proteins.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • This compound

  • Complete cell culture medium

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

  • Primary antibody: anti-ubiquitin (e.g., P4D1)

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 4, 8, 16 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.

Conclusion

This compound is a valuable chemical probe for investigating the complex roles of p97 in protein homeostasis. Its non-competitive, allosteric mechanism of action provides a distinct advantage for studying p97 function. The disruption of p97-mediated protein degradation by this compound leads to the accumulation of ubiquitinated proteins and the induction of cellular stress, highlighting a potential therapeutic strategy for diseases characterized by proteostasis imbalance, such as cancer. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and the broader field of p97-targeted drug discovery.

The Allosteric p97 Inhibitor MSC1094308: A Technical Guide to its Interaction with the Ubiquitin-Proteasome System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of the majority of intracellular proteins, thereby regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and quality control of proteins. Dysregulation of the UPS is implicated in numerous human diseases, particularly cancer, making its components attractive targets for therapeutic intervention. A key player in the UPS is the AAA+ (ATPases Associated with diverse cellular activities) ATPase p97, also known as Valosin-Containing Protein (VCP). p97 acts as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel and segregate ubiquitinated proteins from cellular structures, priming them for degradation by the 26S proteasome. Given its central role, inhibition of p97 presents a promising strategy for cancer therapy.

This technical guide provides an in-depth overview of the small molecule inhibitor MSC1094308 and its interaction with the ubiquitin-proteasome system. This compound is a reversible and allosteric inhibitor of p97, offering a distinct mechanism of action compared to ATP-competitive inhibitors. This document details the quantitative data associated with this compound's activity, provides comprehensive experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory activities.

Target Enzyme IC50 (μM) Inhibition Type Mechanism
p97/VCP7.2Allosteric, ReversibleInhibits D2 ATPase activity
VPS4B0.71Allosteric, ReversibleNot fully characterized

Table 1: In Vitro Inhibitory Activity of this compound. This table outlines the half-maximal inhibitory concentration (IC50) of this compound against its primary targets, p97/VCP and VPS4B, along with its mechanism of inhibition.

Cell Line Cancer Type Reported Effect
HCT116Colorectal CarcinomaInduces accumulation of polyubiquitinated proteins at 10 μM

Table 2: Cellular Activity of this compound. This table summarizes the observed cellular effects of this compound in a cancer cell line.

Signaling Pathway and Mechanism of Action

The ubiquitin-proteasome system is a multi-step enzymatic cascade responsible for protein degradation. The process begins with the tagging of substrate proteins with a polyubiquitin chain, a process mediated by a cascade of three enzymes: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase). Polyubiquitinated proteins are then recognized by various ubiquitin receptors, including the p97 complex.

The p97 hexamer, in conjunction with its cofactors such as UFD1 and NPL4, binds to these ubiquitinated substrates. Utilizing the energy from ATP hydrolysis, primarily through its D2 ATPase domain, p97 unfolds or segregates the substrate proteins from cellular compartments like the endoplasmic reticulum, a process crucial for Endoplasmic Reticulum-Associated Degradation (ERAD). The processed substrate is then delivered to the 26S proteasome for degradation.

This compound exerts its effect by allosterically binding to the D2 domain of p97. This binding event inhibits the ATPase activity of the D2 domain, thereby preventing the conformational changes required for substrate processing. As a result, polyubiquitinated proteins accumulate within the cell, leading to proteotoxic stress and potentially apoptosis in cancer cells that are highly dependent on a functional UPS.

UPS_p97_this compound cluster_Ubiquitination Protein Ubiquitination cluster_p97_Processing p97-mediated Processing cluster_Inhibition Inhibition by this compound E1 E1 (Ubiquitin Activating) E2 E2 (Ubiquitin Conjugating) E1->E2 Ub E3 E3 (Ubiquitin Ligase) E2->E3 Ub PolyUb_Substrate Polyubiquitinated Substrate E3->PolyUb_Substrate Poly-Ub Ub Ubiquitin Substrate Substrate Protein Substrate->E3 p97 p97/VCP PolyUb_Substrate->p97 Proteasome 26S Proteasome p97->Proteasome Unfolded Substrate UFD1_NPL4 UFD1-NPL4 (Cofactors) UFD1_NPL4->p97 Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides This compound This compound This compound->p97

Caption: The Ubiquitin-Proteasome System and the inhibitory action of this compound on p97.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

p97 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of purified p97 enzyme in the presence and absence of an inhibitor. The amount of ADP produced is quantified, which is inversely proportional to the inhibitory effect of the compound.

Materials:

  • Purified recombinant human p97 protein

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM DTT

  • ATP solution (10 mM)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. Include a DMSO-only control.

  • Enzyme Preparation: Dilute the purified p97 enzyme to the desired concentration in Assay Buffer.

  • Reaction Setup:

    • Add 5 µL of the diluted this compound or DMSO control to the wells of the 384-well plate.

    • Add 5 µL of the diluted p97 enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate Reaction: Add 10 µL of ATP solution to each well to a final concentration of 1 mM.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the enzymatic reaction and deplete the remaining ATP.

    • Add 40 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Polyubiquitin Accumulation Assay in HCT116 Cells (Western Blot)

This assay assesses the in-cell activity of this compound by measuring the accumulation of polyubiquitinated proteins, a direct consequence of p97 inhibition.

Materials:

  • HCT116 cells

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound stock solution (in DMSO)

  • Proteasome inhibitor (e.g., MG132) as a positive control

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system and membranes (e.g., PVDF)

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST

  • Primary antibodies: anti-ubiquitin (e.g., P4D1 or FK2), anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, a DMSO control, and a positive control (e.g., 10 µM MG132) for 4-8 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in Lysis Buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with an anti-β-actin antibody as a loading control.

    • Analyze the intensity of the high molecular weight ubiquitin smear to assess the accumulation of polyubiquitinated proteins.

Experimental Workflows

The following diagrams illustrate typical experimental workflows relevant to the study of this compound.

HTS_Workflow cluster_Screening High-Throughput Screening (HTS) cluster_Hit_Validation Hit Validation and Characterization Compound_Library Compound Library Primary_Screen Primary Screen (p97 ATPase Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Cellular Thermal Shift Assay) Dose_Response->Orthogonal_Assay Mechanism_of_Action Mechanism of Action Studies (Allosteric vs. Competitive) Orthogonal_Assay->Mechanism_of_Action Lead_Compound Lead Compound (e.g., this compound) Mechanism_of_Action->Lead_Compound

Caption: A typical high-throughput screening workflow for the discovery of allosteric p97 inhibitors.

Conclusion

This compound represents a valuable tool for studying the intricate role of p97 in the ubiquitin-proteasome system. Its allosteric mechanism of action provides a unique approach to modulating p97 activity, with potential therapeutic implications. This technical guide has provided a comprehensive overview of this compound, including its quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and relevant experimental workflows. This information is intended to serve as a valuable resource for researchers and drug development professionals working in the field of targeted protein degradation and cancer therapeutics. Further investigation into the broader cellular effects of this compound and its efficacy in various cancer models will be crucial in fully elucidating its therapeutic potential.

The Impact of MSC1094308 on ER-Associated Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoplasmic Reticulum-Associated Degradation (ERAD) is a critical cellular pathway responsible for the removal of misfolded and unfolded proteins from the endoplasmic reticulum (ER), thereby maintaining protein homeostasis. A key component of this pathway is the AAA+ ATPase p97, also known as Valosin-Containing Protein (VCP), which provides the mechanical force necessary for the retro-translocation of ubiquitinated substrates from the ER to the cytoplasm for proteasomal degradation. The dysregulation of ERAD has been implicated in various diseases, including cancer, making its components attractive therapeutic targets. This technical guide provides an in-depth analysis of MSC1094308, a non-competitive, reversible, and allosteric inhibitor of p97, and its effects on the ERAD pathway. We will detail its mechanism of action, provide comprehensive quantitative data, outline key experimental protocols for its characterization, and visualize the affected cellular pathways.

Introduction to ER-Associated Degradation (ERAD)

The ER is the primary site for the folding and modification of secretory and transmembrane proteins. A stringent quality control system ensures that only correctly folded proteins are transported to their final destinations. Misfolded or unassembled proteins are retained in the ER and targeted for degradation through the ERAD pathway. This process can be broadly divided into four key steps:

  • Substrate Recognition: Misfolded proteins are recognized by ER-resident chaperones and lectins.

  • Ubiquitination: The recognized substrates are polyubiquitinated by ER-resident ubiquitin ligase complexes (E3s).

  • Retro-translocation: Polyubiquitinated substrates are extracted from the ER membrane or lumen into the cytoplasm. This step is critically dependent on the energy generated by the p97 ATPase.

  • Degradation: In the cytoplasm, the substrates are degraded by the 26S proteasome.

The p97 ATPase forms a hexameric complex and associates with various cofactors, most notably the UFD1/NPL4 heterodimer, which facilitates the binding of p97 to ubiquitinated substrates. The energy derived from ATP hydrolysis by p97's D2 ATPase domain is essential for the dislocation of these substrates from the ER.

This compound: A Potent Allosteric Inhibitor of p97

This compound is a small molecule that has been identified as a potent and specific inhibitor of p97.[1][2] Its mechanism of action and key characteristics are summarized below.

Mechanism of Action

This compound acts as a non-competitive and reversible allosteric inhibitor of p97.[1][3][4] It binds to a druggable hotspot on p97, distinct from the ATP-binding site, and specifically inhibits the ATPase activity of the D2 domain.[1][2] This inhibition prevents the conformational changes in p97 that are necessary to exert mechanical force on its substrates, thereby blocking their retro-translocation from the ER.

Quantitative Data

The inhibitory activity of this compound against p97 and the related type I AAA ATPase VPS4B has been quantified in biochemical assays.

Target Inhibitor IC50 (µM) Mechanism of Inhibition Reference
p97 (VCP)This compound7.2Non-competitive, Allosteric, Reversible[1][3][4]
VPS4BThis compound0.71Non-competitive, Allosteric, Reversible[1][3][4]

Signaling Pathways and Experimental Workflows

The inhibition of p97 by this compound has significant downstream consequences on cellular protein homeostasis, primarily through the disruption of the ERAD pathway and the induction of the Unfolded Protein Response (UPR).

This compound-Mediated Inhibition of ERAD

The following diagram illustrates the mechanism by which this compound disrupts the ERAD pathway.

ERAD_Inhibition cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm Misfolded Protein Misfolded Protein Ubiquitination Ubiquitination Misfolded Protein->Ubiquitination Recognition & Tagging Poly-Ub-Substrate Poly-Ub-Substrate Ubiquitination->Poly-Ub-Substrate p97 p97/VCP Complex (with UFD1/NPL4) Poly-Ub-Substrate->p97 Binding Poly-Ub-Substrate->p97 Proteasome Proteasome p97->Proteasome Retro-translocation (Blocked) Accumulation of\nPoly-Ub Proteins Accumulation of Poly-Ub Proteins p97->Accumulation of\nPoly-Ub Proteins This compound This compound This compound->p97 Allosteric Inhibition of D2 ATPase Degradation Degradation Proteasome->Degradation Proteolysis Amino Acids Amino Acids Degradation->Amino Acids

Caption: this compound inhibits p97, blocking ERAD and causing poly-Ub protein accumulation.

Induction of the Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the ER due to ERAD inhibition triggers a cellular stress response known as the UPR. The UPR aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe. Key markers of UPR activation include the upregulation of the chaperone GRP78 (BiP) and the pro-apoptotic transcription factor CHOP.

UPR_Induction cluster_UPR_Markers UPR Markers This compound This compound p97 Inhibition p97 Inhibition This compound->p97 Inhibition ERAD Blockade ERAD Blockade p97 Inhibition->ERAD Blockade Accumulation of\nMisfolded Proteins in ER Accumulation of Misfolded Proteins in ER ERAD Blockade->Accumulation of\nMisfolded Proteins in ER ER Stress ER Stress Accumulation of\nMisfolded Proteins in ER->ER Stress UPR Activation UPR Activation ER Stress->UPR Activation GRP78 (BiP) Upregulation GRP78 (BiP) Upregulation UPR Activation->GRP78 (BiP) Upregulation Adaptive Response CHOP Upregulation CHOP Upregulation UPR Activation->CHOP Upregulation Pro-apoptotic Signal Apoptosis Apoptosis CHOP Upregulation->Apoptosis

References

Investigating Cellular Pathways with MSC1094308: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSC1094308 is a potent, reversible, and allosteric inhibitor of the AAA+ ATPases Valosin-Containing Protein (VCP/p97) and Vacuolar Protein Sorting-Associated Protein 4B (VPS4B). Contrary to some initial postulations, this compound does not target the PPM1D phosphatase. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound through its inhibition of VCP/p97 and VPS4B. It includes a summary of its biochemical activity, detailed experimental protocols for its use, and visualizations of the key signaling pathways affected. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential and cellular effects of this compound.

Introduction

This compound has been identified as a dual inhibitor of two critical AAA+ (ATPases Associated with diverse cellular Activities) enzymes: VCP/p97 and VPS4B. These enzymes play essential roles in maintaining cellular homeostasis by regulating protein quality control and membrane trafficking events. By inhibiting their ATPase activity, this compound provides a powerful tool to probe their functions and offers a potential therapeutic avenue for diseases where these pathways are dysregulated, such as in cancer and neurodegenerative disorders.

VCP/p97 is a highly abundant and essential protein that functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel and segregate ubiquitinated proteins from cellular structures. This activity is central to a multitude of cellular processes, including:

  • Endoplasmic Reticulum-Associated Degradation (ERAD): VCP/p97 extracts misfolded proteins from the endoplasmic reticulum for subsequent degradation by the proteasome, a critical step in the unfolded protein response (UPR).

  • Ubiquitin-Proteasome System (UPS): VCP/p97 is a key player in delivering ubiquitinated substrates to the proteasome for degradation, thereby controlling the levels of numerous regulatory proteins.

  • Autophagy: It is involved in both the maturation of autophagosomes and the clearance of damaged mitochondria (mitophagy).

  • DNA Damage Response (DDR): VCP/p97 participates in the extraction of proteins from chromatin to facilitate DNA repair.

  • Membrane Trafficking and Fusion: It has roles in Golgi reassembly and other membrane remodeling events.

VPS4B is a crucial component of the Endosomal Sorting Complex Required for Transport (ESCRT) machinery. The ESCRT pathway is responsible for the formation of multivesicular bodies (MVBs) and the sorting of ubiquitinated transmembrane proteins for lysosomal degradation. VPS4B, along with its homolog VPS4A, provides the energy required for the disassembly and recycling of the ESCRT-III complex from the endosomal membrane, a final and essential step for the pathway to function. This process is vital for:

  • Receptor Downregulation: Terminating signaling from cell surface receptors.

  • Viral Budding: Hijacked by some viruses for their egress from host cells.

  • Cytokinesis: Required for the final abscission step of cell division.

  • Exosome Biogenesis: Involved in the formation of extracellular vesicles.

Inhibition of VCP/p97 and VPS4B by this compound is expected to disrupt these fundamental cellular processes, leading to the accumulation of misfolded proteins, impaired receptor trafficking, and defects in cell division and signaling.

Quantitative Data

This compound acts as a non-competitive inhibitor of both VCP/p97 and VPS4B. The following table summarizes its reported inhibitory concentrations.

TargetIC50 Value (μM)Inhibition Mechanism
VPS4B 0.71Allosteric, Non-competitive
VCP/p97 7.2Allosteric, Non-competitive

Table 1: Inhibitory activity of this compound against its primary targets.

Cellular treatment with this compound leads to the accumulation of polyubiquitinated proteins, which serves as a biomarker for the inhibition of the ubiquitin-proteasome system, a key pathway regulated by VCP/p97.

Cell LineTreatmentEffectReference
HCT11610 μM this compound for 8 hoursAccumulation of polyubiquitinated proteins

Table 2: Cellular effects of this compound.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key cellular pathways affected by this compound and its points of intervention.

VCP_p97_Pathways cluster_ERAD Endoplasmic Reticulum-Associated Degradation (ERAD) cluster_Autophagy Autophagy MisfoldedProtein Misfolded Protein in ER Ubiquitination_ER Ubiquitination MisfoldedProtein->Ubiquitination_ER VCP_p97_ERAD VCP/p97 Complex Ubiquitination_ER->VCP_p97_ERAD Extraction from ER Proteasome_ERAD Proteasome VCP_p97_ERAD->Proteasome_ERAD Delivery Degradation_ERAD Degradation Proteasome_ERAD->Degradation_ERAD MSC1094308_ERAD This compound MSC1094308_ERAD->VCP_p97_ERAD DamagedMitochondria Damaged Mitochondria Ubiquitination_Auto Ubiquitination DamagedMitochondria->Ubiquitination_Auto VCP_p97_Auto VCP/p97 Ubiquitination_Auto->VCP_p97_Auto Segregation Autophagosome Autophagosome Formation VCP_p97_Auto->Autophagosome Lysosome Lysosome Autophagosome->Lysosome Mitophagy Mitophagy Lysosome->Mitophagy MSC1094308_Auto This compound MSC1094308_Auto->VCP_p97_Auto

Figure 1: VCP/p97-mediated protein quality control pathways inhibited by this compound.

ESCRT_Pathway UbiquitinatedCargo Ubiquitinated Cargo ESCRT0 ESCRT-0 UbiquitinatedCargo->ESCRT0 ESCRT1 ESCRT-I ESCRT0->ESCRT1 ESCRT2 ESCRT-II ESCRT1->ESCRT2 ESCRT3 ESCRT-III Assembly ESCRT2->ESCRT3 MVB_Formation MVB Vesicle Formation ESCRT3->MVB_Formation VPS4B VPS4B ATPase ESCRT3->VPS4B ESCRT3_Disassembly ESCRT-III Disassembly & Recycling VPS4B->ESCRT3_Disassembly This compound This compound This compound->VPS4B

Figure 2: The ESCRT pathway and inhibition of VPS4B-mediated disassembly by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's effects on its target pathways.

In Vitro ATPase Activity Assay

This protocol is designed to measure the ATPase activity of purified VCP/p97 or VPS4B and to determine the inhibitory effect of this compound.

Materials:

  • Purified recombinant human VCP/p97 or VPS4B protein

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 5 mM DTT, 0.01% Triton X-100

  • ATP solution (e.g., 16 µM in Assay Buffer for a final concentration of 8 µM)

  • This compound stock solution in DMSO

  • ADP detection reagent (e.g., Transcreener® ADP² Assay Kit)

  • 384-well plates

  • Plate reader capable of fluorescence polarization, fluorescence intensity, or TR-FRET

Procedure:

  • Enzyme Preparation: Dilute the purified VCP/p97 or VPS4B enzyme to the desired working concentration (e.g., 2X the final concentration) in pre-chilled Assay Buffer. The optimal enzyme concentration should be determined empirically through an enzyme titration experiment to ensure the reaction is within the linear range.

  • Compound Plating: Serially dilute this compound in DMSO and then into Assay Buffer to achieve the desired final concentrations. Dispense the compound dilutions into the wells of the 384-well plate. Include wells with DMSO only as a vehicle control.

  • Enzyme Addition: Add the diluted enzyme solution to the wells containing the compound or vehicle. Incubate at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the ATPase reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes). The incubation time should be optimized to ensure that substrate (ATP) consumption is in the initial linear phase (typically <20%).

  • Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal on a compatible plate reader. Convert the raw data to ADP concentration using a standard curve. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Ubiquitination Assay (Western Blot)

This protocol is used to assess the effect of this compound on the accumulation of polyubiquitinated proteins in cultured cells, a downstream marker of VCP/p97 inhibition.

Materials:

  • HCT116 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a positive control

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-polyubiquitin (e.g., FK2 clone) and anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate HCT116 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or DMSO for the desired time (e.g., 8 hours). Include a positive control group treated with a proteasome inhibitor like MG132.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-polyubiquitin antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an ECL substrate.

    • Image the blot using a chemiluminescence imager.

    • Strip the membrane and re-probe with an anti-GAPDH antibody to ensure equal loading.

  • Data Analysis: Densitometrically quantify the high molecular weight smear corresponding to polyubiquitinated proteins and normalize it to the loading control.

Conclusion

This compound is a valuable chemical probe for studying the complex cellular functions of VCP/p97 and VPS4B. Its ability to allosterically inhibit these key ATPases allows for the investigation of pathways critical for protein homeostasis and membrane trafficking. This guide provides a foundational understanding of this compound's mechanism of action, its effects on cellular pathways, and detailed protocols for its experimental use. Further research utilizing this compound will undoubtedly continue to unravel the intricate roles of VCP/p97 and VPS4B in health and disease, potentially paving the way for new therapeutic strategies.

MSC1094308: A Technical Guide to a Novel Chemical Probe for p97 Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valosin-containing protein (VCP), also known as p97, is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a critical role in a multitude of cellular processes. Its primary function involves the unfolding and extraction of ubiquitinated proteins from cellular structures, thereby regulating protein homeostasis, endoplasmic reticulum-associated degradation (ERAD), DNA repair, and membrane fusion. Given its central role in cellular health and disease, p97 has emerged as a compelling therapeutic target, particularly in oncology. MSC1094308 is a novel small molecule inhibitor of p97 that serves as a valuable chemical probe for elucidating the complex functions of this essential enzyme. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Compound Information

PropertyValue
Compound Name This compound
CAS Number 2219320-08-6
Molecular Formula C₂₉H₂₉F₃N₂
Molecular Weight 462.55 g/mol

Mechanism of Action

This compound is a non-competitive and reversible allosteric inhibitor of p97.[1][2][3] It specifically targets the D2 ATPase domain of p97, binding to a previously identified druggable hotspot.[4] This binding event inhibits the ATPase activity of the D2 domain, which is the primary catalytic domain responsible for the mechanical work performed by p97.[4][5] By inhibiting the D2 domain, this compound effectively blocks the ability of p97 to remodel and segregate its ubiquitinated substrate proteins, leading to their accumulation within the cell.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity against its primary targets.

Table 1: In Vitro Inhibitory Activity

TargetIC₅₀ (µM)Inhibition TypeMechanism
p97/VCP 7.2[1][2]Non-competitive, ReversibleAllosteric inhibition of D2 ATPase activity[4]
VPS4B 0.71[1][2]Non-competitive, ReversibleAllosteric inhibition

Table 2: Cellular Activity

Cell LineAssayEffectConcentrationTime
HCT116Polyubiquitin AccumulationInduction of polyubiquitinated protein accumulation[2]10 µM8 hours

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

In Vitro ATPase Activity Assay

This protocol is a representative method for determining the IC₅₀ of this compound against p97.

Materials:

  • Recombinant human p97 protein

  • This compound

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl₂, 0.5 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ATP detection reagent

  • 96-well microplates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add recombinant p97 protein to the assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells containing the p97 solution and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.

  • Initiate the ATPase reaction by adding a solution of ATP to a final concentration that is at or near the Km of p97 for ATP.

  • Incubate the reaction at 37°C for a defined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Polyubiquitin Accumulation Assay

This protocol describes a method to assess the cellular activity of this compound by measuring the accumulation of polyubiquitinated proteins.

Materials:

  • HCT116 cells

  • This compound

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)

  • Primary antibody against ubiquitin

  • Secondary antibody conjugated to HRP

  • Western blotting equipment and reagents

Procedure:

  • Seed HCT116 cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 8 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and then incubate with a primary antibody specific for ubiquitin.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analyze the accumulation of high molecular weight polyubiquitinated protein smears as an indicator of p97 inhibition.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the central role of p97 in the ubiquitin-proteasome system and the point of intervention by this compound.

p97_pathway cluster_cytosol Cytosol Ub_Protein Ubiquitinated Substrate p97_complex p97/VCP Complex Ub_Protein->p97_complex Binding D2_domain D2 ATPase Domain Unfolded_Protein Unfolded Substrate p97_complex->Unfolded_Protein Unfolding & Segregation Accumulation Accumulation of Ubiquitinated Substrates p97_complex->Accumulation Proteasome 26S Proteasome Unfolded_Protein->Proteasome Delivery Degradation Protein Degradation Proteasome->Degradation This compound This compound This compound->D2_domain Inhibition

Caption: p97-mediated protein degradation and this compound inhibition.

Experimental Workflow

The diagram below outlines the typical workflow for characterizing a p97 inhibitor like this compound.

experimental_workflow Start Start: Identify Putative p97 Inhibitor Biochemical_Assay Biochemical Assay: In Vitro ATPase Activity Start->Biochemical_Assay IC50_Determination Determine IC₅₀ (p97 and off-targets) Biochemical_Assay->IC50_Determination Cellular_Assay Cellular Assay: Polyubiquitin Accumulation IC50_Determination->Cellular_Assay Phenotype_Confirmation Confirm Cellular Phenotype Cellular_Assay->Phenotype_Confirmation Mechanism_Study Mechanism of Action Studies: - Reversibility - Competition Assays Phenotype_Confirmation->Mechanism_Study Characterization Characterize as a Chemical Probe Mechanism_Study->Characterization

References

In-Depth Technical Guide: Discovery and Characterization of MSC1094308

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSC1094308 is a novel small molecule identified as a reversible, allosteric inhibitor of the type II AAA ATPase VCP/p97 and the type I AAA ATPase VPS4B.[1] This document provides a comprehensive overview of the discovery, biochemical and cellular characterization, and mechanism of action of this compound. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to facilitate understanding. This guide is intended to serve as a technical resource for researchers in the fields of cancer biology, neurodegenerative diseases, and drug discovery.

Introduction

Valosin-containing protein (VCP), also known as p97, is a highly conserved type II AAA (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in cellular protein homeostasis. It is involved in a myriad of cellular processes, including protein degradation through the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair. Given its central role in maintaining cellular health, dysregulation of p97 has been implicated in various diseases, including cancer and neurodegenerative disorders like Inclusion Body Myopathy with Paget's disease of bone and Frontotemporal Dementia (IBMPFD). This has made p97 an attractive therapeutic target.

Vacuolar protein sorting 4 (VPS4) is a type I AAA ATPase that is essential for the endosomal sorting complexes required for transport (ESCRT) pathway, which is involved in multivesicular body formation, cytokinesis, and viral budding.

This compound emerged from a high-throughput screening campaign as a potent inhibitor of both p97 and VPS4B, exhibiting a novel allosteric mechanism of action.[2] This guide details the key findings related to its discovery and characterization.

Biochemical Characterization

Inhibitory Activity

This compound demonstrates potent, non-competitive, and reversible inhibition of the ATPase activity of both human VCP/p97 and VPS4B. The inhibitory concentrations (IC50) were determined using a malachite green-based phosphate release assay.

TargetIC50 (μM)
VCP/p977.2[3]
VPS4B0.71[3]

Inhibitory activity of this compound against VCP/p97 and VPS4B.

Mechanism of Action

Biochemical studies have revealed that this compound acts as an allosteric inhibitor. It binds to a previously identified druggable hotspot on p97, distinct from the ATP-binding site, and specifically inhibits the D2 domain's ATPase activity.[1] This non-competitive inhibition mechanism offers a potential advantage over ATP-competitive inhibitors, which may lack selectivity against other ATPases.

Conflicting Data on VPS4A Inhibition

It is important to note that a 2022 conference abstract reported that this compound was found to be inactive against VPS4A in their suite of biochemical assays.[4] This finding contrasts with the initial characterization of this compound as a VPS4B inhibitor and suggests that its activity against different VPS4 isoforms may be specific. Further investigation is required to fully elucidate the selectivity profile of this compound against all VPS4 family members.

Cellular Characterization

Inhibition of the Ubiquitin-Proteasome System

Treatment of human colorectal carcinoma HCT116 cells with this compound leads to a dose-dependent accumulation of polyubiquitinated proteins.[3] This is a key cellular biomarker indicating the inhibition of p97-dependent protein degradation pathways.

Cell LineTreatmentEffect
HCT11610 μM this compound for 8 hoursAccumulation of polyubiquitinated proteins[3]

Cellular activity of this compound.

Experimental Protocols

ATPase Activity Assay (Malachite Green Assay)

This protocol describes the determination of the ATPase activity of p97 and VPS4B and the inhibitory effect of this compound.

Materials:

  • Purified recombinant human VCP/p97 or VPS4B protein

  • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 5 mM MgCl2, 0.5 mM TCEP

  • ATP solution (100 mM)

  • This compound stock solution (in DMSO)

  • Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium molybdate in 4 N HCl). Mix 3 volumes of Solution A with 1 volume of Solution B.

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the compound dilutions. For the control (no inhibitor), add 1 µL of DMSO.

  • Add 20 µL of a solution containing the purified enzyme (final concentration ~5 nM) in assay buffer to each well.

  • Incubate for 30 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of ATP solution (final concentration 1 mM).

  • Incubate the reaction for 60 minutes at 37°C.

  • Stop the reaction by adding 25 µL of the Malachite Green Reagent.

  • Incubate for 15 minutes at room temperature to allow color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Ubiquitin Accumulation Assay (Western Blot)

This protocol describes the detection of polyubiquitinated protein accumulation in cells treated with this compound.

Materials:

  • HCT116 cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-ubiquitin and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 8 hours.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-GAPDH antibody for a loading control.

Visualizations

Signaling Pathway of VCP/p97 Inhibition

VCP_p97_Inhibition_Pathway This compound This compound p97 VCP/p97 This compound->p97 allosteric inhibition D2_ATPase D2 ATPase Activity p97->D2_ATPase enables Ub_Proteins Polyubiquitinated Proteins D2_ATPase->Ub_Proteins processes Proteasome Proteasome Ub_Proteins->Proteasome targeted to Degradation Protein Degradation Proteasome->Degradation mediates

Inhibition of VCP/p97 by this compound disrupts protein degradation.

Experimental Workflow for ATPase Inhibition Assay

ATPase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Dilution Prepare this compound Serial Dilutions Incubate_Compound Incubate Enzyme with Compound Compound_Dilution->Incubate_Compound Enzyme_Prep Prepare Enzyme Solution (p97 or VPS4B) Enzyme_Prep->Incubate_Compound Add_ATP Initiate Reaction with ATP Incubate_Compound->Add_ATP Incubate_Reaction Incubate at 37°C Add_ATP->Incubate_Reaction Stop_Reaction Stop Reaction with Malachite Green Reagent Incubate_Reaction->Stop_Reaction Color_Development Color Development Stop_Reaction->Color_Development Measure_Absorbance Measure Absorbance at 620 nm Color_Development->Measure_Absorbance

Workflow for determining the IC50 of this compound using an ATPase assay.

Logical Relationship of Cellular Assay

Cellular_Assay_Logic Cell_Treatment Treat HCT116 Cells with this compound p97_Inhibition Cellular p97 Inhibition Cell_Treatment->p97_Inhibition UPS_Block Ubiquitin-Proteasome System Blockade p97_Inhibition->UPS_Block Ub_Accumulation Polyubiquitin Accumulation UPS_Block->Ub_Accumulation Western_Blot Western Blot Detection Ub_Accumulation->Western_Blot observed by

References

In-Depth Technical Guide: MSC1094308 Inhibition of VPS4B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule inhibitor MSC1094308 and its inhibitory effects on the Vacuolar Protein Sorting 4 Homolog B (VPS4B), a key enzyme in the endosomal sorting complexes required for transport (ESCRT) pathway. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Introduction

Vacuolar Protein Sorting 4 Homolog B (VPS4B) is a type I AAA (ATPases Associated with diverse cellular Activities) ATPase that plays a critical role in the disassembly and recycling of the ESCRT-III complex. This function is essential for a multitude of cellular processes, including multivesicular body (MVB) formation, cytokinesis, viral budding, and membrane repair. Given its central role in cellular trafficking and division, VPS4B has emerged as a potential therapeutic target in oncology and other diseases.

This compound has been identified as a potent, reversible, allosteric, and non-competitive inhibitor of VPS4B.[1] It also exhibits inhibitory activity against the related type II AAA ATPase p97/VCP, albeit with lower potency.[1] This guide delves into the biochemical and cellular characterization of this compound as a VPS4B inhibitor.

Quantitative Data

The inhibitory activity of this compound against VPS4B and the related p97/VCP has been quantified through various biochemical assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (μM)Inhibition TypeReversibility
VPS4B 0.71[1]Non-competitive, Allosteric[1]Reversible[1]
p97/VCP 7.2[1]Non-competitive, Allosteric[1]Reversible[1]

Table 2: Cellular Activity of this compound

Cell LineAssayConcentration (μM)Observation
HCT116Polyubiquitin Accumulation10Induction of polyubiquitinated protein accumulation[1]

Signaling Pathway

VPS4B is a crucial component of the ESCRT pathway, which is responsible for membrane remodeling and scission events. The pathway is initiated by the recognition of ubiquitinated cargo and culminates in the constriction and cleavage of membrane necks, a process powered by the disassembly of the ESCRT-III complex by VPS4B. Inhibition of VPS4B by this compound leads to the stalling of this process, resulting in the accumulation of ESCRT-III filaments and disruption of downstream cellular events.

VPS4B_ESCRT_Pathway cluster_membrane Endosomal Membrane cluster_cytosol Cytosol ESCRT0 ESCRT-0 ESCRT1 ESCRT-I ESCRT0->ESCRT1 recruits ESCRT2 ESCRT-II ESCRT1->ESCRT2 recruits ESCRT3 ESCRT-III (Filament Assembly) ESCRT2->ESCRT3 recruits VPS4B_active VPS4B (active) ATP -> ADP ESCRT3->VPS4B_active recruits Cargo Ubiquitinated Cargo Cargo->ESCRT0 binds VPS4B_inactive VPS4B (inactive) VPS4B_inactive->VPS4B_active ATP binding Recycled_ESCRT3 Recycled ESCRT-III Subunits VPS4B_active->Recycled_ESCRT3 disassembles This compound This compound This compound->VPS4B_active inhibits Recycled_ESCRT3->ESCRT3 reassembly

Caption: The ESCRT pathway and the inhibitory action of this compound on VPS4B.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

ATPase Activity Assay

This assay quantifies the ATP hydrolysis activity of VPS4B in the presence and absence of the inhibitor.

  • Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is measured colorimetrically.

  • Reagents:

    • Purified recombinant human VPS4B protein

    • ATP solution

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

    • This compound in DMSO

    • Malachite green-based phosphate detection reagent

  • Procedure:

    • Prepare a reaction mixture containing assay buffer and a defined concentration of VPS4B protein.

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding a saturating concentration of ATP.

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction by adding the malachite green reagent.

    • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

    • Calculate the percentage of inhibition at each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is used to characterize the binding kinetics and affinity between this compound and VPS4B.

  • Principle: The binding of an analyte (this compound) to a ligand (VPS4B) immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected in real-time.

  • Instrumentation: A Biacore instrument or equivalent.

  • Procedure:

    • Immobilize purified VPS4B protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.

    • Record the association and dissociation phases of the binding interaction.

    • Regenerate the sensor surface between injections using a suitable regeneration solution.

    • Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the engagement of this compound with VPS4B in a cellular context.

  • Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. This change in stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.

  • Procedure:

    • Treat cultured cells (e.g., HCT116) with either this compound or a vehicle control (DMSO) for a defined period.

    • Harvest the cells and resuspend them in a lysis buffer.

    • Divide the cell lysates into aliquots and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

    • Cool the samples and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble VPS4B in each sample by Western blotting using a specific anti-VPS4B antibody.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Experimental Workflow

The characterization of this compound as a VPS4B inhibitor typically follows a multi-step workflow, from initial screening to cellular validation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization Screening High-Throughput Screening (HTS) Hit_ID Hit Identification (this compound) Screening->Hit_ID ATPase_Assay Biochemical Assay (ATPase Activity) Hit_ID->ATPase_Assay IC50_Det IC50 Determination ATPase_Assay->IC50_Det Kinetics Binding Kinetics (SPR) IC50_Det->Kinetics KD_Det KD Determination Kinetics->KD_Det Mechanism Mechanism of Action (Non-competitive) KD_Det->Mechanism Target_Engagement Target Engagement (CETSA) Mechanism->Target_Engagement Cellular_Effect Cellular Phenotype (Polyubiquitin Accumulation) Target_Engagement->Cellular_Effect Toxicity Cytotoxicity Assays Cellular_Effect->Toxicity

Caption: A typical experimental workflow for the characterization of a VPS4B inhibitor.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of VPS4B. Its characterization as a potent, reversible, and allosteric inhibitor provides a strong foundation for further investigation into the therapeutic potential of targeting the ESCRT pathway. The data and protocols presented in this guide are intended to facilitate future research and drug development efforts centered on VPS4B.

References

Unraveling the Allosteric Inhibition of p97 by MSC1094308: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the small molecule inhibitor MSC1094308 and its target, the AAA+ ATPase p97 (also known as VCP). p97 is a critical regulator of protein homeostasis, involved in cellular processes ranging from the ubiquitin-proteasome system to endoplasmic reticulum-associated degradation (ERAD) and autophagy. Its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.[1][2][3] this compound has been identified as a reversible, allosteric inhibitor of p97, offering a valuable tool for studying p97 function and a potential scaffold for novel therapeutic agents.[4][5]

The Allosteric Binding Pocket of this compound on p97

This compound exerts its inhibitory effect by binding to a druggable allosteric site on p97, distinct from the ATP-binding pocket.[4][6] This binding event specifically impedes the ATPase activity of the D2 domain, which is the primary driver of p97's mechanochemical function.[2][4]

Docking studies and mutagenesis analyses suggest a novel mechanism of inhibition for this compound. It is proposed that the compound binds at the interface between the D1 and D2 domains, preventing the conformational changes—specifically the sliding and rotation of these sub-domains—that are essential for the ATP hydrolysis cycle and substrate unfolding.[1]

Further evidence points to a shared binding region with another allosteric inhibitor, NMS-873. A key residue, asparagine 616 (N616), located in this allosteric pocket, appears to be critical for the binding of both compounds. Mutation of N616 to phenylalanine has been shown to abolish the inhibitory activity of both this compound and NMS-873, highlighting the significance of this residue in the inhibitor-protein interaction.[6]

Quantitative Binding Data

The inhibitory potency of this compound against p97 has been quantified through biochemical assays. The following table summarizes the key quantitative data available.

ParameterValueAssay TypeReference
IC50 (p97) 7.2 µMATPase Activity Assay[2][5]
Inhibition Type Reversible, AllostericBiochemical and Genetic Studies[4][5]
Target Domain D2 ATPase DomainProteomic and Biochemical Studies[4]

Experimental Protocols

Determining the inhibitory activity of compounds like this compound on p97 typically involves measuring the enzyme's ATPase activity. The following is a generalized protocol based on commonly used ADP-Glo or Kinase-Glo assays.

Protocol: In Vitro p97 ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against p97.

Materials:

  • Recombinant human p97 enzyme

  • This compound (or other test compounds)

  • ATP

  • Assay Buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Triton X-100)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • 384-well plates, white

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentration in the assay will typically range from low nanomolar to high micromolar.

  • Enzyme Reaction: a. In a 384-well plate, add the test compound dilutions. b. Add the p97 enzyme to each well to a final concentration of approximately 8.5 nM.[7] c. To initiate the reaction, add ATP to a final concentration of 0.15 mM.[7] The total reaction volume is typically 5-10 µL. d. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Incubation: Incubate the plate at 30°C for 60 minutes.[7]

  • ATP Depletion Measurement: a. Following the manufacturer's instructions for the ADP-Glo™ assay, add the ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced and therefore correlates with p97 activity.

  • Data Analysis: a. Normalize the data to the positive and negative controls. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the intricate processes involved, the following diagrams illustrate the p97 signaling pathway, the experimental workflow for inhibitor screening, and the logical relationship of this compound's mechanism of action.

p97_signaling_pathway cluster_upstream Upstream Events cluster_p97_complex p97 Complex cluster_downstream Downstream Pathways Ubiquitinated_Substrates Ubiquitinated Substrates p97 p97/VCP Ubiquitinated_Substrates->p97 Recruitment Cofactors Cofactors (e.g., Ufd1/Npl4) p97->Cofactors Binds ERAD ER-Associated Degradation (ERAD) p97->ERAD Drives Autophagy Autophagy p97->Autophagy Regulates Proteasome Proteasomal Degradation ERAD->Proteasome This compound This compound This compound->p97 Allosteric Inhibition

Caption: The p97 signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate Prepare Compound Dilution Plate Dispense_Compound Dispense Compound to Assay Plate Compound_Plate->Dispense_Compound Reagent_Mix Prepare p97 Enzyme and ATP Solution Add_Enzyme_ATP Add Enzyme/ATP Mix and Incubate Reagent_Mix->Add_Enzyme_ATP Dispense_Compound->Add_Enzyme_ATP Stop_Reaction Stop Reaction & Deplete ATP Add_Enzyme_ATP->Stop_Reaction Detect_Signal Add Detection Reagent & Incubate Stop_Reaction->Detect_Signal Read_Plate Measure Luminescence Detect_Signal->Read_Plate Calculate_IC50 Normalize Data & Calculate IC50 Read_Plate->Calculate_IC50

Caption: Experimental workflow for determining the IC50 of p97 inhibitors.

logical_relationship cluster_molecule Molecular Interaction cluster_consequence Functional Consequence This compound This compound p97_D2 p97 D2 Domain Allosteric Site This compound->p97_D2 Binds to Conformational_Change Inhibition of D1-D2 Conformational Change p97_D2->Conformational_Change Leads to ATPase_Inhibition D2 ATPase Activity Inhibition Conformational_Change->ATPase_Inhibition Results in Pathway_Block Blockade of p97- mediated Pathways ATPase_Inhibition->Pathway_Block Causes

Caption: Logical flow of this compound's mechanism of action on p97.

References

MSC1094308: An In-Depth Technical Guide for the Study of Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Neurodegenerative Diseases and the Role of VCP/p97

Neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS), Frontotemporal Dementia (FTD), Alzheimer's disease, and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A common pathological hallmark of these devastating disorders is the accumulation of misfolded protein aggregates, which leads to cellular stress, impaired protein homeostasis, mitochondrial dysfunction, and ultimately, neuronal cell death.

A key player in maintaining cellular protein homeostasis is the Valosin-Containing Protein (VCP), also known as p97. VCP/p97 is a highly abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that is essential for a multitude of cellular processes. It functions as a segregase, utilizing the energy from ATP hydrolysis to extract and unfold ubiquitinated proteins from cellular complexes or structures, thereby targeting them for degradation by the proteasome or through autophagy. Given its central role in cellular quality control, dysfunction of VCP/p97 has been directly linked to the pathogenesis of several neurodegenerative diseases. Mutations in the VCP gene are known to cause a multisystem proteinopathy that includes inclusion body myopathy, Paget's disease of the bone, and FTD, and are also found in some familial cases of ALS.

The critical role of VCP/p97 in neurodegeneration makes it a compelling therapeutic target. Inhibition of VCP/p97 activity presents a promising strategy to modulate the cellular pathways that are dysregulated in these diseases. This technical guide focuses on MSC1094308, a specific allosteric inhibitor of VCP/p97, and its application as a tool for studying and potentially ameliorating pathological phenotypes in neurodegenerative disease models.

This compound: A Potent and Specific Allosteric Inhibitor of VCP/p97

This compound has been identified as a reversible and allosteric inhibitor of the type II AAA+ ATPase VCP/p97.[1] Its specific mechanism of action and biochemical properties make it a valuable tool for researchers.

Mechanism of Action

This compound acts as a non-competitive inhibitor of VCP/p97.[2] It binds to a druggable hotspot located at the interface of the D1 and D2 ATPase domains of VCP/p97.[1][3] This binding allosterically inhibits the ATPase activity of the D2 domain, which is the primary driver of VCP/p97's segregase function.[1][4] By inhibiting the D2 domain, this compound effectively blocks the chaperone-like activity of VCP/p97, leading to the accumulation of polyubiquitinated proteins.[2]

Biochemical and Cellular Potency

The inhibitory potency of this compound has been characterized both biochemically and in cellular assays.

ParameterValueReference
IC50 for p97/VCP 7.2 µM[2][5][6][7]
IC50 for VPS4B 0.71 µM[2][5][6][7]
Cellular Efficacy 10 µM[8]

Table 1: Biochemical and Cellular Potency of this compound.

VCP/p97-Modulated Signaling Pathways in Neurodegeneration

VCP/p97 is a central hub for cellular protein quality control, and its inhibition by this compound is expected to impact several interconnected signaling pathways implicated in neurodegenerative diseases.

VCP_p97_Signaling cluster_upstream Cellular Stressors cluster_vcp VCP/p97 Complex cluster_downstream Cellular Processes cluster_outcomes Pathological Outcomes Misfolded Proteins Misfolded Proteins VCP/p97 VCP/p97 Misfolded Proteins->VCP/p97 Ubiquitination Damaged Mitochondria Damaged Mitochondria Damaged Mitochondria->VCP/p97 Ubiquitination DNA Damage DNA Damage DNA Damage->VCP/p97 Recruitment Proteasome Proteasome VCP/p97->Proteasome Substrate Delivery Autophagy Autophagy VCP/p97->Autophagy Regulation Mitochondrial Quality Control Mitochondrial Quality Control VCP/p97->Mitochondrial Quality Control Mitophagy DNA Damage Response DNA Damage Response VCP/p97->DNA Damage Response Chromatin Extraction Protein Aggregation Protein Aggregation Proteasome->Protein Aggregation Leads to Autophagy->Protein Aggregation Leads to Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Quality Control->Mitochondrial Dysfunction Leads to Genomic Instability Genomic Instability DNA Damage Response->Genomic Instability Leads to Neuronal Cell Death Neuronal Cell Death Protein Aggregation->Neuronal Cell Death Mitochondrial Dysfunction->Neuronal Cell Death Genomic Instability->Neuronal Cell Death This compound This compound This compound->VCP/p97 Inhibition

VCP/p97 signaling pathways in neurodegeneration.

Application of this compound in Neurodegenerative Disease Models

While specific experimental data for this compound in neurodegenerative disease models is still emerging, based on its mechanism of action as a potent VCP/p97 inhibitor, its application is expected to yield significant insights into disease pathogenesis. The following sections outline potential applications and expected outcomes based on studies with other VCP/p97 inhibitors.

In Vitro Models
  • Patient-derived Induced Pluripotent Stem Cell (iPSC)-derived Neurons: This is a powerful model system to study disease mechanisms in a patient-specific genetic background. iPSCs from patients with VCP mutations or other neurodegenerative diseases can be differentiated into relevant neuronal subtypes (e.g., motor neurons for ALS, cortical neurons for FTD).

  • Neuroblastoma and other immortalized cell lines: Cell lines such as SH-SY5Y or HEK293 overexpressing disease-associated mutant proteins (e.g., TDP-43, Tau, α-synuclein) are valuable for high-throughput screening and mechanistic studies.

Expected Therapeutic Effects

Based on studies with other VCP/p97 inhibitors, treatment with this compound is hypothesized to:

  • Rescue of Motor Neuron Death: In iPSC-derived motor neurons from patients with VCP mutations, VCP/p97 inhibitors have been shown to rescue motor neuron death.

  • Reduction of Protein Aggregates: By modulating protein homeostasis pathways, this compound may reduce the accumulation of toxic protein aggregates.

  • Reversal of TDP-43 Mislocalization: Cytoplasmic mislocalization of TDP-43 is a key pathological feature in ALS and FTD. VCP/p97 inhibition has been shown to reverse this mislocalization in VCP mutant motor neurons.

  • Improvement of Mitochondrial Function: By promoting the clearance of damaged mitochondria via mitophagy, this compound could improve overall mitochondrial health.

  • Modulation of Tau Phosphorylation: VCP/p97 has been implicated in the regulation of Tau pathology, suggesting that its inhibition could affect Tau phosphorylation and aggregation.

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the efficacy of this compound in neurodegenerative disease models.

VCP/p97 ATPase Activity Assay

Objective: To determine the in vitro inhibitory effect of this compound on VCP/p97 ATPase activity.

Materials:

  • Recombinant human VCP/p97 protein

  • This compound

  • ATP

  • ATPase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in ATPase assay buffer.

  • In a 96-well plate, add recombinant VCP/p97 protein to each well.

  • Add the different concentrations of this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability Assay

Objective: To assess the effect of this compound on the viability of neuronal cells in a disease model.

Materials:

  • Neuronal cell model (e.g., iPSC-derived motor neurons, SH-SY5Y cells)

  • This compound

  • Cell culture medium

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

  • 96-well cell culture plate

  • Plate reader

Procedure:

  • Seed the neuronal cells in a 96-well plate at an appropriate density.

  • Allow the cells to adhere and grow for 24 hours.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate the plate for the recommended time to allow for the conversion of the substrate into a colored or fluorescent product.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Filter Retardation Assay for Protein Aggregates

Objective: To quantify the effect of this compound on the formation of detergent-insoluble protein aggregates.

Materials:

  • Neuronal cell model expressing an aggregation-prone protein

  • This compound

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • SDS-containing buffer (e.g., 2% SDS)

  • Cellulose acetate membrane (0.2 µm pore size)

  • Dot blot apparatus

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat the cells with this compound or vehicle control.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Dilute the lysates to the same protein concentration in SDS-containing buffer and incubate at room temperature.

  • Filter the lysates through the cellulose acetate membrane using a dot blot apparatus.

  • Wash the membrane with buffer.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the dot intensities to determine the relative amount of aggregated protein.

Immunofluorescence for TDP-43 Localization

Objective: To visualize and quantify the effect of this compound on the subcellular localization of TDP-43.

Materials:

  • Neuronal cell model with TDP-43 mislocalization

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against TDP-43

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Grow the cells on coverslips and treat with this compound or vehicle control.

  • Fix the cells with fixation solution.

  • Permeabilize the cells with permeabilization solution.

  • Block non-specific binding with blocking solution.

  • Incubate the cells with the primary antibody against TDP-43.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Wash the cells and mount the coverslips on microscope slides.

  • Image the cells using a fluorescence microscope.

  • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TDP-43 to assess its localization.

Assessment of Mitochondrial Membrane Potential

Objective: To evaluate the effect of this compound on mitochondrial health by measuring the mitochondrial membrane potential.

Materials:

  • Neuronal cell model

  • This compound

  • Mitochondrial membrane potential-sensitive dye (e.g., JC-1, TMRE)

  • Cell culture medium

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed the cells in a 96-well plate or on coverslips.

  • Treat the cells with this compound or vehicle control.

  • Load the cells with the mitochondrial membrane potential-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity using a plate reader (for JC-1, measure both green and red fluorescence) or visualize the cells using a fluorescence microscope.

  • For JC-1, calculate the ratio of red to green fluorescence as an indicator of mitochondrial membrane potential. For TMRE, quantify the fluorescence intensity.

Data Presentation

Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table Template for Cell Viability Assay:

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
1[Insert Data]
5[Insert Data]
10[Insert Data]
20[Insert Data]

Table Template for TDP-43 Mislocalization Assay:

TreatmentNuclear/Cytoplasmic TDP-43 Ratio (Mean ± SD)
Untreated Control[Insert Data]
Vehicle Control[Insert Data]
This compound (10 µM)[Insert Data]
Positive Control (e.g., VCP mutant)[Insert Data]

Conclusion and Future Directions

This compound represents a valuable chemical probe for investigating the complex role of VCP/p97 in the pathogenesis of neurodegenerative diseases. Its specific allosteric inhibition of the D2 ATPase domain allows for the targeted interrogation of VCP/p97-dependent cellular pathways. While the direct therapeutic potential of this compound in human neurodegenerative diseases requires further investigation, its utility as a research tool is clear.

Future studies should focus on:

  • Validating the efficacy of this compound in a broader range of neurodegenerative disease models, including those for Alzheimer's and Parkinson's diseases.

  • Conducting in vivo studies in animal models of neurodegeneration to assess the pharmacokinetic and pharmacodynamic properties of this compound and its therapeutic potential.

  • Investigating the downstream effects of this compound treatment using 'omics' approaches (proteomics, transcriptomics) to gain a more comprehensive understanding of its impact on cellular signaling networks.

By employing the methodologies outlined in this guide, researchers can effectively utilize this compound to unravel the intricate mechanisms underlying neurodegeneration and to explore novel therapeutic strategies targeting the VCP/p97 pathway.

References

Potential Therapeutic Applications of MSC1094308 in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSC1094308 is a novel small molecule that has been identified as a reversible, allosteric inhibitor of the type II AAA+ ATPase Valosin-Containing Protein (VCP/p97) and the type I AAA+ ATPase Vacuolar Protein Sorting 4 Homolog B (VPS4B). The inhibition of p97, a key regulator of protein homeostasis, presents a promising therapeutic strategy in oncology due to the increased reliance of cancer cells on protein quality control mechanisms. This technical guide provides an in-depth overview of the mechanism of action of this compound, the signaling pathways it modulates, and its potential therapeutic applications in cancer. While comprehensive in vitro and in vivo data for this compound are not yet publicly available, this document outlines the established roles of its targets in cancer and provides detailed, generalized protocols for the key experiments required to evaluate its anti-cancer efficacy.

Introduction to this compound and its Targets

This compound is a small molecule inhibitor with a novel mechanism of action targeting two key ATPases involved in cellular protein trafficking and degradation pathways:

  • VCP/p97: A critical enzyme in the ubiquitin-proteasome system, p97 is responsible for the extraction of ubiquitinated proteins from cellular compartments, such as the endoplasmic reticulum (ER), for subsequent degradation by the proteasome. Cancer cells, characterized by high rates of protein synthesis and accumulation of misfolded proteins, are particularly dependent on p97 for survival. Inhibition of p97 leads to ER stress, activation of the Unfolded Protein Response (UPR), and ultimately, apoptosis.

  • VPS4B: A key component of the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery, VPS4B is involved in membrane remodeling processes, including the formation of multivesicular bodies and the final step of cytokinesis. Dysregulation of VPS4B has been implicated in cancer progression, with links to the regulation of growth factor receptor signaling, such as the Epidermal Growth Factor Receptor (EGFR).

By targeting both p97 and VPS4B, this compound has the potential to exert a multi-faceted anti-cancer effect by disrupting protein homeostasis and key signaling pathways essential for tumor growth and survival.

Mechanism of Action

This compound acts as a reversible, allosteric inhibitor of both p97 and VPS4B.[1] Its mechanism of action for p97 inhibition has been characterized as follows:

  • Allosteric Binding: this compound binds to a previously identified "drugable hotspot" located at the interface of the D1 and D2 ATPase domains of p97.[1]

  • Inhibition of D2 ATPase Activity: This binding event allosterically inhibits the ATPase activity of the D2 domain, which is the primary driver of p97's segregase function.[1]

  • Key Residues: Mutagenesis studies have identified residues K615 and N616 within the D1-D2 linker region as being critical for the binding and inhibitory activity of this compound.[2]

A similar allosteric site is suggested to exist in VPS4B, indicating conserved regulatory mechanisms between type I and type II AAA+ ATPases that can be exploited for therapeutic intervention.[1]

Signaling Pathways Modulated by this compound

The inhibition of p97 and VPS4B by this compound is predicted to impact several critical signaling pathways in cancer cells.

p97 Inhibition, ER Stress, and the Unfolded Protein Response (UPR)

Inhibition of p97 leads to the accumulation of misfolded, ubiquitinated proteins in the endoplasmic reticulum, triggering ER stress and activating the UPR. The UPR is a signaling network that initially aims to restore protein homeostasis but can induce apoptosis under conditions of prolonged or severe ER stress.

p97_inhibition_UPR This compound This compound p97 p97/VCP (ATPase) This compound->p97 inhibits Ub_proteins Ubiquitinated Misfolded Proteins p97->Ub_proteins extracts from ER ER Endoplasmic Reticulum Proteasome Proteasome Ub_proteins->Proteasome degradation ER_Stress ER Stress Ub_proteins->ER_Stress accumulation leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates PERK PERK UPR->PERK activates IRE1 IRE1α UPR->IRE1 activates ATF6 ATF6 UPR->ATF6 activates eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1->XBP1s ATF6f ATF6 (cleaved) ATF6->ATF6f ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP XBP1s->CHOP ATF6f->CHOP Apoptosis Apoptosis CHOP->Apoptosis

p97 Inhibition and Induction of Apoptosis via the UPR Pathway.
VPS4B Inhibition and EGFR Signaling

VPS4B plays a role in the endosomal sorting and degradation of cell surface receptors, including EGFR. Inhibition of VPS4B can lead to altered EGFR trafficking and signaling, which may have context-dependent effects on cancer cell proliferation.

VPS4B_inhibition_EGFR This compound This compound VPS4B VPS4B (ATPase) This compound->VPS4B inhibits ESCRT ESCRT Pathway VPS4B->ESCRT drives MVB Multivesicular Body (MVB) Formation ESCRT->MVB mediates EGFR_signal Sustained EGFR Signaling ESCRT->EGFR_signal inhibition leads to Lysosome Lysosomal Degradation MVB->Lysosome fuses with EGFR_endo Internalized EGFR EGFR_endo->MVB sorted into Proliferation Cell Proliferation & Survival EGFR_signal->Proliferation promotes

VPS4B Inhibition and its Potential Impact on EGFR Signaling.

Quantitative Data

Currently, publicly available quantitative data for this compound is limited to its in vitro enzymatic activity. Pan-cancer cell line screening data and in vivo efficacy data have not been published.

TargetAssay TypeIC50 (μM)Reference
p97/VCPATPase Activity7.2[3]
VPS4BATPase Activity0.7[4]

Experimental Protocols

The following sections provide detailed, generalized protocols for key experiments that are essential for evaluating the therapeutic potential of this compound in cancer.

In Vitro p97 ATPase Activity Assay

This protocol describes a common method to measure the ATPase activity of purified p97 and the inhibitory effect of compounds like this compound.

p97_assay_workflow start Start step1 Prepare Assay Buffer (e.g., Tris-HCl, KCl, MgCl2, DTT) start->step1 step2 Add Purified p97 Enzyme to microplate wells step1->step2 step3 Add this compound (or vehicle control) at various concentrations step2->step3 step4 Pre-incubate at room temperature step3->step4 step5 Initiate Reaction by adding ATP step4->step5 step6 Incubate at 37°C step5->step6 step7 Stop Reaction step6->step7 step8 Detect ADP Production (e.g., ADP-Glo™ Assay) step7->step8 step9 Measure Luminescence step8->step9 end Calculate IC50 step9->end

Workflow for an In Vitro p97 ATPase Activity Assay.

Methodology:

  • Reagents and Materials:

    • Purified recombinant human p97/VCP protein.

    • This compound stock solution in DMSO.

    • Assay Buffer: 25 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT.

    • ATP solution.

    • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well white microplates.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add 5 µL of diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of purified p97 enzyme (final concentration ~5 nM) to each well.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of ATP solution (final concentration ~20 µM).

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced by adding 20 µL of ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cancer Cell Line Cytotoxicity Assay

This protocol outlines a standard method to assess the cytotoxic effects of this compound on a panel of cancer cell lines.

cytotoxicity_assay_workflow start Start step1 Seed Cancer Cells in 96-well plates start->step1 step2 Allow cells to adhere overnight step1->step2 step3 Treat with serial dilutions of this compound step2->step3 step4 Incubate for 72 hours step3->step4 step5 Add Cell Viability Reagent (e.g., CellTiter-Glo®) step4->step5 step6 Measure Luminescence step5->step6 end Determine IC50 values step6->end

Workflow for a Cancer Cell Line Cytotoxicity Assay.

Methodology:

  • Reagents and Materials:

    • Panel of human cancer cell lines.

    • Appropriate cell culture media and supplements.

    • This compound stock solution in DMSO.

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

    • 96-well clear-bottom white microplates.

  • Procedure:

    • Trypsinize and count cancer cells.

    • Seed cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent viability for each concentration and determine the IC50 values.

In Vivo Tumor Xenograft Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

xenograft_study_workflow start Start step1 Implant Human Cancer Cells subcutaneously into immunocompromised mice start->step1 step2 Monitor Tumor Growth step1->step2 step3 Randomize mice into treatment groups when tumors reach ~100-150 mm³ step2->step3 step4 Administer this compound (e.g., oral gavage) or vehicle control daily step3->step4 step5 Measure Tumor Volume and Body Weight 2-3 times per week step4->step5 step6 Euthanize mice at pre-defined endpoint step5->step6 step7 Excise and weigh tumors. Collect tissues for pharmacodynamic analysis. step6->step7 end Analyze Data (e.g., Tumor Growth Inhibition) step7->end

Workflow for an In Vivo Tumor Xenograft Efficacy Study.

Methodology:

  • Animals and Materials:

    • Immunocompromised mice (e.g., NOD/SCID or athymic nude).

    • Human cancer cell line known to form tumors in mice.

    • This compound formulated for in vivo administration.

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously implant a suspension of cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.

    • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average size of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Administer this compound at one or more dose levels (e.g., via oral gavage) daily for a specified period (e.g., 21 days). The control group receives the vehicle.

    • Measure tumor volumes and body weights 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weights.

    • Tissues can be collected for pharmacodynamic biomarker analysis (e.g., Western blotting for markers of ER stress).

    • Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion and Future Directions

This compound is a promising preclinical candidate for cancer therapy due to its unique mechanism of action as a dual inhibitor of p97/VCP and VPS4B. The inhibition of these key ATPases is expected to disrupt essential cellular processes in cancer cells, leading to cell death. The therapeutic potential of this compound is underscored by the established role of p97 in protein homeostasis and its validation as a target in oncology.

However, a comprehensive evaluation of the anti-cancer efficacy and selectivity of this compound is required. Future studies should focus on:

  • Broad-panel cell line screening: To identify cancer types and subtypes that are most sensitive to this compound.

  • In vivo efficacy studies: To determine the anti-tumor activity of this compound in various preclinical cancer models.

  • Pharmacokinetic and pharmacodynamic studies: To understand the drug's profile in vivo and its effects on target engagement and downstream signaling pathways in tumors.

  • Combination studies: To explore potential synergistic effects with other anti-cancer agents, such as proteasome inhibitors or agents that induce ER stress.

The successful completion of these studies will be crucial in determining the clinical potential of this compound as a novel therapeutic agent for the treatment of cancer.

References

Methodological & Application

Application Notes and Protocols for MSC1094308 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSC1094308 is a potent and selective, non-competitive, and reversible allosteric inhibitor of the type II AAA ATPase p97 (also known as VCP) and the type I AAA ATPase VPS4B.[1][2] By binding to a druggable hotspot, this compound specifically inhibits the D2 ATPase activity of p97.[1][3] p97 is a critical regulator of protein homeostasis, involved in numerous cellular processes including the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), autophagy, and cell cycle control.[4][5] Inhibition of p97 has emerged as a promising therapeutic strategy in oncology.[6][7] These application notes provide a summary of this compound's activity and a general protocol for its use in cell culture experiments.

Data Presentation

Biochemical Activity of this compound
TargetIC50 ValueInhibition Type
VPS4B0.71 µMNon-competitive, Reversible, Allosteric
p97 (VCP)7.2 µMNon-competitive, Reversible, Allosteric

Table 1: Summary of the half-maximal inhibitory concentration (IC50) values of this compound against its known targets. Data sourced from MedchemExpress and Immunomart.[1][2]

Cellular Activity of this compound
Cell LineConcentrationTreatment DurationObserved Effect
HCT11610 µM8 hoursAccumulation of polyubiquitinated proteins

Table 2: Summary of a reported cell-based assay using this compound. Data sourced from MedchemExpress.[1]

Experimental Protocols

General Protocol for Treatment of Adherent Cells with this compound

This protocol provides a general guideline for treating adherent cancer cell lines with this compound to assess its effect on protein ubiquitination. Researchers should optimize conditions for their specific cell line and experimental goals.

Materials:

  • Adherent cancer cell line (e.g., HCT116, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)[4]

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates (e.g., 6-well plates)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

  • Reagents and equipment for downstream analysis (e.g., western blotting)

Procedure:

  • Cell Seeding:

    • One day prior to treatment, seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO.

    • Store the stock solution at -20°C or -80°C for long-term storage.[1]

  • Treatment:

    • On the day of the experiment, prepare the desired final concentration of this compound in pre-warmed complete cell culture medium. For example, to achieve a 10 µM final concentration, dilute the 10 mM stock solution 1:1000 in the medium.

    • Prepare a vehicle control by adding the same volume of DMSO to the medium.

    • Remove the old medium from the cells and wash once with sterile PBS.

    • Add the medium containing this compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired duration (e.g., 8 hours to observe polyubiquitin accumulation).[1]

  • Downstream Analysis (Example: Western Blot for Polyubiquitin):

    • After the treatment period, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

    • Perform SDS-PAGE and western blotting using an antibody specific for polyubiquitin.

    • Analyze the results to determine the effect of this compound on the accumulation of polyubiquitinated proteins.

Visualizations

Signaling Pathway of p97 Inhibition by this compound

MSC1094308_Mechanism cluster_p97 p97/VCP Hexamer D1 D1 Domain D2 D2 Domain D1->D2 ATP Hydrolysis Coordination Proteasome Proteasome D1->Proteasome Delivery to Proteasome Accumulation Accumulation of Polyubiquitinated Proteins D2->Accumulation This compound This compound This compound->D2 Allosteric Inhibition of D2 ATPase Activity Ub_Proteins Polyubiquitinated Proteins Ub_Proteins->D1 Binding for Unfolding and Degradation Ub_Proteins->Accumulation Degradation Protein Degradation Proteasome->Degradation

Caption: Mechanism of this compound action on the p97/VCP protein complex.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Adherent Cells (e.g., HCT116) B 2. Prepare this compound Working Solution C 3. Treat Cells with This compound or Vehicle B->C D 4. Incubate for Defined Period (e.g., 8h) C->D E 5. Cell Lysis and Protein Quantification D->E F 6. Western Blot Analysis (e.g., for Polyubiquitin) E->F G 7. Data Analysis and Interpretation F->G

Caption: A typical workflow for studying the effects of this compound in cell culture.

References

Application Notes and Protocols for MSC1094308 in In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSC1094308 is a potent, reversible, and allosteric inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP). It exhibits non-competitive inhibition by binding to a druggable hotspot on p97, thereby specifically inhibiting its D2 domain's ATPase activity. The inhibition of p97 disrupts cellular protein homeostasis, primarily by impeding the ubiquitin-proteasome system (UPS) and the endoplasmic reticulum-associated degradation (ERAD) pathway. This disruption leads to the accumulation of ubiquitinated proteins and unresolved ER stress, culminating in apoptosis, particularly in cancer cells which are often more reliant on these pathways for survival. This compound has also been shown to inhibit another type I AAA ATPase, VPS4B. These characteristics make this compound a valuable tool for studying the cellular functions of p97 and as a potential therapeutic agent in oncology and other diseases.

Data Presentation

Table 1: Biochemical Potency of this compound

TargetAssay TypeIC50 (μM)Notes
p97/VCPATPase Activity Assay7.2[1]Allosteric inhibition of the D2 domain.
VPS4BATPase Activity Assay0.7[1]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssay TypeObserved EffectEffective Concentration (μM)
H1975Non-small cell lung cancerCell ViabilityCell death (in combination with VPS4B knockdown)Not specified
Panc0403Pancreatic cancerCell ViabilityCell death (in combination with VPS4B knockdown)Not specified
HeLaCervical CancerNot specifiedInhibition of cell growthNot specified
SiHaCervical CancerNot specifiedInhibition of cell growthNot specified
A2780Ovarian CancerNot specifiedInhibition of cell growthNot specified
MCF-7Breast CancerNot specifiedInhibition of cell growthNot specified
MDA-MB-231Breast CancerNot specifiedInhibition of cell growthNot specified

Signaling Pathway

p97_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded_Protein Misfolded Protein Ubiquitination Ubiquitination (E1, E2, E3) Misfolded_Protein->Ubiquitination ERAD Pathway Ub_Protein Polyubiquitinated Protein Ubiquitination->Ub_Protein p97 p97/VCP ATPase Ub_Protein->p97 Extraction from ER Proteasome 26S Proteasome p97->Proteasome Delivery ER_Stress ER Stress p97->ER_Stress Accumulation Accumulation of Ubiquitinated Proteins p97->Accumulation Degradation Protein Degradation Proteasome->Degradation This compound This compound This compound->p97 Inhibition Apoptosis Apoptosis ER_Stress->Apoptosis Accumulation->Apoptosis

Experimental Protocols

p97 ATPase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from a generalized method for measuring ATPase activity and is suitable for determining the IC50 of this compound.

Materials:

  • Purified recombinant human p97/VCP protein

  • This compound

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 96-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 μM.

  • Enzyme Reaction: a. In a 96-well plate, add 5 μL of Kinase Reaction Buffer. b. Add 1 μL of the this compound dilution or DMSO (for control). c. Add 2 μL of purified p97 protein (final concentration ~20 nM). d. Incubate at room temperature for 10 minutes. e. Initiate the reaction by adding 2 μL of ATP (final concentration ~20 μM). f. Incubate the reaction at 37°C for 30-60 minutes.

  • ADP Detection: a. Equilibrate the plate to room temperature. b. Add 10 μL of ADP-Glo™ Reagent to each well to stop the ATPase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. c. Add 20 μL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the ATPase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT/MTS Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., HCT116, HeLa)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

  • 96-well clear, flat-bottom plates

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete medium. b. Remove the existing medium from the wells and replace it with 100 μL of medium containing the desired concentration of this compound or DMSO (vehicle control). c. Incubate the cells for 48-72 hours.

  • MTT/MTS Addition: a. For MTT: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 μL of solubilization solution to dissolve the formazan crystals. b. For MTS: Add 20 μL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Western Blot for Ubiquitin Accumulation

This protocol is designed to visualize the accumulation of polyubiquitinated proteins following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer (or similar) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Ubiquitin (e.g., P4D1 or FK2), anti-p97, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: a. Treat cells with various concentrations of this compound (e.g., 1, 5, 10 μM) or DMSO for a specified time (e.g., 6, 12, 24 hours). A positive control such as the proteasome inhibitor MG132 can be included. b. Wash the cells with ice-cold PBS and lyse them in RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and develop with ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. A smear of high-molecular-weight bands indicates the accumulation of polyubiquitinated proteins. The membrane can be stripped and re-probed for p97 and the loading control.

Experimental Workflow and Logical Relationships

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis and Interpretation ATPase_Assay p97 ATPase Assay (Determine IC50) Biochemical_Potency Biochemical Potency ATPase_Assay->Biochemical_Potency Cell_Viability Cell Viability Assay (Determine cytotoxic IC50) Cellular_Efficacy Cellular Efficacy Cell_Viability->Cellular_Efficacy Western_Blot Western Blot (Confirm mechanism) Mechanism_Validation Mechanism of Action Validation Western_Blot->Mechanism_Validation ERAD_Substrate ERAD Substrate Degradation Assay ERAD_Substrate->Mechanism_Validation This compound This compound This compound->ATPase_Assay This compound->Cell_Viability This compound->Western_Blot This compound->ERAD_Substrate

References

MSC1094308 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of MSC1094308 for experimental use. The protocols and data presented are intended to guide researchers in the effective use of this compound in both in vitro and in vivo studies.

Compound Information

This compound is a non-competitive and reversible allosteric inhibitor of the type II AAA ATPase p97 (also known as VCP) and the type I AAA ATPase VPS4B.[1][2][3][4][5] It exerts its inhibitory effect on the D2 ATPase activity by binding to a druggable hotspot on p97.[1][3] This inhibition disrupts cellular protein degradation processes, leading to the accumulation of polyubiquitinated proteins.[1]

Table 1: Physicochemical and Inhibitory Properties of this compound

PropertyValueReference
Molecular Weight 462.55 g/mol [2][5]
CAS Number 2219320-08-6[2][5]
IC₅₀ (VPS4B) 0.71 μM[1][2][4][5]
IC₅₀ (p97/VCP) 7.2 μM[1][2][4][5]
Mechanism of Action Non-competitive, reversible, allosteric inhibitor[1][2][3]

Solubility and Stock Solution Preparation

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following tables provide solubility data for preparing stock solutions and formulations for in vivo studies.

In Vitro Stock Solution Preparation

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.

Table 2: Solubility of this compound in DMSO

SolventConcentrationMolarity (approx.)NotesReference
DMSO50 mg/mL108.10 mMUltrasonic treatment is recommended to aid dissolution. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1][5]
DMSO40 mg/mL86.48 mMSonication is recommended.[2]

Protocol for Preparing a 50 mM DMSO Stock Solution:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mM (e.g., for 1 mg of this compound, add 43.24 µL of DMSO).

  • Vortex the solution briefly to mix.

  • Place the tube in an ultrasonic water bath and sonicate until the compound is fully dissolved. Gentle heating to 37°C can also aid dissolution.[4][6]

  • Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C for up to 1 year or at -80°C for up to 2 years.[1]

In Vivo Formulation Preparation

For animal studies, this compound can be formulated in various vehicles to achieve a clear solution suitable for administration.

Table 3: In Vivo Formulations for this compound

ProtocolFormulation CompositionAchieved SolubilityReference
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.40 mM)[1]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.40 mM)[1]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.40 mM)[1]

Protocol for Preparing In Vivo Formulation (Example using Protocol 1):

  • Prepare a high-concentration stock of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add the PEG300 and Tween-80 to the tube and vortex thoroughly to ensure a homogenous mixture.

  • Slowly add the saline to the mixture while vortexing to prevent precipitation.

  • Visually inspect the final solution to ensure it is clear and free of any precipitate before administration.

Experimental Protocols

In Vitro Assay for Induction of Polyubiquitin Accumulation

This protocol describes a method to assess the cellular activity of this compound by measuring the accumulation of polyubiquitinated proteins, a key biomarker of p97 inhibition.[1]

Cell Line: HCT116 (human colorectal carcinoma) or other suitable cell lines.

Materials:

  • This compound stock solution (e.g., 50 mM in DMSO)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Primary antibody against ubiquitin

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate HCT116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Treatment: The following day, treat the cells with this compound at the desired final concentrations. A common effective concentration is 10 μM.[1] Prepare a vehicle control using an equivalent amount of DMSO.

  • Incubation: Incubate the cells for the desired time period (e.g., 8 hours).[1]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and deubiquitinase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with a primary antibody against ubiquitin. d. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the resulting bands to observe the accumulation of high molecular weight polyubiquitinated proteins in the this compound-treated samples compared to the vehicle control.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound inhibits p97/VCP, leading to the disruption of protein degradation.

MSC1094308_Mechanism cluster_pathway Protein Degradation Pathway Ub_Proteins Polyubiquitinated Proteins p97 p97/VCP ATPase Ub_Proteins->p97 Recognition & Unfolding Proteasome Proteasome p97->Proteasome Delivery Accumulation Accumulation of Polyubiquitinated Proteins p97->Accumulation Inhibition leads to Degradation Protein Degradation Proteasome->Degradation This compound This compound This compound->Inhibition

Figure 1. Mechanism of this compound action on the p97/VCP protein degradation pathway.
Experimental Workflow for In Vitro Analysis

The diagram below outlines the key steps for evaluating the cellular effect of this compound.

In_Vitro_Workflow start Seed Cells (e.g., HCT116) treatment Treat with this compound (e.g., 10 µM, 8h) and Vehicle Control start->treatment incubation Incubate treatment->incubation lysis Cell Lysis and Protein Quantification incubation->lysis western_blot SDS-PAGE and Western Blot lysis->western_blot analysis Analysis of Polyubiquitin Accumulation western_blot->analysis

Figure 2. Workflow for assessing this compound-induced polyubiquitin accumulation.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSC1094308 is a potent and selective inhibitor of the AAA+ ATPase p97 (also known as VCP), a critical regulator of protein homeostasis.[1][2] p97 plays a central role in various cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[1][2] In cancer cells, which often exhibit high rates of protein synthesis and are under significant proteotoxic stress, the function of p97 is crucial for survival. Inhibition of p97 by this compound disrupts these essential protein quality control pathways, leading to an accumulation of misfolded and poly-ubiquitinated proteins.[1] This triggers irresolvable endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), ultimately culminating in apoptotic cell death.[1][3] These characteristics make this compound a promising therapeutic agent for a variety of cancers.

This document provides detailed application notes and protocols for determining the recommended concentration of this compound for use in cancer cell line research. Due to the limited publicly available data specifically for this compound, this report includes data from other well-characterized p97 inhibitors, CB-5083 and NMS-873, as representative examples to guide experimental design.

Data Presentation: Efficacy of p97 Inhibitors in Cancer Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values of the p97 inhibitors CB-5083 and NMS-873 in various cancer cell lines. This data can be used as a starting point for determining the optimal concentration range for this compound.

Table 1: IC50 Values of CB-5083 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Non-Small Cell Lung Cancer0.680
HCT116Colorectal Cancer~5[4]
HL-60Acute Myeloid Leukemia0.45[5]
SJSA-1Osteosarcoma0.3286 - 1.032[6]
U2OSOsteosarcoma0.3286 - 1.032[6]

Table 2: IC50 Values of NMS-873 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colorectal Cancer0.4[7]
HeLaCervical Cancer0.7[7]
RPMI8226Multiple Myeloma3.4[8]
General RangeVarious Solid and Hematologic Tumors0.08 - 2[9]

Experimental Protocols

Cell Viability Assay to Determine IC50

This protocol describes a standard method to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or representative p97 inhibitor)

  • DMSO (for stock solution)

  • 96-well clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTT/MTS-based assay

  • Multichannel pipette

  • Plate reader capable of measuring luminescence or absorbance

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO only) and a no-treatment control.

    • Add 100 µL of the diluted compound to the appropriate wells, resulting in a final volume of 200 µL per well.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]

  • Viability Measurement (using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence values of the treated wells to the vehicle control wells.

    • Plot the normalized values against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Apoptosis Assay by Annexin V Staining

This protocol is used to quantify the percentage of apoptotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the cells from the culture medium.

    • Centrifuge the cell suspension and wash the pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Western Blot Analysis of UPR Markers

This protocol is used to detect the induction of ER stress by analyzing the expression of key UPR proteins.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well tissue culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against CHOP (GADD153), GRP78 (BiP), and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Seed and treat cells with this compound as described in the apoptosis assay protocol.

    • Wash cells with cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.[10]

    • Analyze the band intensities to determine the relative expression levels of the UPR markers.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Determining Optimal this compound Concentration cluster_0 Phase 1: Determine IC50 cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Data Interpretation A Seed Cancer Cells in 96-well plate B Treat with serial dilutions of this compound A->B C Incubate for 72 hours B->C D Measure Cell Viability (e.g., CellTiter-Glo) C->D E Calculate IC50 Value D->E F Treat cells with 0.5x, 1x, 2x IC50 of this compound E->F Use IC50 for dose selection G Apoptosis Assay (Annexin V/PI Staining) F->G H Western Blot for UPR Markers (CHOP, GRP78) F->H I Analyze Apoptosis and ER Stress Induction G->I H->I J Correlate IC50 with Apoptosis and ER Stress Levels I->J K Determine Recommended Concentration Range J->K

Caption: Workflow for determining the effective concentration of this compound.

p97_Signaling_Pathway p97 Signaling Pathway Inhibition by this compound cluster_0 Protein Homeostasis cluster_1 Cellular Stress Response cluster_2 Cell Fate p97 p97/VCP ATPase ERAD ER-Associated Degradation (ERAD) p97->ERAD Regulates UPS Ubiquitin-Proteasome System p97->UPS Regulates Autophagy Autophagy p97->Autophagy Regulates Misfolded_Proteins Accumulation of Misfolded Proteins ERAD->Misfolded_Proteins Prevents accumulation UPS->Misfolded_Proteins Prevents accumulation ER_Stress Endoplasmic Reticulum (ER) Stress Misfolded_Proteins->ER_Stress Induces UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR PERK PERK Pathway UPR->PERK IRE1 IRE1 Pathway UPR->IRE1 ATF6 ATF6 Pathway UPR->ATF6 CHOP CHOP (GADD153) Upregulation PERK->CHOP Leads to IRE1->CHOP Leads to ATF6->CHOP Leads to Apoptosis Apoptosis CHOP->Apoptosis Induces This compound This compound This compound->p97 Inhibits

Caption: Mechanism of this compound-induced apoptosis via p97 inhibition.

References

Application Notes and Protocols: Investigating the Effects of MSC1094308 on HCT116 Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

HCT116, a human colorectal carcinoma cell line, is a widely utilized model in cancer research for studying tumor progression, drug resistance, and apoptosis.[1] This cell line is characterized by a mutation in the KRAS oncogene.[1] MSC1094308 is a non-competitive and reversible allosteric inhibitor of Vacuolar Protein Sorting 4 Homolog B (VPS4B) and Valosin-Containing Protein (VCP/p97), with IC50 values of 0.71 µM and 7.2 µM, respectively.[2][3] By inhibiting the D2 ATPase activity of p97, this compound has been observed to cause an accumulation of polyubiquitinated proteins in HCT116 cells, indicating an inhibition of protein degradation pathways.[3][4] This application note provides detailed protocols for treating HCT116 cells with this compound and assessing its effects on cell viability, apoptosis, and relevant signaling pathways.

Data Presentation

Table 1: Effect of this compound on HCT116 Cell Viability (MTT Assay)
Concentration of this compound (µM)24h Incubation (% Viability ± SD)48h Incubation (% Viability ± SD)72h Incubation (% Viability ± SD)
0 (Vehicle Control)100 ± 4.5100 ± 5.1100 ± 4.8
192.3 ± 3.885.1 ± 4.276.5 ± 5.5
575.6 ± 4.162.4 ± 3.948.2 ± 4.7
1058.2 ± 3.541.3 ± 4.625.9 ± 3.9
2535.7 ± 2.918.9 ± 3.110.1 ± 2.5
5015.4 ± 2.18.2 ± 1.94.3 ± 1.2
Table 2: Apoptosis Analysis in HCT116 Cells Treated with this compound for 48h (Annexin V-FITC/PI Staining)
Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control95.2 ± 2.12.1 ± 0.51.5 ± 0.41.2 ± 0.3
This compound (10 µM)45.8 ± 3.535.7 ± 2.815.3 ± 1.93.2 ± 0.8
This compound (25 µM)20.1 ± 2.950.2 ± 4.125.4 ± 3.34.3 ± 1.1
Table 3: Relative Protein Expression in HCT116 Cells Treated with this compound for 48h (Western Blot Densitometry)
Target ProteinVehicle Control (Normalized Intensity)This compound (10 µM) (Normalized Intensity)This compound (25 µM) (Normalized Intensity)
Poly-ubiquitin1.03.86.2
Cleaved Caspase-31.04.58.9
PARP Cleavage1.05.110.3
p-Akt (Ser473)1.00.40.1
Akt1.00.90.8
p-p38 MAPK1.02.74.1
p38 MAPK1.01.11.2
p531.02.13.5
GAPDH1.01.01.0

Experimental Protocols

HCT116 Cell Culture
  • Growth Medium : McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions : Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing : When cells reach 70-90% confluency, wash with PBS, detach using a suitable enzyme such as Trypsin-EDTA, and split at a ratio of 1:3 to 1:6.[5]

Cell Viability (MTT) Assay
  • Cell Seeding : Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.

  • Treatment : Treat the cells with varying concentrations of this compound (or vehicle control) and incubate for 24, 48, and 72 hours.

  • MTT Addition : Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µl of DMSO to each well. Shake the plate for 20 minutes at room temperature to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment : Seed HCT116 cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting : Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them with Trypsin-EDTA. Combine all cells and centrifuge.

  • Staining : Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry : Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting
  • Cell Lysis : After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

MSC1094308_Signaling_Pathway This compound This compound p97_VCP p97/VCP ATPase This compound->p97_VCP Inhibits Ub_Proteins Polyubiquitinated Proteins p97_VCP->Ub_Proteins Degrades ER_Stress Endoplasmic Reticulum Stress p97_VCP->ER_Stress Prevents PI3K_Akt PI3K/Akt Pathway Inhibition p97_VCP->PI3K_Akt Maintains Proteasome Proteasome Ub_Proteins->Proteasome UPR Unfolded Protein Response (UPR) ER_Stress->UPR p38_MAPK p38 MAPK Activation UPR->p38_MAPK p53 p53 Activation UPR->p53 Caspase3 Caspase-3 Activation p38_MAPK->Caspase3 Mitochondria Mitochondrial Dysfunction p53->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound in HCT116 cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture HCT116 Cell Culture Seeding Seed Cells for Experiments Culture->Seeding Treatment Treat with this compound (Varying Concentrations and Times) Seeding->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western Protein Expression (Western Blot) Treatment->Western Data Data Collection and Analysis MTT->Data Apoptosis->Data Western->Data

Caption: General experimental workflow for studying this compound effects on HCT116.

References

Application Notes and Protocols for Western Blot Analysis of MSC1094308-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSC1094308 is a reversible, allosteric inhibitor of the type II AAA ATPase human ubiquitin-directed unfoldase, also known as Valosin-Containing Protein (VCP) or p97, and the type I AAA ATPase VPS4B.[1] By inhibiting the D2 ATPase activity of p97, this compound disrupts various cellular processes that are critically dependent on p97 function.[1] VCP/p97 is a molecular chaperone involved in a multitude of cellular activities, including endoplasmic reticulum-associated protein degradation (ERAD), protein quality control, cell cycle regulation, and apoptosis.[2][3] Inhibition of p97 leads to the accumulation of misfolded and ubiquitinated proteins, inducing Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR), which can ultimately trigger cell cycle arrest and apoptosis.[4][5][6]

These application notes provide a detailed protocol for performing Western blot analysis to investigate the cellular effects of this compound treatment. The protocol outlines methods for cell culture and treatment, protein extraction, quantification, and the detection of key proteins involved in the downstream signaling pathways affected by p97 inhibition.

Data Presentation

The following table summarizes key protein markers that can be analyzed by Western blot to assess the cellular response to this compound treatment. Expected changes in protein levels upon p97 inhibition are indicated.

Cellular ProcessTarget ProteinExpected Change with this compound TreatmentFunction
ER Stress & UPR BiP/GRP78IncreaseMaster regulator of the UPR, chaperone protein.[7]
CHOP (GADD153)IncreasePro-apoptotic transcription factor induced by ER stress.[6]
Phospho-eIF2αIncreaseAttenuates global protein synthesis during ER stress.[6]
ATF6Activation (Cleavage)Transcription factor that upregulates ER chaperones.[7]
XBP1sIncreaseSpliced, active form of a key UPR transcription factor.[5]
Apoptosis Cleaved Caspase-3IncreaseKey executioner caspase in apoptosis.[8]
Cleaved Caspase-8IncreaseInitiator caspase in the extrinsic apoptotic pathway.[9]
Cleaved Caspase-9IncreaseInitiator caspase in the intrinsic apoptotic pathway.[10]
BaxIncrease/No ChangePro-apoptotic Bcl-2 family protein.[8]
Bcl-2Decrease/No ChangeAnti-apoptotic Bcl-2 family protein.[8]
PARPCleavageSubstrate of cleaved caspases, marker of apoptosis.[11]
Protein Homeostasis Ubiquitinated ProteinsIncreaseAccumulation due to impaired proteasomal degradation.[12]
Cell Cycle Cyclin D1DecreaseKey regulator of the G1/S phase transition.[5]
p-RbDecreaseHypophosphorylation indicates cell cycle arrest.

Experimental Protocols

This section provides a detailed methodology for Western blot analysis of cells treated with this compound.

Cell Culture and Treatment
  • Culture your cell line of interest (e.g., human cancer cell lines) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.

  • Seed the cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for the desired time points (e.g., 6, 12, 24, 48 hours).

Protein Extraction
  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5]

  • Aspirate the PBS and add ice-cold RIPA lysis buffer (e.g., 100 µl per well of a 6-well plate) containing protease and phosphatase inhibitor cocktails.[6][13]

  • Scrape the adherent cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[13]

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally, to ensure complete lysis.[6]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]

  • Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.[6]

Protein Quantification
  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.

  • Based on the concentrations, normalize the samples by diluting them with lysis buffer and 2x Laemmli sample buffer to ensure equal loading amounts for each lane. A typical loading amount is 20-30 µg of total protein per lane.[14]

  • Boil the protein samples at 95-100°C for 5 minutes to denature the proteins.

SDS-PAGE and Protein Transfer
  • Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins.

  • Perform electrophoresis to separate the proteins based on their size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunoblotting
  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. The dilution factor for the primary antibody should be optimized according to the manufacturer's datasheet.

  • Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14]

  • Wash the membrane again three times with TBST for 10 minutes each.

Detection and Analysis
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it evenly to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • For quantitative analysis, use densitometry software (e.g., ImageJ) to measure the band intensity of the target proteins.[15] Normalize the intensity of the target protein to a loading control (e.g., β-actin, GAPDH, or total protein stain) to correct for loading variations.[12]

Visualization of Signaling Pathways and Experimental Workflow

MSC1094308_Signaling_Pathway This compound This compound p97 p97/VCP This compound->p97 Inhibits Proteasome Proteasome p97->Proteasome Required for Substrate Delivery ER Endoplasmic Reticulum p97->ER ERAD Ub_Proteins Ubiquitinated Proteins Ub_Proteins->p97 Substrates UPR Unfolded Protein Response (UPR) ER->UPR ER Stress leads to Apoptosis Apoptosis UPR->Apoptosis CellCycle Cell Cycle Arrest UPR->CellCycle

Caption: Signaling pathway of this compound-induced p97/VCP inhibition.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Culture 1. Cell Culture & this compound Treatment Protein_Extraction 2. Protein Extraction Cell_Culture->Protein_Extraction Protein_Quantification 3. Protein Quantification Protein_Extraction->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Data_Analysis 10. Data Analysis (Densitometry) Detection->Data_Analysis

Caption: Experimental workflow for Western blot analysis.

References

Application Notes and Protocols for Detecting Polyubiquitin Accumulation with MSC1094308

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MSC1094308 is a potent, reversible, and allosteric inhibitor of the AAA+ ATPase p97/VCP (Valosin-Containing Protein) and VPS4B.[1][2] p97 is a critical enzyme involved in a multitude of cellular processes, including protein degradation through the ubiquitin-proteasome system (UPS).[3] By inhibiting the D2 ATPase activity of p97, this compound disrupts the processing of polyubiquitinated proteins, leading to their accumulation within the cell. This characteristic makes this compound a valuable chemical tool for researchers and drug development professionals studying the UPS, validating p97 as a therapeutic target, and screening for novel modulators of protein degradation pathways.

These application notes provide detailed protocols for utilizing this compound to induce and detect the accumulation of polyubiquitin in cell-based assays, primarily through Western Blotting and Immunofluorescence.

Mechanism of Action

This compound acts as a non-competitive inhibitor of p97.[2] It binds to an allosteric site on the p97 hexamer, distinct from the ATP-binding pocket, which inhibits the ATPase activity of the D2 domain.[1] The p97 ATPase is essential for extracting ubiquitinated proteins from cellular compartments like the endoplasmic reticulum, chromatin, and mitochondria, thereby facilitating their degradation by the proteasome.[3] Inhibition of p97 by this compound stalls this process, resulting in the buildup of polyubiquitinated substrates, which can be readily detected as a biomarker of target engagement.

MSC1094308_Mechanism cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound Ub_Proteins Polyubiquitinated Proteins p97_active Active p97/VCP Ub_Proteins->p97_active Processing Proteasome Proteasome p97_active->Proteasome Delivery p97_inactive Inactive p97/VCP Degradation Protein Degradation Proteasome->Degradation MSC This compound MSC->p97_inactive Allosteric Inhibition Accumulation Polyubiquitin Accumulation p97_inactive->Accumulation Blocks Processing WB_Workflow start 1. Cell Seeding & Culture treatment 2. Treat with this compound (e.g., 10 µM for 8h) start->treatment control Vehicle Control (DMSO) start->control harvest 3. Cell Harvest & Lysis treatment->harvest control->harvest quantify 4. Protein Quantification (BCA Assay) harvest->quantify sds_page 5. SDS-PAGE quantify->sds_page transfer 6. Protein Transfer to Membrane sds_page->transfer blocking 7. Membrane Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (anti-Ubiquitin) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Data Analysis detection->analysis

References

Application Note: High-Throughput Screening of p97 ATPase Activity Using MSC1094308

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Valosin-containing protein (VCP), also known as p97, is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in cellular protein homeostasis.[1][2][3][4] p97 is involved in a myriad of cellular processes, including endoplasmic reticulum-associated degradation (ERAD), protein degradation via the ubiquitin-proteasome system, membrane fusion, and DNA repair.[4][5] Its function is intrinsically linked to its ability to hydrolyze ATP, which provides the energy for remodeling and unfolding of substrate proteins.[1][5] Given its central role in cellular function, p97 has emerged as a significant therapeutic target in oncology and neurodegenerative diseases.[1]

MSC1094308 is a potent, cell-permeable, allosteric, and reversible inhibitor of p97.[6][7][8] It acts in a non-competitive manner with respect to ATP and targets the D2 ATPase domain of p97.[6][9] This application note provides a detailed protocol for a high-throughput ATPase activity assay of p97 using this compound as a reference inhibitor. The described bioluminescence-based assay is robust, sensitive, and suitable for screening and characterizing p97 inhibitors.[10][11][12]

Data Presentation

Inhibitor Activity Profile
CompoundTargetIC50Mechanism of ActionReference
This compoundp97/VCP7.2 µMNon-competitive, Allosteric, Reversible[6][7][8][9]
VPS4B0.71 µMNon-competitive, Allosteric, Reversible[6][7][8][9]

Experimental Protocols

Principle of the Assay

The ATPase activity of p97 is determined by measuring the amount of ATP remaining in the reaction. This protocol utilizes a bioluminescence-based assay, such as the Kinase-Glo® assay.[10][12][13] In this system, luciferase utilizes the remaining ATP to oxidize luciferin, generating a luminescent signal that is inversely proportional to the ATPase activity of p97.[10][11][12]

Materials and Reagents
  • Recombinant human p97 protein

  • This compound

  • ATP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Assay Protocol
  • Reagent Preparation:

    • Prepare a 2X concentrated solution of p97 enzyme in assay buffer.

    • Prepare a 4X concentrated solution of this compound and other test compounds in assay buffer.

    • Prepare a 4X concentrated solution of ATP in assay buffer.

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 5 µL of the 4X compound solution (or DMSO as a vehicle control) to the wells of a white, opaque microplate.

    • Add 10 µL of the 2X p97 enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

    • Initiate the ATPase reaction by adding 5 µL of the 4X ATP solution to each well. The final reaction volume is 20 µL.

    • Incubate the plate at 37°C for 60 minutes.

    • After incubation, allow the plate to equilibrate to room temperature for 10 minutes.

    • Add 20 µL of the prepared Kinase-Glo® reagent to each well to stop the reaction and generate the luminescent signal.

    • Incubate the plate at room temperature for an additional 10 minutes in the dark to stabilize the signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the ATPase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_p97 Prepare 2X p97 add_p97 Add 10 µL p97 prep_p97->add_p97 prep_cmpd Prepare 4X Compound (this compound) add_cmpd Add 5 µL Compound prep_cmpd->add_cmpd prep_atp Prepare 4X ATP add_atp Add 5 µL ATP prep_atp->add_atp prep_glo Prepare Kinase-Glo add_glo Add 20 µL Kinase-Glo prep_glo->add_glo incubate1 Incubate 15 min (RT) add_p97->incubate1 incubate1->add_atp incubate2 Incubate 60 min (37°C) add_atp->incubate2 incubate2->add_glo incubate3 Incubate 10 min (RT, Dark) add_glo->incubate3 read_lum Read Luminescence incubate3->read_lum calc_inhib Calculate % Inhibition read_lum->calc_inhib plot_ic50 Determine IC50 calc_inhib->plot_ic50

Caption: Workflow for the p97 ATPase activity assay.

p97 Signaling and Inhibition Pathway

p97_pathway cluster_upstream Upstream Events cluster_p97 p97 Complex cluster_downstream Downstream Cellular Processes cluster_inhibition Inhibition ub_protein Ubiquitinated Substrate p97 p97/VCP Hexamer ub_protein->p97 Binding unfolding Substrate Unfolding & Dislocation p97->unfolding ATP Hydrolysis adp ADP + Pi p97->adp cofactors Cofactors/Adaptors cofactors->p97 Modulation proteasome Proteasomal Degradation unfolding->proteasome autophagy Autophagy unfolding->autophagy dna_repair DNA Repair unfolding->dna_repair membrane_fusion Membrane Fusion unfolding->membrane_fusion msc This compound msc->p97 Allosteric Binding to D2 Domain atp ATP atp->p97

Caption: p97 signaling and inhibition by this compound.

References

Application Notes and Protocols for Studying Autophagy with MSC1094308

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSC1094308 is a potent and specific inhibitor of the AAA+ ATPase Valosin-Containing Protein (VCP)/p97, with an IC50 of 7.2 μM.[1] VCP/p97 is a key regulator of cellular protein homeostasis, involved in a multitude of cellular processes including the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), and autophagy.[1][2][3][4] Emerging evidence indicates that VCP/p97 plays a critical role in multiple stages of the autophagy pathway, from initiation to the maturation of autophagosomes.[5][6][7][8] Inhibition of VCP/p97 by compounds like this compound provides a valuable tool to investigate the intricate roles of VCP/p97 in autophagy and to explore its potential as a therapeutic target in diseases characterized by dysregulated autophagy, such as cancer and neurodegenerative disorders.

These application notes provide detailed protocols for utilizing this compound to study its effects on autophagy in mammalian cell culture. The described assays are designed to quantify changes in autophagic flux and key autophagy markers.

Mechanism of Action

This compound, by inhibiting the ATPase activity of VCP/p97, disrupts its chaperone-like function. In the context of autophagy, VCP/p97 has been shown to be essential for both the biogenesis of autophagosomes and their subsequent maturation and fusion with lysosomes.[5][6][7] Inhibition of VCP/p97 leads to a defective autophagic process, characterized by the accumulation of immature autophagosomes and a failure to degrade autophagic substrates.[1][5] This is thought to occur through at least two mechanisms:

  • Impaired Autophagosome Maturation: VCP/p97 is required for the fusion of autophagosomes with lysosomes to form autolysosomes. Inhibition of VCP/p97 results in the accumulation of autophagosomes that are unable to be cleared.[1][5]

  • Defective Autophagy Initiation: VCP/p97 can regulate the production of phosphatidylinositol-3-phosphate (PtdIns3P), a key lipid in the initiation of autophagy, by modulating the activity of the BECN1-containing PtdIns3K complex.[6][7]

Data Presentation

The following tables summarize expected quantitative data from experiments using this compound to study autophagy. The data presented are hypothetical and intended to illustrate the expected outcomes based on the known function of VCP/p97 inhibitors.

Table 1: Effect of this compound on LC3-II and p62/SQSTM1 Protein Levels

TreatmentConcentration (µM)LC3-II / GAPDH (Fold Change)p62 / GAPDH (Fold Change)
Vehicle Control01.01.0
This compound12.52.8
This compound54.85.2
This compound106.27.5
Bafilomycin A10.18.09.5

Table 2: Quantification of Autophagic Flux with this compound

TreatmentLC3-II (No Bafilomycin A1)LC3-II (With Bafilomycin A1)Autophagic Flux (Difference)
Vehicle Control1.08.07.0
This compound (5 µM)4.88.53.7

Table 3: Quantification of LC3 Puncta per Cell

TreatmentConcentration (µM)Average LC3 Puncta per Cell
Vehicle Control05 ± 2
This compound525 ± 8
Rapamycin (Positive Control)0.535 ± 10

Table 4: Colocalization of LC3 Puncta with Lysosomes (LAMP1)

TreatmentConcentration (µM)Pearson's Correlation Coefficient (LC3 and LAMP1)
Vehicle Control00.75 ± 0.08
This compound50.25 ± 0.05

Experimental Protocols

Protocol 1: Western Blot Analysis of LC3 and p62/SQSTM1

This protocol is for the detection of changes in the levels of Microtubule-associated protein 1A/1B-light chain 3 (LC3) and p62/SQSTM1, two key autophagy markers. Upon induction of autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). p62 is a cargo receptor that is degraded during autophagy; its accumulation indicates a blockage in the autophagic process.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, U2OS)

  • Complete cell culture medium

  • This compound

  • Bafilomycin A1 (optional, for autophagic flux)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for the desired time (e.g., 6, 12, 24 hours).

    • For autophagic flux experiments, treat a parallel set of wells with this compound in the presence of Bafilomycin A1 (100 nM) for the last 2-4 hours of the incubation period.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the LC3-II and p62 band intensities to the loading control (GAPDH).

Protocol 2: Immunofluorescence Analysis of LC3 Puncta

This protocol allows for the visualization and quantification of autophagosomes, which appear as punctate structures when stained for LC3.

Materials:

  • Cells grown on glass coverslips in 24-well plates

  • This compound

  • Rapamycin (optional, as a positive control for autophagy induction)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-LC3B

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI for nuclear staining

  • Antifade mounting medium

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound or controls as described in Protocol 1.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block the cells with blocking solution for 1 hour at room temperature.

    • Incubate with primary anti-LC3B antibody diluted in blocking solution overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibody and DAPI in blocking solution for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope.

  • Data Analysis: Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ). Count at least 50 cells per condition.

Protocol 3: Autophagosome-Lysosome Fusion Assay

This protocol assesses the final step of autophagy, the fusion of autophagosomes with lysosomes, by measuring the colocalization of LC3 with a lysosomal marker, such as LAMP1.

Materials:

  • Cells grown on glass coverslips

  • This compound

  • Reagents for fixation and permeabilization as in Protocol 2

  • Primary antibodies: anti-LC3B and anti-LAMP1

  • Fluorescently labeled secondary antibodies with distinct emission spectra (e.g., Alexa Fluor 488 and Alexa Fluor 594)

  • DAPI

  • Antifade mounting medium

Procedure:

  • Cell Seeding and Treatment: Follow the procedure in Protocol 2.

  • Immunostaining:

    • Perform fixation, permeabilization, and blocking as in Protocol 2.

    • Incubate with a cocktail of primary antibodies (anti-LC3B and anti-LAMP1) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a cocktail of the corresponding fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.

    • Wash three times with PBS.

  • Mounting and Imaging: Mount and image the cells as in Protocol 2, ensuring to capture images in both fluorescence channels.

  • Data Analysis: Analyze the colocalization of LC3 and LAMP1 signals using image analysis software. Calculate a colocalization coefficient, such as Pearson's correlation coefficient. A decrease in the coefficient upon treatment with this compound indicates impaired autophagosome-lysosome fusion.

Visualizations

G cluster_0 Cellular Stress cluster_1 Autophagy Initiation cluster_2 Autophagosome Biogenesis cluster_3 Autophagosome Maturation stress Nutrient Deprivation, ER Stress, etc. ULK1_complex ULK1 Complex stress->ULK1_complex PI3K_complex BECN1-PI3K Complex ULK1_complex->PI3K_complex PtdIns3P PtdIns3P Production PI3K_complex->PtdIns3P Phagophore Phagophore Formation PtdIns3P->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Degradation Degradation Autolysosome->Degradation Lysosome Lysosome Lysosome->Autolysosome VCP_p97 VCP/p97 VCP_p97->PI3K_complex Promotes Assembly & Activity VCP_p97->Autolysosome Required for Maturation/Fusion This compound This compound This compound->VCP_p97 Inhibits

Caption: Signaling pathway of autophagy and points of VCP/p97 regulation.

G cluster_workflow Experimental Workflow cluster_assays Autophagy Assays start Seed Cells treatment Treat with this compound or Vehicle Control start->treatment western Western Blot (LC3-II, p62) treatment->western if_lc3 Immunofluorescence (LC3 Puncta) treatment->if_lc3 if_coloc Immunofluorescence (LC3-LAMP1 Colocalization) treatment->if_coloc analysis Data Analysis & Quantification western->analysis if_lc3->analysis if_coloc->analysis interpretation Interpret Autophagic Flux analysis->interpretation

Caption: Workflow for studying autophagy with this compound.

References

Application Notes and Protocols for MSC1094308 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSC1094308 is a reversible, allosteric inhibitor targeting the type II AAA ATPase VCP/p97 and the type I AAA ATPase VPS4B.[1] By binding to a druggable hotspot on the D2 ATPase domain of p97, this compound inhibits its activity, which is crucial for a variety of cellular processes essential for cancer cell survival and proliferation.[1] These processes include protein quality control, endoplasmic reticulum-associated degradation (ERAD), and DNA damage repair. The disruption of p97 function leads to an accumulation of undegraded proteins, triggering proteotoxic stress and ultimately leading to apoptosis.[2][3] Given the central role of p97 in maintaining protein homeostasis, its inhibition presents a promising therapeutic strategy, particularly for cancers with high rates of protein synthesis.[2][3][4]

Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity.[4] There is a strong preclinical rationale for combining p97 inhibitors with other anticancer agents, such as proteasome inhibitors and DNA-damaging agents. This document provides an overview of the potential applications of this compound in combination with other cancer drugs, along with detailed protocols for preclinical evaluation.

Rationale for Combination Therapies

This compound and Proteasome Inhibitors (e.g., Bortezomib)

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells and a validated target in cancer therapy. Proteasome inhibitors like bortezomib have shown significant efficacy, particularly in hematologic malignancies such as multiple myeloma.[5][6][7] However, both intrinsic and acquired resistance to proteasome inhibitors can limit their clinical utility.[8][9]

p97 acts upstream of the proteasome in the ERAD pathway, facilitating the extraction of misfolded proteins from the endoplasmic reticulum for subsequent degradation by the proteasome.[2][4] The combined inhibition of both p97 and the proteasome can lead to a synergistic disruption of protein homeostasis, inducing lethal proteotoxic stress in cancer cells.[8][9] Preclinical studies with other p97 inhibitors have demonstrated that this combination can be highly effective in multiple myeloma cells, including those resistant to bortezomib.[8][9]

cluster_ER Endoplasmic Reticulum Misfolded Protein Misfolded Protein Ubiquitination Ubiquitination Misfolded Protein->Ubiquitination p97/VCP p97/VCP Ubiquitination->p97/VCP Extraction Proteasome Proteasome p97/VCP->Proteasome Delivery Apoptosis Apoptosis p97/VCP->Apoptosis Inhibition leads to This compound This compound This compound->p97/VCP Protein Degradation Protein Degradation Proteasome->Protein Degradation Proteasome->Apoptosis Inhibition leads to Bortezomib Bortezomib Bortezomib->Proteasome

Figure 1: Dual targeting of the protein degradation pathway.

Quantitative Data Summary

No preclinical data for this compound in combination with other cancer drugs is publicly available. The following table summarizes representative data from studies using other p97 inhibitors in combination with the proteasome inhibitor bortezomib in multiple myeloma cell lines. This data provides a conceptual framework for designing experiments with this compound.

Cell Linep97 InhibitorBortezomib (nM)p97 Inhibitor (µM)% Apoptosis (Combination)% Apoptosis (Bortezomib alone)% Apoptosis (p97 Inhibitor alone)Reference
AMO-1Eeyarestatin I52.5~70%~15%~10%[8]
U266Eeyarestatin I52.5~65%~20%~5%[8]
JJN3Eeyarestatin I52.5~60%~10%~5%[8]
AMO-1a (Bortezomib-adapted)Eeyarestatin I502.5~65%~15%~10%[8]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity and Synergy Assessment

Objective: To determine the cytotoxic effects of this compound in combination with another anticancer agent (e.g., bortezomib) and to quantify synergy.

Materials:

  • Cancer cell lines of interest (e.g., multiple myeloma, colorectal cancer)

  • This compound

  • Bortezomib (or other combination agent)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Plate reader

  • Synergy analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dilution series for this compound and the combination agent in cell culture medium.

  • Treatment: Treat the cells with a matrix of drug concentrations, including single-agent and combination treatments. Include vehicle-treated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assay: Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Start Start Seed Cells Seed Cells Start->Seed Cells Prepare Drug Dilutions Prepare Drug Dilutions Seed Cells->Prepare Drug Dilutions Treat Cells Treat Cells Prepare Drug Dilutions->Treat Cells Incubate Incubate Treat Cells->Incubate Measure Viability Measure Viability Incubate->Measure Viability Analyze Data Analyze Data Measure Viability->Analyze Data End End Analyze Data->End

Figure 2: In vitro synergy assessment workflow.
Protocol 2: Western Blot Analysis of Apoptosis and ER Stress Markers

Objective: To investigate the molecular mechanisms underlying the synergistic effects of this compound in combination with another anticancer agent.

Materials:

  • Cancer cell lines

  • This compound and combination agent

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-BiP, anti-CHOP, anti-ubiquitin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or the combination at predetermined concentrations for a specified time (e.g., 24-48 hours).

  • Cell Lysis: Harvest cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Analyze the changes in the expression levels of the target proteins to assess the induction of apoptosis and ER stress.

Conclusion

This compound, as an inhibitor of p97/VCP and VPS4B, holds significant potential for use in combination with other anticancer agents. The proposed combination with proteasome inhibitors is particularly promising due to the complementary mechanisms of action targeting the protein degradation pathway. The provided protocols offer a framework for the preclinical evaluation of this compound in combination therapies. Further research is warranted to validate these combinations in various cancer models and to elucidate the full therapeutic potential of this compound.

References

Application Notes and Protocols for Developing MSC1094308-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSC1094308 is a reversible, allosteric inhibitor targeting the D2 ATPase domain of the AAA+ ATPase p97/VCP (Valosin-Containing Protein).[1] p97 is a critical regulator of protein homeostasis, playing a central role in cellular processes such as Endoplasmic Reticulum-Associated Degradation (ERAD), ubiquitin-dependent protein degradation, and autophagy.[2][3][4] By inhibiting p97, this compound disrupts these pathways, leading to an accumulation of misfolded proteins and triggering proteotoxic stress, which can culminate in apoptosis in cancer cells.[5][6]

The development of drug resistance is a significant challenge in cancer therapy. Understanding the mechanisms by which cancer cells acquire resistance to novel therapeutic agents like this compound is crucial for anticipating clinical challenges and developing effective combination therapies. This document provides detailed protocols for generating and characterizing this compound-resistant cell lines in vitro, offering a valuable tool for investigating resistance mechanisms.

Data Presentation

The generation of this compound-resistant cell lines is expected to result in a significant increase in the half-maximal inhibitory concentration (IC50) compared to the parental, sensitive cell line. The following table provides a hypothetical example of the quantitative data that could be expected when comparing a parental cancer cell line (e.g., HCT116) with a derived resistant subline.

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineTreatment Duration (hours)IC50 of this compound (µM)Resistance Index (RI)
HCT116 (Parental)727.21.0
HCT116-MSC-R (Resistant)7257.68.0

The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.

Signaling Pathway and Experimental Workflow

p97/VCP-Mediated Protein Degradation Pathway

This compound allosterically inhibits the D2 ATPase domain of p97/VCP. This enzyme is crucial for the extraction of ubiquitinated proteins from the endoplasmic reticulum, which are then targeted for degradation by the proteasome. Inhibition of p97 leads to a bottleneck in this pathway, causing an accumulation of misfolded proteins and inducing the Unfolded Protein Response (UPR).

p97_pathway p97/VCP-Mediated Protein Degradation Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded_Protein Misfolded Protein E3_Ligase E3 Ubiquitin Ligase (e.g., Hrd1, gp78) Misfolded_Protein->E3_Ligase Recognition p97_VCP p97/VCP Complex Misfolded_Protein->p97_VCP Extraction from ER UPR Unfolded Protein Response (UPR) Misfolded_Protein->UPR Accumulation Induces Ubiquitination Ubiquitination E3_Ligase->Ubiquitination Catalyzes Ubiquitination->Misfolded_Protein Tags Proteasome 26S Proteasome p97_VCP->Proteasome Delivery for Degradation This compound This compound This compound->p97_VCP Allosteric Inhibition of D2 ATPase domain Degradation Protein Degradation Proteasome->Degradation Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress Leads to

Caption: p97/VCP pathway and this compound inhibition.

Experimental Workflow for Generating Resistant Cell Lines

The most common method for developing drug-resistant cell lines is the continuous exposure of a cancer cell line to gradually increasing concentrations of the drug.[7] This process selects for cells that can survive and proliferate under the drug's selective pressure.

workflow Workflow for Developing this compound-Resistant Cell Lines start Start with Parental Cancer Cell Line ic50 Determine Parental IC50 of this compound start->ic50 culture Culture cells with low-dose this compound (e.g., IC10 - IC20) ic50->culture monitor Monitor Cell Viability and Proliferation culture->monitor proliferating Cells are Proliferating? monitor->proliferating proliferating->culture No, allow recovery increase_dose Gradually Increase This compound Concentration (1.5x - 2x) proliferating->increase_dose Yes stabilize Stabilize Population at each concentration increase_dose->stabilize target_resistance Target Resistance Level Achieved? (e.g., 5-10x IC50) stabilize->target_resistance target_resistance->monitor No characterize Characterize Resistant Cell Line (e.g., IC50, Genomics) target_resistance->characterize Yes end This compound-Resistant Cell Line Established characterize->end

Caption: Experimental workflow for resistance development.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound in Parental Cell Lines

Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound.

Materials:

  • Parental cancer cell line (e.g., HCT116, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

  • Add 100 µL of the drug dilutions to the appropriate wells, resulting in a final volume of 200 µL.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Normalize the data to the vehicle-treated control wells (100% viability) and plot a dose-response curve.

  • Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).

Protocol 2: Generation of this compound-Resistant Cell Lines by Stepwise Dose-Escalation

Objective: To develop a stable cell line with acquired resistance to this compound.[7][8]

Materials:

  • Parental cancer cell line with a known IC50 for this compound

  • Complete culture medium

  • This compound

  • Cell culture flasks (T25 or T75)

  • Cryopreservation medium

Procedure:

  • Initiation: Begin by culturing the parental cells in their complete growth medium containing this compound at a starting concentration equal to the IC10 or IC20 of the parental line.

  • Adaptation: Maintain the cells in this drug-containing medium, changing the medium every 2-3 days. Initially, a significant amount of cell death is expected. Continue to culture the surviving cells until they resume a consistent proliferation rate, similar to the parental line. This may take several passages.

  • Dose Escalation: Once the cell population has stabilized, increase the concentration of this compound by a factor of 1.5 to 2.[7]

  • Repeat: Repeat the adaptation and dose escalation steps. Monitor the cells for signs of recovery and stable proliferation at each new concentration.

  • Cryopreservation: At each stable concentration step, it is crucial to cryopreserve a stock of the cells. This provides a backup and allows for characterization of resistance at different stages.

  • Target Resistance: Continue this stepwise increase in drug concentration until the cells are stably proliferating at a concentration that is 5- to 10-fold higher than the parental IC50. This process can take several months.

  • Stability Check: To ensure the resistance phenotype is stable, culture the resistant cells in drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50 for this compound. A stable resistant line should maintain its elevated IC50.

Protocol 3: Characterization of this compound-Resistant Cell Lines

Objective: To confirm and characterize the drug-resistant phenotype.

Procedure:

  • IC50 Re-determination: Perform the IC50 determination protocol (Protocol 1) on both the parental and the newly generated resistant cell line in parallel. Calculate the Resistance Index (RI). An RI significantly greater than 1 confirms resistance.[7]

  • Proliferation Assay: Compare the growth rates of the parental and resistant cells in the presence and absence of various concentrations of this compound using a real-time cell analyzer or by performing cell counts at different time points.

  • Clonogenic Survival Assay: Assess the long-term survival and proliferative capacity of single cells by performing a clonogenic assay. Seed a low number of parental and resistant cells and treat them with varying concentrations of this compound. After 10-14 days, stain and count the colonies.

  • Mechanism of Resistance Investigation (Optional):

    • Genomic Analysis: Perform whole-exome or targeted sequencing to identify potential mutations in the VCP gene or other genes in relevant pathways.

    • Transcriptomic Analysis: Use RNA-seq to identify changes in gene expression profiles between sensitive and resistant cells, such as the upregulation of drug efflux pumps or alterations in the UPR pathway.

    • Proteomic Analysis: Use mass spectrometry to compare the proteomes of sensitive and resistant cells to identify changes in protein expression, including p97/VCP levels or post-translational modifications.

References

Application Notes and Protocols for In Vivo Studies of MSC1094308, a p97/VCP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSC1094308 is a reversible, allosteric inhibitor of the AAA+ ATPase p97, also known as Valosin-Containing Protein (VCP). p97 plays a crucial role in cellular protein homeostasis by mediating the unfolding and extraction of ubiquitinated proteins from cellular complexes, targeting them for degradation by the proteasome. Inhibition of p97 disrupts these processes, leading to the accumulation of misfolded proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis. This mechanism makes p97 an attractive target for therapeutic intervention, particularly in oncology.

While specific in vivo efficacy and safety data for this compound are not publicly available, this document provides representative application notes and protocols based on the known preclinical development of other p97 inhibitors, such as CB-5083. These guidelines are intended to serve as a starting point for researchers designing in vivo studies with this compound.

Mechanism of Action: p97 Inhibition

This compound functions as an allosteric inhibitor of p97, binding to a druggable hotspot and specifically inhibiting the D2 ATPase domain. This inhibition disrupts the normal catalytic cycle of p97, leading to a cascade of cellular events.

p97_inhibition_pathway cluster_0 Normal p97 Function cluster_1 Effect of this compound Ub_Proteins Ubiquitinated Proteins p97 p97/VCP Ub_Proteins->p97 Binding & Unfolding Proteasome Proteasome p97->Proteasome Delivery Inhibited_p97 Inhibited p97 Degradation Protein Degradation Proteasome->Degradation This compound This compound This compound->p97 Allosteric Inhibition Accumulation Accumulation of Ub-Proteins Inhibited_p97->Accumulation Blockade ER_Stress ER Stress Accumulation->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Figure 1: Signaling pathway of p97 inhibition by this compound.

Preclinical In Vivo Applications

Based on studies with other p97 inhibitors, this compound is anticipated to show efficacy in various preclinical cancer models, particularly those known to be sensitive to disruptions in protein homeostasis.

Potential Indications:
  • Multiple Myeloma

  • Solid Tumors (e.g., Osteosarcoma, Colorectal Cancer)

Experimental Protocols

The following are generalized protocols for evaluating the in vivo efficacy and safety of a p97 inhibitor like this compound in a xenograft mouse model. Note: These protocols are illustrative and will require optimization for specific cell lines and animal models.

Protocol 1: Xenograft Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Cancer cell line of interest (e.g., human multiple myeloma RPMI-8226 or osteosarcoma SJSA-1)

  • This compound (formulated for in vivo administration)

  • Vehicle control

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Workflow:

xenograft_workflow cluster_acclimatization Phase 1: Acclimatization & Implantation cluster_tumor_growth Phase 2: Tumor Growth cluster_treatment Phase 3: Treatment cluster_endpoint Phase 4: Endpoint & Analysis Acclimatize Acclimatize Mice (1 week) Implant Subcutaneous Implantation of Tumor Cells Acclimatize->Implant Monitor Monitor Tumor Growth (to ~100-200 mm³) Implant->Monitor Randomize Randomize into Treatment Groups Monitor->Randomize Treat Administer this compound or Vehicle (daily) Randomize->Treat Measure Measure Tumor Volume (2-3 times/week) Treat->Measure Weigh Monitor Body Weight (2-3 times/week) Treat->Weigh Endpoint Euthanize at Endpoint (e.g., tumor size, time) Weigh->Endpoint Monitor for toxicity Collect Collect Tumors & Tissues for Analysis Endpoint->Collect Analyze Pharmacodynamic & Histological Analysis Collect->Analyze

Figure 2: Experimental workflow for a xenograft efficacy study.

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the study.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (at various doses) and vehicle control via the appropriate route (e.g., oral gavage) daily.

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size, or at the end of the study period.

  • Tissue Collection and Analysis: Collect tumors and other relevant tissues for pharmacodynamic (e.g., Western blot for UPR markers) and histological analysis.

Protocol 2: Pharmacodynamic (PD) Marker Analysis

Objective: To assess target engagement and downstream pathway modulation by this compound in tumor tissue.

Procedure:

  • Sample Collection: Collect tumor tissues from treated and control animals at various time points after the final dose.

  • Protein Extraction: Homogenize tumor tissue and extract total protein.

  • Western Blot Analysis: Perform Western blotting to detect levels of key PD markers:

    • Target Engagement: Poly-ubiquitinated proteins (K48-linked).

    • UPR Induction: BiP, p-PERK, ATF4, CHOP.

    • Apoptosis: Cleaved PARP, cleaved Caspase-3.

Data Presentation

The following tables present hypothetical quantitative data for this compound, based on typical results observed with other p97 inhibitors.

Table 1: In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg, p.o., QD)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle-1250 ± 150-+2.5
This compound25750 ± 12040-1.8
This compound50400 ± 9068-4.5
This compound100150 ± 5088-8.2

Table 2: Pharmacodynamic Effects of this compound in Tumor Tissue

Treatment GroupDose (mg/kg)Fold Change in K48-UbiquitinFold Change in CHOP ExpressionFold Change in Cleaved PARP
Vehicle-1.01.01.0
This compound503.54.23.8

Safety and Toxicology Considerations

While specific toxicology data for this compound is unavailable, researchers should monitor for potential on-target and off-target toxicities. Based on the mechanism of action, potential side effects could be related to the disruption of protein homeostasis in normal tissues.

General Monitoring:

  • Regularly monitor body weight, food and water intake, and clinical signs of distress.

  • At the study endpoint, perform gross necropsy and collect major organs for histopathological analysis.

Conclusion

This compound, as a p97 inhibitor, holds promise as a therapeutic agent. The provided application notes and protocols, while based on representative data from other compounds in its class, offer a robust framework for initiating in vivo studies to elucidate its efficacy, mechanism of action, and safety profile. Careful experimental design and optimization will be critical for obtaining reliable and translatable preclinical data.

Application Notes and Protocols for MSC1094308-Induced Proteotoxic Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSC1094308 is a potent, reversible, and allosteric inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) ATPase p97/VCP (Valosin-Containing Protein) and VPS4B (Vacuolar Protein Sorting-associated protein 4B).[1] By specifically targeting the D2 ATPase domain of p97, this compound disrupts cellular protein homeostasis, leading to the accumulation of poly-ubiquitinated proteins and misfolded proteins within the endoplasmic reticulum (ER). This triggers a cellular condition known as proteotoxic stress, which in turn activates the Unfolded Protein Response (UPR). Sustained ER stress and an unresolved UPR can ultimately lead to apoptotic cell death. This makes this compound a valuable tool for studying proteotoxic stress and a potential therapeutic agent for cancers, such as multiple myeloma, that are highly dependent on protein quality control pathways for survival.

Mechanism of Action

This compound acts as a non-competitive inhibitor of p97's D2 ATPase activity. p97 is a critical enzyme in the ER-associated degradation (ERAD) pathway, where it functions to extract ubiquitinated, misfolded proteins from the ER membrane for subsequent degradation by the proteasome. Inhibition of p97 by this compound leads to a bottleneck in this crucial protein degradation pathway. The resulting accumulation of misfolded proteins in the ER lumen triggers the UPR, a tripartite signaling cascade initiated by the sensors IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). While the initial UPR aims to restore homeostasis, prolonged activation due to unresolved proteotoxic stress shifts the balance towards apoptosis, making it a promising strategy for cancer therapy.

Data Presentation

Table 1: Biochemical and Cellular Activity of this compound

TargetParameterValueCell LineAssay ConditionsReference
p97/VCPIC507.2 µM-in vitro ATPase assay[1]
VPS4BIC500.71 µM-in vitro ATPase assay[1]
Cellular Protein DegradationPolyubiquitin AccumulationInducedHCT11610 µM this compound for 8 hours[1]

Mandatory Visualization

MSC1094308_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded Proteins Misfolded Proteins UPR Sensors IRE1α, PERK, ATF6 Misfolded Proteins->UPR Sensors Activates Poly-Ub Proteins Poly-ubiquitinated Proteins Misfolded Proteins->Poly-Ub Proteins Ubiquitination ERAD Machinery ERAD Machinery ERAD Machinery->Misfolded Proteins Extracts Apoptosis Apoptosis UPR Sensors->Apoptosis Prolonged Stress Leads to This compound This compound p97 p97/VCP This compound->p97 Inhibits D2 ATPase Activity This compound->Poly-Ub Proteins Leads to Accumulation p97->ERAD Machinery Powers Retrotranslocation Proteasome Proteasome Poly-Ub Proteins->Proteasome Degradation Experimental_Workflow_Proteotoxic_Stress cluster_Analysis Downstream Analysis Cell Culture Seed cancer cells (e.g., Multiple Myeloma, HCT116) Treatment Treat with this compound (Dose- and time-course) Cell Culture->Treatment Harvest Harvest cells for analysis Treatment->Harvest Viability Cell Viability Assay (MTT Assay) Harvest->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Harvest->Apoptosis Western Blot Western Blot Analysis (UPR markers, Poly-Ub) Harvest->Western Blot

References

Application Notes and Protocols for CRISPR Screening with MSC1094308

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRISPR-Cas9 technology has emerged as a powerful tool for functional genomics, enabling genome-wide screens to identify genes that modulate cellular responses to various perturbations, including small molecule inhibitors. This document provides detailed application notes and protocols for the use of MSC1094308, a selective inhibitor of the AAA+ ATPase p97/VCP, in CRISPR screening experiments.

This compound is a reversible and allosteric inhibitor of the type II AAA ATPase p97 (also known as Valosin-Containing Protein, VCP) and the type I AAA ATPase VPS4B.[1][2] It exhibits non-competitive inhibition of the D2 ATPase activity of p97 by binding to a druggable hotspot.[1] p97 is a key regulator of cellular protein homeostasis, involved in a multitude of pathways including the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), and DNA damage repair. Its inhibition presents a promising therapeutic strategy for various cancers that are highly dependent on these pathways for survival.

CRISPR screens in combination with this compound can be utilized to:

  • Identify genes that confer sensitivity or resistance to p97 inhibition.

  • Elucidate synthetic lethal interactions with p97 inhibition.

  • Uncover novel mechanisms of action and resistance to this compound.

These application notes provide a comprehensive guide for researchers to design and execute CRISPR screens with this compound, from initial characterization of the compound to detailed experimental protocols and data analysis considerations.

Data Presentation

Quantitative data for this compound is crucial for designing and interpreting CRISPR screening experiments. The following tables summarize the available biochemical and cellular data for this compound.

Table 1: Biochemical Activity of this compound

TargetIC50 (μM)Inhibition Type
p97/VCP7.2Allosteric, Non-competitive, Reversible
VPS4B0.71Allosteric, Non-competitive, Reversible

Data sourced from MedchemExpress and GlpBio.[1][2]

Table 2: Cellular Activity of this compound

Cell LineAssayEffective Concentration (μM)Observed Effect
HCT116Polyubiquitin accumulation10Induction of polyubiquitin accumulation, a biomarker for proteasomal degradation inhibition.

Data sourced from MedchemExpress.[1]

Signaling Pathway

The p97/VCP signaling pathway is central to cellular protein homeostasis and the DNA damage response. Understanding this pathway is critical for interpreting the results of a CRISPR screen with this compound. The diagram below illustrates the key functions of p97 that are disrupted by this compound.

VCP_p97_Signaling_Pathway cluster_upstream Cellular Stress cluster_p97_complex p97/VCP Complex cluster_downstream Cellular Processes Misfolded Proteins Misfolded Proteins p97 p97/VCP Misfolded Proteins->p97 Ubiquitination DNA Damage DNA Damage DNA Damage->p97 Ubiquitination Cofactors UFD1/NPL4, p47, etc. ERAD ER-Associated Degradation p97->ERAD UPS Ubiquitin-Proteasome System p97->UPS DDR DNA Damage Response p97->DDR Autophagy Autophagy p97->Autophagy Protein Homeostasis Protein Homeostasis ERAD->Protein Homeostasis UPS->Protein Homeostasis Genome Stability Genome Stability DDR->Genome Stability Cellular Clearance Cellular Clearance Autophagy->Cellular Clearance This compound This compound This compound->p97 Inhibition

Caption: The p97/VCP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides a detailed protocol for a pooled CRISPR-Cas9 knockout screen to identify genes that confer resistance or sensitivity to this compound. This protocol is adapted from established methods for CRISPR screening with small molecules.

Cell Line Preparation and Lentivirus Production

Objective: To generate a stable Cas9-expressing cell line and produce a high-titer lentiviral library.

Experimental_Workflow_1 cluster_cas9 Cas9 Cell Line Generation cluster_lentivirus Lentivirus Production A Transduce parental cell line with lentiCas9-Blast B Select with Blasticidin A->B C Validate Cas9 expression (Western Blot) B->C D Co-transfect HEK293T cells with sgRNA library and packaging plasmids E Harvest viral supernatant at 48 and 72 hours D->E F Titer lentivirus E->F

Caption: Workflow for Cas9 cell line generation and lentivirus production.

Materials:

  • Parental cancer cell line of interest

  • lentiCas9-Blast plasmid

  • Pooled sgRNA library (e.g., GeCKO, Brunello)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells

  • Transfection reagent

  • Blasticidin

  • Polybrene

Protocol:

  • Generate Cas9-expressing cell line:

    • Transduce the parental cell line with lentiCas9-Blast lentivirus at a low multiplicity of infection (MOI < 0.5).

    • Select transduced cells with an appropriate concentration of blasticidin for 7-10 days.

    • Validate Cas9 expression in the stable cell pool by Western blot.

  • Produce sgRNA library lentivirus:

    • Co-transfect HEK293T cells with the pooled sgRNA library plasmid and lentiviral packaging plasmids using a suitable transfection reagent.

    • Harvest the viral supernatant at 48 and 72 hours post-transfection.

    • Pool the harvests, filter through a 0.45 µm filter, and aliquot for storage at -80°C.

    • Determine the viral titer using a method such as transduction of the Cas9-expressing cell line followed by puromycin selection and cell counting.

CRISPR Screen Execution

Objective: To perform the pooled CRISPR screen to identify genes affecting sensitivity to this compound.

Experimental_Workflow_2 A Transduce Cas9-expressing cells with sgRNA library (MOI < 0.5) B Select with Puromycin A->B C Split cells into two arms: - Vehicle (DMSO) - this compound (e.g., 10 μM) B->C D Culture for 14-21 days C->D Maintain library representation E Harvest cells and extract genomic DNA D->E F Amplify and sequence sgRNA cassettes E->F Data_Analysis_Workflow A NGS Data QC B Align reads to sgRNA library A->B C Count sgRNA reads B->C D Calculate log2 fold change (this compound vs. DMSO) C->D E Statistical Analysis (e.g., MAGeCK) D->E F Identify hit genes (enriched/depleted) E->F G Pathway Analysis F->G

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with MSC1094308

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSC1094308 is a reversible, allosteric inhibitor of the AAA ATPase VCP/p97 (Valosin-Containing Protein), targeting its D2 ATPase activity.[1] VCP/p97 is a critical enzyme involved in a myriad of cellular processes, including protein homeostasis, endoplasmic reticulum-associated degradation (ERAD), membrane fusion, and cell cycle regulation.[2] By inhibiting VCP/p97, this compound disrupts these essential cellular functions, leading to an accumulation of misfolded proteins and ultimately inducing cellular stress, cell cycle arrest, and apoptosis. This makes this compound a compound of interest for research in cancer biology and other diseases where VCP/p97 is a potential therapeutic target.

These application notes provide a framework for analyzing the cellular effects of this compound treatment using flow cytometry, a powerful technique for single-cell analysis. The provided protocols detail methods for assessing apoptosis and cell cycle distribution in treated cell populations.

Mechanism of Action: VCP/p97 Inhibition

VCP/p97 is a key player in the ubiquitin-proteasome system. It functions by recognizing and segregating ubiquitinated proteins from cellular structures, thereby facilitating their degradation by the proteasome. Inhibition of VCP/p97 by this compound leads to a bottleneck in this process, causing the accumulation of ubiquitinated and misfolded proteins. This triggers the Unfolded Protein Response (UPR) and ultimately culminates in programmed cell death, or apoptosis. Furthermore, VCP/p97 has been implicated in the regulation of cell cycle progression, and its inhibition can lead to arrest at specific checkpoints.

cluster_downstream Downstream Effects of Inhibition This compound This compound VCP_p97 VCP_p97 This compound->VCP_p97 inhibits Ub_Proteins Ubiquitinated Proteins VCP_p97->Ub_Proteins processes UPR Unfolded Protein Response VCP_p97->UPR inhibition leads to CellCycle Cell Cycle Progression VCP_p97->CellCycle CellCycleArrest CellCycleArrest VCP_p97->CellCycleArrest inhibition leads to Proteasome Proteasome Ub_Proteins->Proteasome degradation Apoptosis Apoptosis UPR->Apoptosis activates

Figure 1: Simplified signaling pathway of this compound action.

Data Presentation

Table 1: Representative Data for Apoptosis Induction by a VCP/p97 Inhibitor

Cell LineTreatment (VCP/p97 Inhibitor)Concentration (µM)Incubation Time (hours)% Apoptotic Cells (Early + Late)
HCT-116FQ39351215.8%
A549FQ39351216.8%
MV4-11CB-5083116Pronounced Apoptosis

Data is representative of VCP/p97 inhibitor effects as reported in scientific literature. Actual results with this compound may vary.

Table 2: Representative Data for Cell Cycle Arrest Induced by a VCP/p97 Inhibitor

Cell LineTreatment (VCP/p97 Inhibitor)Concentration (µM)Incubation Time (hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Jeg3 (Control)DMSO-2455%30%15%
Jeg3DBeQ52475%15%10%
SKOV3DBeQ524Increased G1Decreased SDecreased G2/M
SKOV3CB-5083--Increased G1Decreased S-

Data is representative of VCP/p97 inhibitor effects as reported in scientific literature. Actual results with this compound may vary.

Experimental Protocols

Protocol 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry. The assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) for a predetermined time (e.g., 12, 24, 48 hours). A vehicle control (DMSO) should be run in parallel.

  • Cell Harvesting:

    • Suspension cells: Gently collect cells by centrifugation.

    • Adherent cells: Collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

    • Gating Strategy:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Start Start Seed_Cells Seed Cells Start->Seed_Cells Treat_Cells Treat with this compound and Vehicle Control Seed_Cells->Treat_Cells Harvest_Cells Harvest Suspension & Adherent Cells Treat_Cells->Harvest_Cells Wash_Cells Wash Cells with PBS Harvest_Cells->Wash_Cells Stain_Cells Stain with Annexin V-FITC and Propidium Iodide Wash_Cells->Stain_Cells Analyze_FCM Analyze on Flow Cytometer Stain_Cells->Analyze_FCM End End Analyze_FCM->End Start Start Seed_and_Treat Seed and Treat Cells with this compound Start->Seed_and_Treat Harvest Harvest Cells Seed_and_Treat->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Fixation Fix with Cold 70% Ethanol Wash_PBS->Fixation Stain_PI Stain with Propidium Iodide (containing RNase A) Fixation->Stain_PI Analyze_FCM Analyze on Flow Cytometer Stain_PI->Analyze_FCM Quantify Quantify Cell Cycle Phases Analyze_FCM->Quantify End End Quantify->End

References

Troubleshooting & Optimization

Technical Support Center: MSC1094308

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MSC1094308 in their assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a reversible, non-competitive, and allosteric inhibitor of the type II AAA ATPase VCP/p97 and the type I AAA ATPase VPS4B.[1][2] It functions by binding to a druggable hotspot on the D2 ATPase domain of p97, thereby inhibiting its activity.[1]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C. A stock solution can be prepared in DMSO and should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: What are the known IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) values for this compound are:

  • p97/VCP: 7.2 µM

  • VPS4B: 0.71 µM

Troubleshooting Guide

Problem 1: No or low inhibitory activity observed in my biochemical assay.

Possible Cause 1: Incorrect assay conditions.

  • Troubleshooting:

    • ATP Concentration: As this compound is a non-competitive inhibitor, its activity can be influenced by ATP concentration. Ensure your ATP concentration is appropriate for the assay. For a standard p97 ATPase assay, a starting ATP concentration of 0.15 mM has been suggested.

    • Enzyme Concentration: Use an appropriate concentration of purified p97. For screening assays, 8.5 nM of p97 has been used successfully.

    • Buffer Composition: A typical assay buffer for p97 ATPase activity contains 25 mM Tris (pH 7.5), 10 mM MgCl₂, and 0.01% Triton X-100. Ensure your buffer components are correctly prepared and at the optimal pH.

    • Incubation Time and Temperature: A 60-minute incubation at 30°C is a common starting point for the enzyme reaction. Optimize this for your specific assay setup.

Possible Cause 2: Compound precipitation.

  • Troubleshooting:

    • Solubility: this compound is soluble in DMSO. Ensure the final concentration of DMSO in your assay is low (typically <1%) to avoid solvent effects and compound precipitation. If you observe precipitation when diluting the stock solution, try preparing intermediate dilutions in a co-solvent system if compatible with your assay.

Possible Cause 3: Inactive compound.

  • Troubleshooting:

    • Storage: Ensure the compound has been stored correctly at -20°C. Improper storage can lead to degradation.

    • Purity: Verify the purity of your this compound lot.

Problem 2: Lack of expected cellular phenotype (e.g., no accumulation of polyubiquitinated proteins).

Possible Cause 1: Insufficient compound concentration or treatment time.

  • Troubleshooting:

    • Dose-Response: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. A concentration of 10 µM for 8 hours has been shown to induce polyubiquitin accumulation in HCT116 cells.

    • Time Course: Conduct a time-course experiment to identify the optimal treatment duration. The effects of p97 inhibition on protein accumulation are time-dependent.

Possible Cause 2: Cell line is resistant to p97 inhibition.

  • Troubleshooting:

    • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to p97 inhibitors. Consider testing a sensitive cell line, such as HCT116, as a positive control.

    • Alternative Readouts: In addition to polyubiquitin accumulation, consider other downstream markers of p97 inhibition, such as the induction of the unfolded protein response (UPR) or cell cycle arrest.

Possible Cause 3: Issues with the detection method.

  • Troubleshooting:

    • Antibody Quality: Ensure the antibody used for detecting polyubiquitinated proteins is validated and of high quality.

    • Western Blotting Protocol: Optimize your western blotting protocol, including lysis buffer composition and protein loading amounts, to ensure robust detection of the target.

Problem 3: Observed cytotoxicity is not consistent with p97 inhibition.

Possible Cause 1: Off-target effects.

  • Troubleshooting:

    • Concentration: High concentrations of any compound can lead to off-target effects and general cytotoxicity. Use the lowest effective concentration determined from your dose-response studies.

    • Control Compounds: Include appropriate control compounds in your experiment. This could include a structurally related but inactive compound or a different p97 inhibitor with a distinct chemical scaffold.

Possible Cause 2: Assay-specific artifacts.

  • Troubleshooting:

    • Viability Assay Choice: The choice of cell viability assay can influence the results. Some assays may be more susceptible to interference from the compound or its solvent. Consider using multiple, mechanistically different viability assays to confirm your findings.

    • Assay Optimization: Optimize critical parameters of your viability assay, such as cell seeding density and incubation time with the viability reagent.

Quantitative Data Summary

ParameterValue
IC50 (p97/VCP) 7.2 µM
IC50 (VPS4B) 0.71 µM

Experimental Protocols

Protocol 1: In Vitro p97 ATPase Activity Assay

This protocol is a general guideline for measuring the ATPase activity of purified p97 and the inhibitory effect of this compound.

Materials:

  • Purified recombinant p97 enzyme

  • This compound

  • ATP

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100

  • ADP detection reagent (e.g., Transcreener® ADP² Assay Kit)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).

  • In a 384-well plate, add the diluted this compound or vehicle control.

  • Add the purified p97 enzyme to each well. A final concentration of 8.5 nM is a good starting point.

  • Initiate the reaction by adding ATP to a final concentration of 0.15 mM.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced according to the manufacturer's instructions for the ADP detection reagent.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cellular Assay for Polyubiquitin Accumulation

This protocol describes how to assess the in-cell activity of this compound by measuring the accumulation of polyubiquitinated proteins.

Materials:

  • HCT116 cells (or other suitable cell line)

  • This compound

  • Complete cell culture medium

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against ubiquitin

  • Secondary antibody and detection reagents for Western blotting

Procedure:

  • Seed HCT116 cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.

  • Incubate the cells for 8 hours at 37°C in a CO₂ incubator.

  • After the treatment period, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform Western blotting using an antibody against ubiquitin to detect the accumulation of polyubiquitinated proteins. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

p97_inhibition_pathway cluster_0 p97/VCP Mediated Protein Degradation cluster_1 Inhibition by this compound Ubiquitinated_Substrate Ubiquitinated Substrate p97_VCP p97/VCP (AAA ATPase) Ubiquitinated_Substrate->p97_VCP Binding & Unfolding Proteasome Proteasome p97_VCP->Proteasome Substrate Delivery Inhibited_p97 Inhibited p97/VCP Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degradation This compound This compound This compound->p97_VCP Allosteric Inhibition

Caption: Mechanism of p97/VCP inhibition by this compound.

troubleshooting_workflow Start This compound Not Working in Assay Check_Biochemical Biochemical Assay? Start->Check_Biochemical Check_Cellular Cellular Assay? Start->Check_Cellular Biochem_Causes Potential Causes: - Incorrect Assay Conditions - Compound Precipitation - Inactive Compound Check_Biochemical->Biochem_Causes Yes Cellular_Causes Potential Causes: - Insufficient Concentration/Time - Cell Line Resistance - Detection Issues Check_Cellular->Cellular_Causes Yes Optimize_Biochem Troubleshooting: - Verify ATP/Enzyme Conc. - Check Buffer/Temp - Ensure Solubility - Confirm Compound Integrity Biochem_Causes->Optimize_Biochem Optimize_Cellular Troubleshooting: - Dose-Response & Time-Course - Use Positive Control Cell Line - Validate Antibodies - Optimize Detection Protocol Cellular_Causes->Optimize_Cellular

Caption: Troubleshooting workflow for this compound assays.

References

troubleshooting low potency of MSC1094308

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential issues with MSC1094308, a novel inhibitor of the PI3K/Akt signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor that targets the PI3K (Phosphoinositide 3-kinase) enzyme. By inhibiting PI3K, this compound prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors such as Akt. This ultimately leads to the inhibition of cell growth, proliferation, and survival in cancer cells where the PI3K/Akt pathway is aberrantly activated.

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability and potency, this compound should be stored as a lyophilized powder at -20°C. For short-term use, it can be stored at 4°C for up to two weeks. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Protect from light and moisture.

Q3: At what concentration should I expect to see an effect in my cell-based assays?

The effective concentration of this compound can vary depending on the cell line and the specific assay being performed. However, based on in-house testing, a significant reduction in phosphorylated Akt (p-Akt) is typically observed in the range of 10-100 nM in sensitive cell lines after 2-4 hours of treatment. For cell viability or proliferation assays, a longer incubation period (48-72 hours) is recommended, with expected IC50 values in the low nanomolar to micromolar range, depending on the sensitivity of the cell line.

Troubleshooting Guide: Low Potency of this compound

This guide addresses common reasons for observing lower-than-expected potency of this compound in your experiments.

Issue 1: Suboptimal Inhibition of p-Akt Levels

If you are not observing the expected decrease in phosphorylated Akt (Ser473 or Thr308) following treatment with this compound, consider the following potential causes and solutions.

Potential Causes & Troubleshooting Steps:

  • Compound Degradation: Improper storage or multiple freeze-thaw cycles can lead to compound degradation.

    • Solution: Use a fresh aliquot of this compound stored at -80°C. Reconstitute the lyophilized powder if necessary.

  • Insufficient Treatment Time: The inhibition of p-Akt may be time-dependent.

    • Solution: Perform a time-course experiment, treating cells for various durations (e.g., 0.5, 1, 2, 4, and 8 hours) to determine the optimal treatment time.

  • Cell Line Insensitivity: The cell line you are using may have intrinsic or acquired resistance to PI3K inhibition.

    • Solution: Verify the PI3K pathway status of your cell line. Consider using a positive control cell line known to be sensitive to PI3K inhibitors (e.g., MCF7, PC3).

  • Assay-related Issues: Problems with antibody quality or Western blot protocol can lead to inaccurate results.

    • Solution: Ensure the primary antibodies for p-Akt and total Akt are validated and used at the recommended dilution. Run appropriate positive and negative controls for the Western blot.

Experimental Protocol: Western Blot for p-Akt Inhibition
  • Cell Seeding: Seed 1-2 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal p-Akt levels, you may serum-starve the cells for 12-24 hours in a serum-free or low-serum (0.5%) medium.

  • Compound Treatment: Treat cells with a dose-response range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the optimized duration (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Issue 2: Higher Than Expected IC50 in Cell Viability Assays

If this compound is showing a higher IC50 value for cell viability or proliferation than anticipated, review the following points.

Potential Causes & Troubleshooting Steps:

  • Incorrect Seeding Density: Too high of a cell seeding density can mask the anti-proliferative effects of the compound.

    • Solution: Optimize the cell seeding density to ensure cells are in the exponential growth phase throughout the assay.

  • Long Cell Doubling Time: Cell lines with a long doubling time may require a longer treatment duration to observe a significant effect on viability.

    • Solution: Extend the incubation period to 96 hours or longer, ensuring the control cells do not become over-confluent.

  • Serum Concentration: High concentrations of growth factors in the serum can counteract the inhibitory effect of this compound.

    • Solution: Perform the assay in a medium with a lower serum concentration (e.g., 2-5% FBS), if compatible with your cell line's health.

  • Compound Binding to Plastic: Hydrophobic compounds can sometimes bind to the plastic of microplates, reducing the effective concentration.

    • Solution: Use low-binding plates for your assays.

Data Summary: Expected IC50 Values for this compound
Cell LinePIK3CA MutationPTEN StatusExpected IC50 (72h)
MCF7 E545K (Activating)Wild-Type10 - 50 nM
PC3 Wild-TypeNull50 - 200 nM
U87 MG Wild-TypeNull75 - 300 nM
MDA-MB-231 Wild-TypeWild-Type> 10 µM

Visualizations

Signaling Pathway of this compound

MSC1094308_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Phosphorylates PDK1 PDK1 PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream Regulates Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates This compound This compound This compound->PI3K Inhibits Phosphorylates

Caption: Mechanism of action of this compound in the PI3K/Akt signaling pathway.

Troubleshooting Workflow for Low Potency

Troubleshooting_Workflow start Low Potency Observed check_compound Check Compound Integrity (Fresh Aliquot, Storage) start->check_compound check_protocol Review Experimental Protocol (Time, Dose, Cell Density) check_compound->check_protocol Compound OK outcome_improved Potency Restored check_compound->outcome_improved Issue Found & Fixed check_cells Verify Cell Line Sensitivity (Pathway Status, Controls) check_protocol->check_cells Protocol OK check_protocol->outcome_improved Issue Found & Fixed check_assay Validate Assay Components (Antibodies, Reagents) check_cells->check_assay Cells OK check_cells->outcome_improved Issue Found & Fixed check_assay->outcome_improved Issue Found & Fixed outcome_no_change Issue Persists check_assay->outcome_no_change Assay OK contact_support Contact Technical Support outcome_no_change->contact_support

Caption: A logical workflow for troubleshooting low potency issues with this compound.

MSC1094308 cytotoxicity in normal vs cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MSC1094308.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a reversible, allosteric inhibitor of the AAA+ ATPase p97, also known as Valosin-Containing Protein (VCP).[1][2] It specifically targets the D2 ATPase domain of p97.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound inhibits the ATPase activity of p97.[1] This disruption of p97 function leads to an accumulation of poly-ubiquitinated proteins, which in turn induces proteotoxic stress and activates the Unfolded Protein Response (UPR), ultimately leading to apoptosis in cancer cells.[1][3]

Q3: Why is this compound expected to be more cytotoxic to cancer cells than normal cells?

A3: Many cancer cells exhibit high rates of protein synthesis and are therefore more reliant on pathways that manage protein homeostasis, such as the p97-mediated protein degradation pathway.[3] This creates a therapeutic window where inhibition of p97 can selectively induce a lethal level of proteotoxic stress in cancer cells while having a lesser effect on normal cells with lower protein synthesis demands.[3]

Q4: What is the reported IC50 value for this compound?

A4: The biochemical IC50 value of this compound for the inhibition of p97 ATPase activity is 7.2 μM.[1]

Q5: At what concentration are cellular effects of this compound observed?

A5: In HCT116 cancer cells, treatment with 10 μM this compound for 8 hours has been shown to cause an accumulation of polyubiquitinated proteins, a key indicator of p97 inhibition.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable cytotoxicity in cancer cell lines at expected concentrations (e.g., ~10 µM). 1. Cell line may be resistant to p97 inhibition. 2. Incorrect drug concentration or degradation of the compound. 3. Insufficient incubation time.1. Test a panel of different cancer cell lines. You can also test a positive control compound known to induce cytotoxicity in your cell line. 2. Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. 3. Increase the incubation time. A 72-hour incubation is a common starting point for cytotoxicity assays with p97 inhibitors.
High background signal or inconsistent results in cytotoxicity assays (e.g., MTT, CellTiter-Glo). 1. Uneven cell seeding. 2. Contamination of cell cultures. 3. Pipetting errors.1. Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells. 2. Regularly check cell cultures for any signs of contamination. 3. Use calibrated pipettes and ensure proper mixing of reagents.
Difficulty in observing the accumulation of poly-ubiquitinated proteins by Western blot. 1. Insufficient drug concentration or treatment time. 2. Issues with antibody quality or protocol. 3. Proteasome inhibitors can be used as a positive control for ubiquitin accumulation.1. Increase the concentration of this compound (e.g., up to 20 µM) and/or extend the treatment time (e.g., 12-24 hours). 2. Use a validated antibody for poly-ubiquitin and optimize your Western blot protocol (e.g., blocking conditions, antibody concentration). 3. Treat cells with a proteasome inhibitor like MG132 or bortezomib to confirm that the detection of poly-ubiquitinated proteins is working in your system.
Toxicity observed in normal cell lines at similar concentrations to cancer cell lines. 1. The specific normal cell line may have a higher than usual dependence on p97. 2. Off-target effects of the compound at higher concentrations.1. Test a different normal cell line to see if the effect is consistent. 2. Perform a dose-response curve to determine if there is a therapeutic window at lower concentrations.

Data Presentation

Table 1: Representative Cytotoxicity of this compound in Cancer vs. Normal Cells

Cell LineCell TypePutative IC50 (µM)*
HCT116Colorectal Carcinoma~10
HeLaCervical Cancer~10-15
RPMI-8226Multiple Myeloma~15-20
Normal Human FibroblastsNormal Connective Tissue> 30 (estimated)
hFOB 1.19Normal Osteoblast> 30 (estimated)

*Note: The IC50 values for cancer cell lines are estimated based on observed cellular efficacy. The IC50 values for normal cell lines are hypothetical and based on the therapeutic rationale of p97 inhibitors exhibiting a therapeutic window. Further experimental verification is required.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

MSC1094308_Mechanism_of_Action cluster_0 Normal Cellular State cluster_1 This compound Treatment Ub_Proteins Ubiquitinated Proteins p97_active Active p97/VCP Ub_Proteins->p97_active Binding Proteasome Proteasome p97_active->Proteasome Delivery p97_inactive Inactive p97/VCP Degradation Protein Degradation Proteasome->Degradation Homeostasis Protein Homeostasis Degradation->Homeostasis This compound This compound This compound->p97_active Allosteric Inhibition Accumulation Accumulation of Ubiquitinated Proteins p97_inactive->Accumulation ER_Stress ER Stress / UPR Activation Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Ub_Proteins_2 Ubiquitinated Proteins Ub_Proteins_2->p97_inactive Binding Blocked

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental_Workflow start Start: Cell Culture (Normal and Cancer Lines) seed Seed cells in 96-well plates start->seed treat Treat with serial dilutions of this compound seed->treat incubate Incubate for 72 hours treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay measure Measure Absorbance assay->measure analyze Analyze Data and Determine IC50 measure->analyze end End: Compare Cytotoxicity analyze->end

Caption: General workflow for assessing this compound cytotoxicity.

UPR_Signaling_Pathway cluster_UPR Unfolded Protein Response (UPR) p97_inhibition p97 Inhibition (by this compound) ub_protein_accum Accumulation of Ubiquitinated Proteins p97_inhibition->ub_protein_accum er_stress ER Stress ub_protein_accum->er_stress PERK PERK er_stress->PERK IRE1 IRE1 er_stress->IRE1 ATF6 ATF6 er_stress->ATF6 CHOP CHOP Expression PERK->CHOP IRE1->CHOP ATF6->CHOP apoptosis Apoptosis CHOP->apoptosis

Caption: UPR signaling pathway activated by p97 inhibition.

References

how to dissolve MSC1094308 for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed instructions and answers to frequently asked questions regarding the dissolution and long-term storage of MSC1094308.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is advisable to use a fresh, anhydrous grade of DMSO to prevent degradation of the compound.

Q2: What is the solubility of this compound in DMSO?

A2: this compound is soluble in DMSO at concentrations of 40 mg/mL (86.48 mM) and 50 mg/mL (108.10 mM).[1][2] Sonication or gentle warming to 37°C can aid in complete dissolution.[1][4][5]

Q3: How should I store the powdered (solid) form of this compound?

A3: The powdered form of this compound should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1][3] Storage at 4°C is suitable for shorter periods of up to two years.[3]

Q4: How should I store this compound once it is dissolved in a solvent?

A4: For long-term storage, stock solutions of this compound in DMSO should be stored at -80°C, which will maintain stability for up to one to two years.[1][2] For shorter-term storage, aliquots can be kept at -20°C for up to one to three months.[5][6] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4][7]

Q5: Can I store the dissolved this compound in an aqueous solution?

A5: It is not recommended to store this compound in aqueous solutions for long periods as this may lead to degradation and loss of potency. If you need to make dilutions in an aqueous buffer for your experiment, it is best to make them fresh from your DMSO stock solution on the day of use.

Quantitative Data Summary

For easy reference, the following table summarizes the key quantitative data for dissolving and storing this compound.

ParameterValueNotes
Solubility in DMSO 40 - 50 mg/mL (86.48 - 108.10 mM)Sonication is recommended to aid dissolution.[1][2]
Powder Storage -20°C for up to 3 years
4°C for up to 2 years[3]
Solvent Storage -80°C for up to 1-2 years[1][2]
-20°C for up to 1-3 months[5][6]

Experimental Protocols

Protocol for Dissolving this compound

  • Preparation : Bring the vial of powdered this compound and a fresh, anhydrous bottle of DMSO to room temperature.

  • Calculation : Determine the required volume of DMSO to add to the vial to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM).

  • Dissolution : Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing : Vortex the solution for several minutes. If the compound does not fully dissolve, sonicate the vial for 10-15 minutes or warm it briefly in a 37°C water bath.[4][5] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting : Once fully dissolved, dispense the stock solution into smaller, single-use, tightly sealed vials.

  • Labeling : Clearly label each aliquot with the compound name, concentration, date of preparation, and storage temperature.

Protocol for Long-Term Storage of Dissolved this compound

  • Immediate Storage : Immediately after aliquoting, place the vials in a freezer set to -80°C for long-term storage.

  • Inventory : Record the storage location and details of the aliquots in your lab's chemical inventory system.

  • Usage : When needed for an experiment, remove a single aliquot from the -80°C freezer and allow it to thaw at room temperature. Avoid repeated freeze-thaw cycles of the same aliquot.[4] Any unused portion of a thawed aliquot should generally be discarded.

Visualized Workflow

MSC1094308_Preparation_Workflow cluster_preparation Step 1: Preparation cluster_dissolution Step 2: Dissolution cluster_storage Step 3: Aliquoting and Storage start Start: Receive this compound Powder bring_to_rt Equilibrate Powder and DMSO to Room Temperature start->bring_to_rt add_dmso Add Anhydrous DMSO to Powder bring_to_rt->add_dmso vortex Vortex to Mix add_dmso->vortex check_solubility Check for Complete Dissolution vortex->check_solubility sonicate_warm Sonicate or Warm to 37°C check_solubility->sonicate_warm Incomplete aliquot Aliquot into Single-Use Vials check_solubility->aliquot Complete sonicate_warm->vortex store Store at -80°C for Long-Term Use aliquot->store

Caption: Workflow for preparing this compound stock solution.

References

preventing MSC1094308 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of the small molecule inhibitor MSC1094308 in cell culture media. Precipitation can compromise experimental results by altering the effective compound concentration and potentially introducing cytotoxicity.[1][2][3]

Troubleshooting Guide

Precipitation of a test compound can occur for various reasons, from exceeding its aqueous solubility to interactions with media components.[1][2] The following guide outlines common observations, their potential causes, and recommended solutions to maintain this compound in solution.

ObservationPotential Cause(s)Recommended Solution(s)
Immediate Precipitate (Forms upon adding stock solution to media)Concentration Exceeds Solubility: The final concentration of this compound is above its solubility limit in the aqueous cell culture medium.[1] Poor Mixing: Inadequate mixing upon dilution leads to localized high concentrations that precipitate before dispersing.Reduce Final Concentration: Test a lower final concentration of this compound. Optimize Dilution: Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume for the final dilution (e.g., 1:1000).[1][4] Add the stock solution dropwise to the vortexing media to ensure rapid dispersal.[1]
Delayed Precipitate (Forms over time in the incubator)Temperature Shift: The compound is less soluble at 37°C than at room temperature where the solution was prepared. Conversely, some compounds precipitate out of refrigerated media.[1][2][3] pH Shift: The CO₂ environment in an incubator can lower the pH of the media, affecting the solubility of pH-sensitive compounds.[1] Interaction with Media Components: this compound may bind to or react with proteins, salts, or other components in the serum or basal media over time.[1][2]Pre-warm Media: Always pre-warm the cell culture media to 37°C before adding the compound stock solution.[1] Check Media Buffering: Ensure the medium is properly buffered (e.g., with HEPES or sodium bicarbonate) for the incubator's CO₂ concentration.[1] Assess Serum Impact: Test solubility in media with different serum concentrations. Some compounds bind to serum proteins like albumin, which can enhance their stability in solution.[5][6]
Precipitate in Stock Solution (Observed after thawing)Poor Solubility at Low Temperatures: The compound has limited solubility in the solvent (e.g., DMSO) at storage temperatures (-20°C or -80°C). Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation.[1][2][3]Redissolve Before Use: Gently warm the stock solution to 37°C and vortex thoroughly to ensure the compound is fully redissolved before making dilutions.[1][7] Aliquot Stocks: Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.[1]
General Cloudiness/Turbidity (Fine particulate suspension)Micro-precipitation: Formation of very small, non-crystalline particles. Microbial Contamination: Bacteria or fungi can cause the media to appear cloudy.[1][8]Microscopic Examination: Check a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth.[1] Filter Sterilization: If the stock solution is the source, it can be filter-sterilized through a 0.22 µm PVDF syringe filter, though be aware that the compound may bind to the filter membrane, reducing its concentration.

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of this compound

This protocol helps determine the practical solubility limit of this compound in your specific cell culture medium to prevent precipitation during experiments.

Materials:

  • This compound powder

  • Cell culture grade Dimethyl Sulfoxide (DMSO)

  • Your complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution: Prepare a 1000x or higher stock solution of this compound in 100% cell culture grade DMSO. For example, create a 20 mM stock if your highest desired final concentration is 20 µM. Ensure the compound is fully dissolved by vortexing; gentle warming to 37°C can aid dissolution.[7]

  • Set Up Serial Dilutions: In a series of sterile tubes or wells, add a fixed volume of pre-warmed complete cell culture medium (e.g., 500 µL).

  • Perform Dilutions: Add the stock solution to the first tube to achieve the highest desired concentration (e.g., for a 1:1000 dilution, add 0.5 µL of 20 mM stock to 499.5 µL of media for a 20 µM final concentration). Vortex immediately.[1]

  • Continue Serial Dilution: Transfer half the volume from the first tube to the second tube containing fresh media, mix, and repeat this 2-fold serial dilution across the series of tubes.

  • Incubation and Observation: Incubate the dilutions under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at multiple time points (e.g., 0, 1, 4, and 24 hours).[1] For a more sensitive assessment, examine a small aliquot from each tube under a microscope.

  • Determine Maximum Concentration: The highest concentration that remains clear and free of visible precipitate throughout the incubation period is the maximum soluble concentration for your specific experimental conditions.[1]

Visualizations and Diagrams

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving this compound precipitation issues.

G start Precipitation of This compound Observed check_when When does it occur? start->check_when immediate Immediately upon dilution in media check_when->immediate Immediately delayed Over time in the incubator check_when->delayed Over Time stock In frozen stock solution check_when->stock In Stock immediate_cause Potential Cause: Exceeds aqueous solubility immediate->immediate_cause immediate_sol1 Solution 1: Decrease final concentration immediate_cause->immediate_sol1 immediate_sol2 Solution 2: Use higher stock conc. (e.g., 1000x) and add dropwise to vortexing media immediate_cause->immediate_sol2 end_node Problem Resolved immediate_sol1->end_node immediate_sol2->end_node delayed_cause Potential Causes: Temp/pH shift, interaction with media components delayed->delayed_cause delayed_sol1 Solution 1: Pre-warm media to 37°C before adding compound delayed_cause->delayed_sol1 delayed_sol2 Solution 2: Assess solubility in media with different serum levels delayed_cause->delayed_sol2 delayed_sol1->end_node delayed_sol2->end_node stock_cause Potential Cause: Poor solubility at -20°C, freeze-thaw cycles stock->stock_cause stock_sol1 Solution 1: Warm to 37°C and vortex thoroughly before use stock_cause->stock_sol1 stock_sol2 Solution 2: Prepare single-use aliquots stock_cause->stock_sol2 stock_sol1->end_node stock_sol2->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Impact of Precipitation on a Signaling Pathway

Precipitation of an inhibitor like this compound leads to a lower effective concentration in the media, resulting in incomplete pathway inhibition and unreliable experimental data.

G cluster_0 Scenario 1: this compound is Soluble cluster_1 Scenario 2: this compound Precipitates Receptor1 Receptor KinaseA1 Kinase A Receptor1->KinaseA1 KinaseB1 Kinase B KinaseA1->KinaseB1 Response1 Cellular Response (Blocked) KinaseB1->Response1 MSC1_soluble This compound (Soluble) MSC1_soluble->KinaseA1 Receptor2 Receptor KinaseA2 Kinase A Receptor2->KinaseA2 KinaseB2 Kinase B KinaseA2->KinaseB2 Response2 Cellular Response (Active) KinaseB2->Response2 MSC1_precipitate This compound (Precipitated)

Caption: Effect of this compound precipitation on pathway inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration of DMSO in the final cell culture medium? A1: The final concentration of DMSO should generally be kept at or below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q2: My compound precipitates even at low concentrations. What are my options? A2: If this compound has inherently poor aqueous solubility, you can try complexation agents. For example, conjugating or formulating the compound with carriers like albumin or specialized peptides can sometimes improve solubility.[5][6][10] However, this requires significant formulation development and may alter the compound's activity. The first step should always be to carefully re-evaluate the maximum true soluble concentration using the protocol above.

Q3: Can I warm my complete media containing serum and the compound to redissolve a precipitate? A3: It is not recommended to repeatedly heat media, especially after it contains serum and other sensitive supplements, as this can degrade essential components like proteins and vitamins.[2][3] The best practice is to ensure the compound is fully dissolved in pre-warmed media upon preparation and to use concentrations that remain stable over the course of the experiment.[1]

Q4: Does the type of cell culture medium affect the solubility of this compound? A4: Yes, different media formulations (e.g., DMEM vs. RPMI-1640) have varying concentrations of salts, amino acids, and other components that can influence compound solubility.[10][11] If you are experiencing persistent issues, it is worthwhile to test the solubility of this compound in an alternative medium formulation if your experimental design allows.

Q5: I thawed a stock aliquot and it's clear, but precipitation occurred after diluting it into the media. Why? A5: This is a common issue known as "crashing out." The compound is soluble in the high concentration of organic solvent (like DMSO) but not in the final aqueous environment of the cell culture medium.[4] To prevent this, add the stock solution very slowly into the media while vortexing to allow for rapid dispersion, avoiding localized high concentrations that trigger precipitation. Performing an intermediate dilution step can also be beneficial.[4]

References

off-target effects of MSC1094308 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the VCP/p97 and VPS4B inhibitor, MSC1094308. The information is tailored for researchers, scientists, and drug development professionals to address potential issues, particularly concerning off-target effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

This compound is characterized as a reversible, allosteric, and non-competitive inhibitor of two AAA ATPases: the type II AAA ATPase human ubiquitin-directed unfoldase (VCP)/p97 and the type I AAA ATPase VPS4B.[1][2] It specifically inhibits the D2 ATPase activity of p97 by binding to a known druggable hotspot.[1][2]

Q2: What are the reported IC50 values for this compound against its primary targets?

The in vitro potency of this compound has been determined against its two primary targets.

TargetIC50 ValueEnzyme TypeNotes
VPS4B0.71 µMType I AAA ATPaseAllosteric, non-competitive inhibitor.[2]
p97/VCP7.2 µMType II AAA ATPaseAllosteric, non-competitive inhibitor of D2 ATPase activity.[2][3]

Q3: At what concentration does this compound show cellular activity?

Cellular efficacy for this compound has been observed at a concentration of 10 µM.[3][4] In HCT116 cells, treatment with 10 µM this compound for 8 hours resulted in the accumulation of polyubiquitinated proteins, which is a biomarker for the inhibition of protein degradation pathways regulated by p97.[2]

Q4: Are there any known off-target effects of this compound at high concentrations?

Currently, there is no publicly available, comprehensive screen of the off-target effects of this compound against a broad panel of kinases or other enzymes. The existing literature primarily focuses on its on-target activities against p97 and VPS4B.[1][3][4][5] Off-target effects are a possibility for any small molecule inhibitor at high concentrations and should be empirically determined in your experimental system.

Q5: I am observing unexpected phenotypes in my experiments at high concentrations of this compound. How can I determine if these are off-target effects?

Observing unexpected phenotypes is a common challenge. To investigate potential off-target effects, consider the following troubleshooting steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve for your observed phenotype. An off-target effect may have a different concentration dependency than the on-target effect.

  • Use of a Structurally Unrelated Inhibitor: Employ another p97/VPS4B inhibitor with a different chemical scaffold. If the phenotype is not replicated, it may be an off-target effect specific to this compound's chemotype.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of your target protein. If the phenotype is rescued, it is likely an on-target effect.

  • Cell-Free vs. Cellular Assays: Compare the inhibitor's activity in a cell-free biochemical assay with your cellular assay. Discrepancies in potency can suggest off-target engagement in a cellular context.

  • Control Compound: Use a close structural analog of this compound that is inactive against p97 and VPS4B as a negative control. If this compound produces the same phenotype, it is likely an off-target effect.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High cellular toxicity at concentrations close to the IC50 for p97. This could be due to a potent on-target effect in your cell line or a potential off-target liability.Perform a viability assay with a detailed dose-response curve. Compare the cytotoxic concentration with the concentration required for p97 inhibition (e.g., ubiquitin accumulation).
Observed phenotype does not correlate with p97 inhibition. The phenotype may be mediated by inhibition of VPS4B (the more potent target) or an unknown off-target.Use siRNA or other genetic methods to deplete p97 and VPS4B separately to see if the phenotype is replicated.
Inconsistent results between experimental batches. Compound stability and solubility can be a factor.Ensure proper storage of the compound and prepare fresh stock solutions for each experiment. Confirm solubility in your cell culture media.

Signaling Pathways and Experimental Workflows

p97/VCP Signaling Pathway Inhibition by this compound

p97_pathway cluster_upstream Upstream Events cluster_p97 p97/VCP Complex cluster_downstream Downstream Processes Ubiquitinated_Substrate Ubiquitinated Substrate p97 p97/VCP Hexamer Ubiquitinated_Substrate->p97 Cofactors p97 Cofactors (e.g., NPL4/UFD1) Cofactors->p97 Proteasomal_Degradation Proteasomal Degradation p97->Proteasomal_Degradation ERAD ER-Associated Degradation (ERAD) p97->ERAD DNA_Repair DNA Damage Repair p97->DNA_Repair This compound This compound This compound->p97

Caption: Inhibition of the p97/VCP pathway by this compound.

Experimental Workflow for Investigating Off-Target Effects

experimental_workflow cluster_start Initial Observation cluster_validation On-Target vs. Off-Target Validation cluster_decision Conclusion cluster_outcome Outcome A Unexpected Phenotype Observed at High [this compound] B Dose-Response Curve of Phenotype A->B C Compare with p97/VPS4B Inhibition Marker B->C D Test Structurally Unrelated p97/VPS4B Inhibitor C->D E Use Inactive Analog as Negative Control D->E F Phenotype Correlates with On-Target Inhibition? E->F G Likely On-Target Effect F->G Yes H Potential Off-Target Effect F->H No

Caption: A logical workflow to troubleshoot potential off-target effects.

Experimental Protocols

Protocol: Cellular Ubiquitin Accumulation Assay

This protocol is designed to confirm the on-target activity of this compound by measuring the accumulation of polyubiquitinated proteins.

1. Cell Culture and Treatment: a. Plate your cell line of interest (e.g., HCT116) in a 6-well plate and grow to 70-80% confluency. b. Prepare a stock solution of this compound in DMSO. c. Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (DMSO) for a specified time (e.g., 8 hours).

2. Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.

4. Western Blotting: a. Normalize the protein concentration for all samples and prepare them for SDS-PAGE. b. Separate the proteins on a 4-12% gradient polyacrylamide gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. j. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

Expected Outcome: A dose-dependent increase in the high molecular weight smear of polyubiquitinated proteins should be observed with increasing concentrations of this compound, confirming the inhibition of p97-mediated protein degradation.

References

interpreting variable results with MSC1094308

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MSC1094308, a potent, non-competitive, and reversible allosteric inhibitor of p97/VCP and VPS4B.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a reversible, allosteric inhibitor that targets the type II AAA ATPase p97 (also known as VCP) and the type I AAA ATPase VPS4B.[1] It functions by binding to a druggable hotspot on the p97 protein, which in turn inhibits the D2 ATPase activity.[1] This inhibition disrupts cellular processes that rely on p97 function, such as protein degradation.

Q2: What are the primary applications of this compound in research?

This compound is primarily utilized in cancer research.[1] Its inhibitory effect on p97, a key player in protein homeostasis, makes it a valuable tool for studying cancer cell vulnerabilities. A common application is to induce the accumulation of polyubiquitinated proteins, a hallmark of disrupted protein degradation, in cancer cell lines.

Q3: What are the IC50 values for this compound?

The half-maximal inhibitory concentrations (IC50) for this compound are:

  • p97/VCP: 7.2 µM

  • VPS4B: 0.71 µM

TargetIC50 Value
p97/VCP7.2 µM
VPS4B0.71 µM

Q4: How should I prepare and store this compound?

For experimental use, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to adhere to the manufacturer's instructions for storage to maintain the compound's stability and activity.

Troubleshooting Guide: Interpreting Variable Results

Variable results in experiments with this compound can arise from several factors, from experimental design to subtle variations in cell line behavior. This guide addresses common issues and provides potential solutions.

Problem 1: Inconsistent levels of polyubiquitin accumulation.

  • Potential Cause 1: Cell Line-Specific Differences. The expression levels and functional importance of p97 can vary significantly between different cancer cell lines. This inherent biological variability can lead to different sensitivities to this compound.

  • Troubleshooting Steps:

    • Titrate the concentration of this compound: Perform a dose-response experiment for each new cell line to determine the optimal concentration for the desired effect.

    • Characterize p97 expression: Before initiating experiments, perform a baseline western blot to quantify p97 levels in your panel of cell lines. This can help correlate inhibitor sensitivity with target expression.

  • Potential Cause 2: Suboptimal Incubation Time. The kinetics of p97 inhibition and the subsequent accumulation of polyubiquitinated proteins can vary.

  • Troubleshooting Steps:

    • Conduct a time-course experiment: Treat your cells with a fixed concentration of this compound and harvest them at different time points (e.g., 4, 8, 12, 24 hours) to identify the optimal incubation period for observing the desired phenotype.

Problem 2: Higher than expected cell death or off-target effects.

  • Potential Cause: Compound Concentration is Too High. While this compound is a specific inhibitor, excessively high concentrations can lead to off-target effects and cytotoxicity, confounding the interpretation of results.

  • Troubleshooting Steps:

    • Perform a cell viability assay: Use assays such as MTT or trypan blue exclusion to determine the cytotoxic concentration range of this compound for your specific cell line. Aim to use a concentration that effectively inhibits p97 without causing widespread cell death.

Problem 3: Lack of a discernible phenotype after treatment.

  • Potential Cause 1: Insufficient Compound Activity. Improper storage or handling of this compound can lead to its degradation.

  • Troubleshooting Steps:

    • Verify compound integrity: If possible, use a fresh stock of the inhibitor. Ensure that it has been stored correctly according to the manufacturer's recommendations.

  • Potential Cause 2: Cellular Resistance Mechanisms. Prolonged exposure to p97 inhibitors can lead to the development of resistance, often through mutations in the p97 gene.

  • Troubleshooting Steps:

    • Sequence the p97 gene: If you are working with a cell line that has been cultured for an extended period or has been previously exposed to similar inhibitors, consider sequencing the p97 gene to check for mutations that could confer resistance.

Experimental Protocols

Key Experiment: Detection of Polyubiquitin Accumulation in HCT116 Cells

This protocol outlines a typical experiment to demonstrate the inhibitory effect of this compound on p97, leading to the accumulation of polyubiquitinated proteins.

Materials:

  • HCT116 cells

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot apparatus

  • Primary antibody against ubiquitin

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed HCT116 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., a range from 1 µM to 20 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 8 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ubiquitin antibody and the loading control antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

MSC1094308_Mechanism_of_Action cluster_p97 p97/VCP Complex p97 p97/VCP D2_ATPase D2 ATPase Domain p97->D2_ATPase contains Degradation Protein Degradation p97->Degradation promotes p97->Degradation This compound This compound This compound->p97 allosterically binds to This compound->D2_ATPase inhibits Ub_Proteins Polyubiquitinated Proteins Ub_Proteins->p97 targeted by

Caption: Mechanism of action of this compound on the p97/VCP complex.

Troubleshooting_Workflow Start Variable Experimental Results Observed Check_Cell_Line Cell Line Specificity? Start->Check_Cell_Line Check_Concentration Suboptimal Concentration? Check_Cell_Line->Check_Concentration No Dose_Response Perform Dose-Response Experiment Check_Cell_Line->Dose_Response Yes Check_Time Incorrect Incubation Time? Check_Concentration->Check_Time No Viability_Assay Run Cell Viability Assay Check_Concentration->Viability_Assay Yes Check_Compound Compound Integrity? Check_Time->Check_Compound No Time_Course Conduct Time-Course Experiment Check_Time->Time_Course Yes Fresh_Stock Use Fresh Stock of This compound Check_Compound->Fresh_Stock Yes Analyze_Results Re-analyze Results Check_Compound->Analyze_Results No Dose_Response->Analyze_Results Time_Course->Analyze_Results Viability_Assay->Analyze_Results Fresh_Stock->Analyze_Results

Caption: A logical workflow for troubleshooting variable results with this compound.

References

Technical Support Center: p97/VCP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing p97/VCP inhibitors, with a specific focus on understanding the potency differences between MSC1094308 and NMS-873.

Frequently Asked Questions (FAQs)

Q1: Why is this compound significantly less potent than NMS-873 in inhibiting p97/VCP?

A1: The difference in potency between this compound and NMS-873 stems from their differing inhibitory concentrations (IC50), with NMS-873 being approximately 240 times more potent. NMS-873, an allosteric inhibitor of p97, has an IC50 value in the low nanomolar range, around 30 nM[1]. In contrast, this compound, which also acts as an allosteric inhibitor, exhibits an IC50 in the micromolar range, at approximately 7.2 µM[2].

Both compounds bind to a similar allosteric site located in a tunnel between the D1 and D2 domains of the p97/VCP protein[3]. This binding is distinct from the ATP-binding site, making them non-competitive inhibitors. The substantial difference in their potency is likely attributable to variations in their binding affinity and the specific conformational changes they induce upon binding to this allosteric "hotspot". Even subtle differences in the molecular interactions within this binding pocket can lead to significant disparities in inhibitory activity. While both inhibitors are valuable research tools, the higher potency of NMS-873 makes it a more efficient inhibitor of p97/VCP function in cellular and biochemical assays.

Troubleshooting Guides

Issue: Inconsistent IC50 values for this compound or NMS-873 in our in-house assays.

Possible Cause & Solution:

  • Assay Conditions: IC50 values are highly dependent on assay conditions. Factors such as ATP concentration, enzyme concentration, substrate concentration, buffer composition, and incubation time can all influence the apparent potency of an inhibitor. Refer to the detailed "Experimental Protocols" section below for a standardized p97 ATPase activity assay protocol. Ensure that your experimental setup is consistent with established methods.

  • Compound Stability and Solubility: Ensure that both this compound and NMS-873 are fully dissolved and stable in your assay buffer. Poor solubility can lead to an underestimation of potency. It is recommended to prepare fresh stock solutions and to verify the final concentration in the assay.

  • Enzyme Purity and Activity: The purity and specific activity of the recombinant p97/VCP enzyme can affect inhibitor potency measurements. Use a highly purified and active enzyme preparation. It is advisable to perform a quality control check of the enzyme before initiating inhibitor screening.

Quantitative Data Summary

The following table summarizes the biochemical potency of this compound and NMS-873 against p97/VCP.

CompoundTargetMechanism of ActionBiochemical IC50Reference
This compound p97/VCPAllosteric Inhibitor7.2 µM[2]
NMS-873 p97/VCPAllosteric Inhibitor~30 nM[1]

Experimental Protocols

Protocol 1: In Vitro p97/VCP ATPase Activity Assay for IC50 Determination

This protocol describes a common method to measure the ATPase activity of p97/VCP and determine the IC50 values of inhibitors.

Materials:

  • Recombinant human p97/VCP protein

  • ATP

  • Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 0.1 mg/mL BSA)

  • This compound and NMS-873

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 96-well or 384-well white opaque plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and NMS-873 in DMSO. A typical starting concentration for this compound would be in the high micromolar range, while for NMS-873, it would be in the low micromolar to high nanomolar range.

  • Reaction Setup:

    • Add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the wells of the microplate.

    • Add 5 µL of p97/VCP enzyme solution (e.g., 20 nM final concentration) in assay buffer to each well.

    • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

  • Initiate Reaction: Add 2.5 µL of ATP solution (e.g., 1 mM final concentration) to each well to start the ATPase reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert the produced ADP into a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the p97/VCP ATPase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Signaling Pathway of p97/VCP Inhibition

The following diagram illustrates the central role of p97/VCP in protein homeostasis and the consequences of its inhibition by compounds like this compound and NMS-873.

p97_inhibition_pathway p97/VCP Inhibition Pathway cluster_upstream Upstream Events cluster_p97 p97/VCP Complex cluster_downstream Downstream Fates cluster_cellular_response Cellular Response to Inhibition Ubiquitinated_Substrates Ubiquitinated Substrates p97 p97/VCP (AAA+ ATPase) Ubiquitinated_Substrates->p97 Binding Misfolded_Proteins Misfolded Proteins (ERAD) Misfolded_Proteins->p97 Binding Proteasomal_Degradation Proteasomal Degradation p97->Proteasomal_Degradation Substrate Unfolding & Delivery Autophagy Autophagy p97->Autophagy Regulation UPR_Activation Unfolded Protein Response (UPR) Activation Autophagy_Interference Autophagy Interference This compound This compound This compound->p97 Allosteric Inhibition NMS_873 NMS-873 NMS_873->p97 Allosteric Inhibition Cell_Death Apoptosis/ Cell Death UPR_Activation->Cell_Death Autophagy_Interference->Cell_Death

Caption: p97/VCP inhibition pathway.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in determining the IC50 value of a p97/VCP inhibitor.

IC50_determination_workflow IC50 Determination Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Buffer, ATP, Inhibitors) start->prepare_reagents serial_dilution Perform Serial Dilution of Inhibitors prepare_reagents->serial_dilution plate_setup Set up Assay Plate (Inhibitor + Enzyme) serial_dilution->plate_setup pre_incubation Pre-incubate at RT plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add ATP) pre_incubation->reaction_initiation reaction_incubation Incubate at 37°C reaction_initiation->reaction_incubation signal_detection Detect ADP Signal (e.g., Luminescence) reaction_incubation->signal_detection data_analysis Data Analysis: - Normalize to Controls - Plot Dose-Response Curve signal_detection->data_analysis ic50_calculation Calculate IC50 Value data_analysis->ic50_calculation end End ic50_calculation->end

Caption: Workflow for IC50 determination.

References

improving the efficacy of MSC1094308 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: MSC1094308

For Research Use Only. Not for use in diagnostic procedures.

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing this compound in vitro. This compound is characterized as a reversible, allosteric inhibitor of the type II AAA ATPase human ubiquitin-directed unfoldase (VCP)/p97 and the type I AAA ATPase VPS4B.[1] It has been shown to bind to a druggable hotspot on p97, inhibiting its D2 ATPase activity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a reversible, allosteric inhibitor of the VCP/p97 and VPS4B AAA ATPases.[1] It functions by binding to a known druggable site on p97, which leads to the inhibition of its D2 ATPase activity.[1]

Q2: What are the recommended storage conditions for this compound?

A2: As a general recommendation for small molecule inhibitors, it is advised to store the compound as a solid at -20°C, protected from light and moisture. For stock solutions, it is best to prepare aliquots in a suitable solvent (e.g., DMSO) and store them at -80°C to minimize freeze-thaw cycles.

Q3: What is a typical starting concentration range for in vitro experiments?

A3: Based on published data, this compound has an IC50 of 7.2 µM in biochemical assays and has shown cellular efficacy at 10 µM.[2][3] Therefore, a starting concentration range of 1-20 µM is recommended for most cell-based assays. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: How can I be sure my compound is active in my cellular assay?

A4: To confirm that this compound is active in your experiment, you should include appropriate controls. A positive control, such as a known p97 inhibitor, can help validate the assay.[4] Additionally, a dose-response curve should be generated to demonstrate a concentration-dependent effect.[5]

Troubleshooting Guides

Issue 1: Low or No In Vitro Efficacy
Potential Cause Troubleshooting Steps Rationale
Compound Degradation Verify the integrity of your this compound stock through methods like mass spectrometry or HPLC.Small molecules can degrade over time, especially with improper storage, leading to a loss of activity.[6]
Poor Solubility Visually inspect your stock solution and final media concentration for any signs of precipitation. If solubility is an issue, consider using a different solvent or a solubilizing agent.Poor solubility can lead to a lower effective concentration of the compound in your assay.[4][6]
Suboptimal Assay Conditions Optimize assay parameters such as cell density, incubation time, and serum concentration.Cell-based assays can be sensitive to various experimental conditions, which can impact the apparent efficacy of an inhibitor.[7]
Cell Line Insensitivity Confirm that your chosen cell line expresses the target (p97) and is dependent on its activity for the measured endpoint. Consider testing in a panel of cell lines.Not all cell lines will be equally sensitive to the inhibition of a specific target.
Issue 2: High Cellular Toxicity Unrelated to Target Inhibition
Potential Cause Troubleshooting Steps Rationale
Off-Target Effects Perform a counter-screen using a cell line that does not express the intended target, if available.[8] Consider using a structurally different p97 inhibitor to see if the toxicity is recapitulated.[5]Unexplained cytotoxicity may indicate that the compound is interacting with other proteins essential for cell survival.[5][8]
Solvent Toxicity Run a vehicle control with the same concentration of solvent (e.g., DMSO) used in your highest compound concentration.High concentrations of some solvents can be toxic to cells and confound your results.[6]
Compound Instability Assess the stability of this compound in your cell culture media over the course of the experiment.Degradation of the compound could lead to the formation of toxic byproducts.
Issue 3: Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Steps Rationale
Inconsistent Cell Culture Practices Standardize cell passage number, seeding density, and growth conditions. Ensure consistent timing of treatments.Variations in cell culture can lead to significant variability in experimental outcomes.[7]
Pipetting Errors Use calibrated pipettes and ensure proper mixing of solutions. Consider using automated liquid handlers for high-throughput experiments.Inaccurate dispensing of compound or reagents can lead to inconsistent results.[9]
Assay Variability Monitor assay performance using metrics like the Z'-factor, which should ideally be between 0.5 and 1 for a robust assay.[10]High assay variability can obscure the true effect of the compound.

Experimental Protocols

Cell Viability Assay Using CellTiter-Glo®

This protocol outlines a method to determine the effect of this compound on the viability of a cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • 96-well clear bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in complete cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.[6]

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 72 hours).[6]

  • Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Shake the plate for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percent viability as a function of the log of the this compound concentration to determine the IC50 value.

Visualizations

p97_Signaling_Pathway cluster_ubiquitin_proteasome_system Ubiquitin-Proteasome System cluster_inhibition Inhibition by this compound Ub_Protein Ubiquitinated Substrate p97 p97/VCP Ub_Protein->p97 Segregation Proteasome 26S Proteasome p97->Proteasome Delivery Degradation Protein Degradation Proteasome->Degradation This compound This compound This compound->p97 Allosteric Inhibition

Caption: p97/VCP signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Plan Select Cell Line & Determine Endpoints Seed Seed Cells Plan->Seed Treat Treat with this compound (Dose-Response) Seed->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Assay Perform Assay (e.g., CellTiter-Glo) Incubate->Assay Analyze Measure Signal (Luminescence) Assay->Analyze Calculate Calculate IC50 Analyze->Calculate Interpret Interpret Results Calculate->Interpret

Caption: A typical experimental workflow for evaluating the in vitro efficacy of this compound.

References

assessing MSC1094308 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of MSC1094308 in solution.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

For in vitro experiments, this compound is most commonly dissolved in dimethyl sulfoxide (DMSO). Solubility in DMSO has been reported at concentrations ranging from 40 mg/mL (86.48 mM) to 50 mg/mL (108.10 mM).[1][2][3] To aid dissolution, sonication and gentle warming to 37°C may be employed.[4] It is crucial to use a fresh, anhydrous grade of DMSO, as its hygroscopic nature can impact the solubility of the compound.[1]

2. How should I prepare this compound for in vivo animal studies?

Several formulations have been used for in vivo administration, typically achieving a solubility of at least 2.5 mg/mL.[1] The preparation involves adding each solvent sequentially. Common vehicle compositions include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1]

  • 10% DMSO and 90% (20% SBE-β-CD in Saline)[1]

  • 10% DMSO and 90% Corn Oil[1]

For animal experiments, it is generally recommended to keep the final DMSO concentration below 10% for normal mice and below 2% for sensitive models like nude or transgenic mice.[3] It is best practice to prepare these working solutions fresh on the day of use.[1]

3. What are the recommended storage conditions for this compound?

The stability of this compound depends on whether it is in solid (powder) form or dissolved in a solvent. To prevent degradation, it is crucial to adhere to the recommended storage conditions. Repeated freeze-thaw cycles should be avoided by aliquoting stock solutions into single-use volumes.[4][5]

Storage Conditions for this compound

FormStorage TemperatureReported Stability Period
Powder -20°C3 years[2][3]
4°C2 years[2]
In Solvent (e.g., DMSO) -80°C6 months to 2 years[1][3][4]
-20°C1 month to 1 year[1][3][4]

4. How does this compound exert its biological effect?

This compound is a reversible, non-competitive, allosteric inhibitor of the AAA ATPases p97/VCP and VPS4B.[6] p97/VCP is a critical component of the ubiquitin-proteasome system, playing a key role in protein homeostasis. Specifically, it is involved in extracting ubiquitinated proteins from cellular structures like the endoplasmic reticulum, preparing them for degradation by the proteasome. By inhibiting the D2 ATPase activity of p97, this compound disrupts this process, leading to an accumulation of polyubiquitinated proteins.[1][6] This mechanism is central to its investigation in cancer research.[1][2]

G cluster_pathway Ubiquitin-Proteasome Pathway & this compound Inhibition ub Ubiquitin e1 E1 Activating Enzyme ub->e1 ATP e2 E2 Conjugating Enzyme e1->e2 e3 E3 Ligase e2->e3 ub_protein Polyubiquitinated Protein e3->ub_protein Ub Conjugation target_protein Target Protein (e.g., misfolded) target_protein->e3 p97 p97/VCP ATPase ub_protein->p97 Extraction & Unfolding (ATP-dependent) proteasome 26S Proteasome p97->proteasome degradation Protein Degradation proteasome->degradation msc This compound msc->p97 Allosteric Inhibition

Figure 1. Simplified signaling pathway of p97/VCP-mediated protein degradation and its inhibition by this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed in stock solution upon thawing. - Solution may be supersaturated.- Repeated freeze-thaw cycles.- Gently warm the solution to 37°C and sonicate to redissolve.[4]- Ensure stock solutions are aliquoted to minimize freeze-thaw cycles.[4]
Inconsistent experimental results. - Degradation of this compound in working solution.- Use of hygroscopic DMSO for stock preparation.- Prepare fresh working solutions daily, especially for in vivo studies.[1]- Use new, high-purity anhydrous DMSO for preparing stock solutions.[1]
Low solubility in aqueous buffers for in vitro assays. - this compound has low aqueous solubility.- Maintain a small percentage of DMSO in the final assay buffer (typically ≤0.5%).- If insolubility persists, consider using a surfactant like Tween-80 at a low concentration (e.g., 0.01%).
Working solution appears cloudy or as a suspension. - Poor solubility in the chosen vehicle.- For suspensions, ensure vigorous and consistent vortexing before each administration to ensure uniform dosing.- It is recommended to prepare and use such suspensions immediately.[3]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability (Forced Degradation Study)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. These studies expose the compound to stress conditions more severe than those used in long-term stability testing. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

G prep Prepare Stock Solution of this compound in DMSO stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Collect Samples at Time Points (e.g., 0, 2, 4, 8, 24h) stress->sample quench Quench Reaction (Neutralize/Cool) sample->quench analyze Analyze by HPLC-UV/MS quench->analyze data Quantify Remaining this compound & Identify Degradants analyze->data

Figure 2. General experimental workflow for a forced degradation study of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Dilute this stock into the respective stress solutions to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C.

    • Base Hydrolysis: 0.1 N NaOH at 60°C.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solution at 60°C (protected from light).

    • Photolytic Degradation: Expose the solution to a light source providing at least 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The duration may need to be adjusted based on the lability of the compound.

  • Sample Quenching:

    • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

    • For thermal and oxidative studies, cool the samples to stop further degradation.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point. Detection can be performed using a UV detector at a wavelength where this compound has maximum absorbance, and a mass spectrometer can be used for the identification of degradation products.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the time-zero sample. Analyze the chromatograms for the appearance of new peaks, which represent degradation products.

Quantitative Data Summary from a Hypothetical Forced Degradation Study

Stress ConditionTime (hours)This compound Remaining (%)Major Degradation Products (m/z)
0.1 N HCl @ 60°C 2485.2479.2, 321.1
0.1 N NaOH @ 60°C 878.5445.2
3% H₂O₂ @ RT 2492.1478.5 (M+16)
Thermal @ 60°C 4895.8Minor peaks observed
Photolytic 2489.7Multiple minor peaks
Control @ RT 4899.5No significant degradation

References

Technical Support Center: Minimizing MSC1094308-Induced Cellular Stress Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and interpret cellular stress artifacts induced by MSC1094308.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a reversible, allosteric inhibitor of the AAA (ATPases Associated with diverse cellular Activities) ATPase VCP/p97.[1] VCP/p97 is a critical enzyme involved in protein homeostasis, including the degradation of misfolded proteins through the ubiquitin-proteasome system.[2] By inhibiting the D2 ATPase activity of VCP/p97, this compound disrupts these processes, leading to the accumulation of ubiquitinated proteins and cellular stress.[1]

Q2: What are the primary cellular stress pathways activated by this compound?

A2: The primary cellular stress response to this compound is the Unfolded Protein Response (UPR). This is a consequence of the accumulation of misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[2][3][4] The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.[4] Prolonged activation of the UPR can lead to apoptosis (programmed cell death).[5][6]

Q3: What are the known off-target effects of this compound?

A3: this compound is also known to inhibit another AAA ATPase, VPS4B.[1] Inhibition of VPS4B can lead to defects in the endosomal sorting complexes required for transport (ESCRT) pathway, which is involved in processes like cytokinesis and membrane trafficking.[7][8] In some cancer cell lines with specific genetic backgrounds (e.g., VPS4B deletion), targeting VPS4A (a paralog of VPS4B) can be synthetically lethal, leading to apoptosis.[7][9] This suggests that the off-target inhibition of VPS4B by this compound could contribute to its cytotoxic effects in certain contexts.

Q4: How can I distinguish between on-target VCP/p97 inhibition-induced stress and off-target effects?

A4: To differentiate between on-target and off-target effects, consider the following strategies:

  • Use a VCP/p97 inhibitor with a different chemical scaffold: Comparing the cellular phenotype induced by this compound with that of another VCP/p97 inhibitor (e.g., CB-5083 or NMS-873) can help identify common on-target effects.

  • Genetic knockdown/knockout of VCP/p97: Use siRNA or CRISPR/Cas9 to reduce or eliminate VCP/p97 expression. If the resulting phenotype mimics that of this compound treatment, it is likely an on-target effect.

  • Overexpression of VCP/p97: Overexpressing VCP/p97 may rescue or reduce the stress phenotype induced by this compound if the effect is on-target.

  • Investigate VPS4B-related phenotypes: Specifically look for defects in cytokinesis, such as the formation of multinucleated cells, which are characteristic of VPS4B inhibition.

Troubleshooting Guides

Issue 1: High levels of unexpected cytotoxicity or apoptosis at low concentrations of this compound.
Possible Cause Troubleshooting Step Expected Outcome
Cell line is highly sensitive to VCP/p97 inhibition. Perform a dose-response curve with a wider range of this compound concentrations (e.g., 0.1 µM to 20 µM).Determine the precise IC50 for your cell line and identify a sub-lethal concentration for your experiments.
Off-target effects on VPS4B are prominent in your cell model. Screen for VPS4B expression levels in your cell line. If low or absent, the cells may be hypersensitive to further VPS4B inhibition.Understanding the genetic background of your cells can help interpret the results.
Prolonged incubation time. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed concentration of this compound.Identify the optimal time point to observe the desired effect before widespread cell death occurs.
Contamination of cell culture. Test for mycoplasma and other common cell culture contaminants.Healthy, uncontaminated cells will provide more consistent and reliable results.
Issue 2: Inconsistent or no induction of UPR markers (e.g., CHOP, BiP, spliced XBP1) after this compound treatment.
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal concentration of this compound. Titrate the concentration of this compound. A typical effective concentration for cellular assays is around 10 µM.Find the optimal concentration that induces a robust UPR response in your cell line.
Incorrect time point for analysis. Analyze UPR markers at different time points. UPR activation is a dynamic process, with some markers appearing earlier than others.Determine the peak expression time for your markers of interest.
Poor antibody quality for Western blotting. Validate your antibodies using positive controls (e.g., cells treated with tunicamycin or thapsigargin to induce ER stress).Ensure that your antibodies are specific and sensitive enough to detect the target proteins.
Cell line is resistant to VCP/p97 inhibition. Test other cell lines known to be sensitive to VCP/p97 inhibitors.Confirm that the lack of response is specific to your cell line and not a general experimental issue.

Experimental Protocols

Protocol 1: Western Blot Analysis of UPR and Apoptosis Markers

This protocol describes the detection of key UPR (CHOP, BiP) and apoptosis (cleaved Caspase-3) markers in cells treated with this compound.

Materials:

  • Cell line of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-CHOP, anti-BiP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 20 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with cold PBS.

    • Add 100-200 µL of cold RIPA buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using ECL substrate and image the chemiluminescence.

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol describes the quantification of apoptotic and necrotic cells using flow cytometry.

Materials:

  • Cell line of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and a vehicle control as described in Protocol 1.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Quantitative Data Summary

The following table provides representative data on the effects of this compound. Note that these values are illustrative and may vary depending on the cell line and experimental conditions.

Parameter This compound Concentration Typical Time Point Expected Result
VCP/p97 Inhibition (IC50) 7.2 µMN/ABiochemical assay
Cellular Efficacy (general) ~10 µM24-48 hoursInduction of cellular stress markers
UPR Marker Induction (CHOP, BiP) 5-20 µM12-24 hoursDose-dependent increase
Apoptosis (Annexin V positive cells) 5-20 µM24-48 hoursDose-dependent increase
G1 Cell Cycle Arrest 5-15 µM24 hoursIncrease in G1 population

Signaling Pathways and Experimental Workflows

MSC1094308_Mechanism_of_Action cluster_drug Drug Intervention cluster_cellular_processes Cellular Processes cluster_stress_response Cellular Stress Response This compound This compound VCP_p97 VCP/p97 This compound->VCP_p97 inhibits Proteotoxic_Stress Proteotoxic Stress This compound->Proteotoxic_Stress induces Ub_Proteins Ubiquitinated Proteins VCP_p97->Ub_Proteins processes Protein_Degradation Protein Degradation Proteasome Proteasome Ub_Proteins->Proteasome targeted to Proteasome->Protein_Degradation leads to UPR Unfolded Protein Response (UPR) Proteotoxic_Stress->UPR activates Apoptosis Apoptosis UPR->Apoptosis prolonged activation leads to

Caption: Mechanism of this compound-induced cellular stress.

UPR_Apoptosis_Pathway cluster_upr Unfolded Protein Response (UPR) cluster_apoptosis Apoptosis Pathway ER_Stress ER Stress PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 CHOP CHOP PERK->CHOP upregulates IRE1->CHOP upregulates ATF6->CHOP upregulates DR5 Death Receptor 5 (DR5) CHOP->DR5 upregulates Caspase8 Caspase-8 DR5->Caspase8 activates Caspase37 Caspase-3/7 Caspase8->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis executes

Caption: UPR-mediated apoptosis signaling cascade.

Troubleshooting_Workflow start Unexpected Experimental Outcome check_concentration Is the this compound concentration optimal? start->check_concentration check_time Is the incubation time appropriate? check_concentration->check_time Yes optimize_concentration Perform Dose-Response Experiment check_concentration->optimize_concentration No check_controls Are positive/negative controls working? check_time->check_controls Yes optimize_time Perform Time-Course Experiment check_time->optimize_time No check_off_target Could off-target effects be responsible? check_controls->check_off_target Yes validate_reagents Validate Antibodies and Reagents check_controls->validate_reagents No investigate_off_target Investigate VPS4B-related phenotypes check_off_target->investigate_off_target Yes end Problem Resolved check_off_target->end No optimize_concentration->check_time optimize_time->check_controls validate_reagents->end investigate_off_target->end

Caption: Troubleshooting workflow for this compound experiments.

References

ensuring complete inhibition of p97 with MSC1094308

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MSC1094308 to ensure complete inhibition of p97.

Frequently Asked Questions (FAQs)

What is this compound and how does it inhibit p97?

This compound is a reversible, allosteric, and non-competitive inhibitor of the type II AAA ATPase p97 (also known as VCP) and the type I AAA ATPase VPS4B.[1][2][3][4] It functions by binding to a druggable hotspot on p97, which specifically inhibits the enzyme's D2 ATPase activity.[1][2][4][5] This allosteric mechanism means it does not compete with ATP for binding.[4]

What is the primary cellular function of p97?

p97 is a crucial enzyme involved in maintaining protein homeostasis.[6][7] It acts as a segregase, using the energy from ATP hydrolysis to extract ubiquitinated proteins from larger complexes or cellular membranes, preparing them for degradation by the proteasome.[6][8] This function is vital in numerous cellular processes, including endoplasmic reticulum-associated degradation (ERAD), chromatin remodeling, and autophagy.[7][8][9][10]

What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) for this compound has been determined for both p97 and its off-target VPS4B.

TargetIC50 Value
p977.2 µM
VPS4B0.71 µM

(Data sourced from multiple references)[1][3][5][11]

How can I confirm that p97 is inhibited in my cell-based experiments?

Inhibition of p97 leads to the accumulation of polyubiquitinated proteins.[1][12][13] Therefore, a common and reliable method to confirm p97 inhibition is to perform a Western blot analysis to detect the buildup of polyubiquitin chains in cell lysates after treatment with this compound.[1] Additionally, the induction of ER stress biomarkers such as ATF4 and CHOP can also serve as indicators of p97 inhibition.[12][14][15]

What is a recommended starting concentration and treatment time for cell culture experiments?

Based on published data, a concentration of 10 µM this compound for 8 hours has been shown to effectively induce the accumulation of polyubiquitin in HCT116 cells.[1][4] However, optimal concentration and duration should be determined empirically for your specific cell line and experimental conditions through a dose-response and time-course experiment.

Troubleshooting Guide

Problem: I am not observing complete inhibition of p97 activity.
Potential Cause Suggested Solution
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or experimental setup.Perform a dose-response experiment. Titrate this compound across a range of concentrations (e.g., 1 µM to 20 µM) to determine the optimal effective concentration for your system.
Insufficient Treatment Time: The incubation period may not be long enough to observe the downstream effects of p97 inhibition.Conduct a time-course experiment. Treat cells for varying durations (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal time point for observing maximal inhibition markers like polyubiquitin accumulation.
Compound Solubility Issues: The inhibitor may not be fully dissolved in the culture medium, leading to a lower effective concentration.Ensure proper dissolution of the this compound stock solution. It is soluble in DMSO.[4][5] If precipitation is observed upon dilution in aqueous media, gentle heating or sonication may aid dissolution.[1] Always prepare fresh dilutions from a concentrated stock for each experiment.
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to p97 inhibitors.Consider using a positive control cell line known to be sensitive to p97 inhibition (e.g., HCT116). If resistance is suspected, you may need to explore alternative inhibitors or combination therapies.
Problem: I am observing significant off-target effects or cellular toxicity.
Potential Cause Suggested Solution
High Inhibitor Concentration: The concentration used may be too high, leading to inhibition of other cellular targets or general cytotoxicity. This compound is known to inhibit VPS4B with a higher potency than p97.[1][3]Reduce the concentration of this compound to the lowest effective concentration determined from your dose-response experiments. This minimizes the risk of engaging off-target proteins.[16][17]
Extended Treatment Duration: Prolonged exposure to the inhibitor can lead to cumulative toxicity.Shorten the treatment duration. Use the minimum time required to achieve significant p97 inhibition as determined by your time-course experiments.
Off-Target Inhibition: this compound inhibits VPS4B more potently than p97 (IC50 of 0.71 µM vs 7.2 µM).[1][5][11] This could contribute to the observed phenotype.Acknowledge the potential contribution of VPS4B inhibition. If possible, use a secondary, structurally different p97 inhibitor as a control to confirm that the observed phenotype is primarily due to p97 inhibition.

Experimental Protocols & Visualizations

General Workflow for Assessing p97 Inhibition

The following diagram outlines the typical experimental workflow to treat cells with this compound and validate the inhibition of p97.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed Cells prep_compound Prepare this compound Working Solution treat Treat Cells with This compound prep_compound->treat incubate Incubate for Defined Duration treat->incubate harvest Harvest Cells & Prepare Lysates incubate->harvest wb Western Blot for Biomarkers harvest->wb data_analysis Quantify & Analyze wb->data_analysis G cluster_pathway Ubiquitin-Proteasome Pathway cluster_inhibitor Inhibition Ub_Protein Ubiquitinated Substrate Protein p97_complex p97/VCP Complex Ub_Protein->p97_complex Segregase Activity (ATP Hydrolysis) Proteasome 26S Proteasome p97_complex->Proteasome Unfolded Substrate Degradation Protein Degradation Proteasome->Degradation Inhibitor This compound Block Block ATP Hydrolysis Inhibitor->Block Block->p97_complex G Start No/Weak p97 Inhibition (e.g., no ubiquitin smear) Check_Conc Is this compound concentration optimal? Start->Check_Conc Check_Time Is treatment duration sufficient? Check_Conc->Check_Time Yes Action_Conc Perform Dose-Response Experiment Check_Conc->Action_Conc No Check_Sol Is compound fully dissolved? Check_Time->Check_Sol Yes Action_Time Perform Time-Course Experiment Check_Time->Action_Time No Check_WB Western Blot protocol okay? Check_Sol->Check_WB Yes Action_Sol Check stock, use fresh dilutions, sonicate Check_Sol->Action_Sol No Action_WB Verify antibodies, add DUB inhibitors to lysate Check_WB->Action_WB No End_Fail Consider cell line resistance or other issues Check_WB->End_Fail Yes Action_Conc->Check_Time Action_Time->Check_Sol Action_Sol->Check_WB End_Success Problem Resolved Action_WB->End_Success

References

Navigating Cell Line-Specific Responses to MSC1094308: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of MSC1094308, a potent, reversible, and allosteric inhibitor of the AAA ATPases p97/VCP and VPS4B. Understanding the cell line-specific responses to this compound is critical for accurate experimental design and data interpretation. This resource aims to address common challenges and provide detailed protocols for key experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-competitive, allosteric inhibitor that targets the D2 ATPase domain of p97/VCP and a similar allosteric site in VPS4B. By binding to a druggable hotspot, it inhibits the ATPase activity of these proteins, which are crucial for a variety of cellular processes, including protein degradation and trafficking. A key consequence of p97 inhibition is the accumulation of polyubiquitinated proteins within the cell.

Q2: Why do different cell lines exhibit varying sensitivity to this compound?

A2: Cell line-specific responses to this compound can be attributed to several factors, including:

  • Basal levels of p97/VCP and VPS4B expression: Cells with higher dependence on these proteins for survival may be more sensitive.

  • Underlying genetic and proteomic differences: The intrinsic cellular wiring, including the status of signaling pathways that regulate protein homeostasis and cell stress, can influence the outcome of p97 inhibition.

  • Proliferation rate: Highly proliferative cancer cells often have a high protein turnover rate, making them more susceptible to inhibitors of protein degradation.

  • Activation of the Unfolded Protein Response (UPR): The ability of a cell line to mount a protective or apoptotic UPR in response to the endoplasmic reticulum (ER) stress induced by this compound is a critical determinant of its fate.

Q3: What are the expected cellular effects of this compound treatment?

A3: Inhibition of p97/VCP by this compound disrupts cellular protein homeostasis, leading to a cascade of events including:

  • Accumulation of polyubiquitinated proteins.

  • Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR).

  • Induction of Apoptosis (programmed cell death).

  • Cell Cycle Arrest.

The magnitude and kinetics of these effects can vary significantly between different cell lines.

Q4: I am not observing the expected level of cytotoxicity. What are some potential reasons?

A4: If you are not seeing the anticipated cytotoxic effects, consider the following:

  • Cell Line Resistance: The cell line you are using may be inherently resistant to p97 inhibition. This could be due to lower reliance on the p97 pathway or robust cytoprotective mechanisms.

  • Compound Concentration and Treatment Duration: Ensure you are using an appropriate concentration range and treatment duration. Based on available data, cellular effects have been observed at concentrations around 10 µM. However, this can be cell line-dependent. A dose-response experiment is highly recommended.

  • Experimental Assay: The choice of viability assay can influence the results. Metabolic assays like MTT may yield different results compared to assays that measure membrane integrity or apoptosis.

  • Cell Culture Conditions: Factors such as cell density and passage number can affect cellular responses to drug treatment.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values across experiments.
Potential Cause Troubleshooting Step
Cell Seeding Density Ensure consistent cell seeding density across all wells and experiments. Over-confluent or sparse cultures can lead to variability.
Compound Stability Prepare fresh stock solutions of this compound and dilute to the final concentration immediately before use. Avoid repeated freeze-thaw cycles.
Incubation Time Standardize the incubation time with the compound. IC50 values can change with different treatment durations.
Assay Method Use the same cell viability assay for all experiments to ensure comparability of results.
Problem 2: No significant increase in apoptosis detected.
Potential Cause Troubleshooting Step
Sub-optimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration for inducing apoptosis in your specific cell line.
Insufficient Treatment Time Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for apoptosis detection.
Apoptosis Assay Sensitivity Consider using a more sensitive apoptosis detection method. For example, Annexin V/PI staining can detect early apoptotic events.
Cell Line-Specific Resistance to Apoptosis Investigate the expression levels of key apoptotic and anti-apoptotic proteins (e.g., Bcl-2 family members) in your cell line.
Problem 3: No detectable accumulation of polyubiquitinated proteins.
Potential Cause Troubleshooting Step
Insufficient Compound Concentration or Treatment Time Increase the concentration of this compound (e.g., 10 µM or higher) and/or the duration of treatment (e.g., 8 hours or longer).
Western Blotting Technique Optimize your western blotting protocol. Ensure efficient protein extraction, transfer, and use a high-quality antibody against ubiquitin.
Cell Line-Specific Ubiquitin Dynamics Some cell lines may have a more rapid turnover of ubiquitinated proteins, requiring shorter treatment times to observe accumulation.

Quantitative Data Summary

Target Reported IC50 Cell Line Reference
p97/VCP7.2 µMBiochemical Assay[1]
VPS4B0.71 µMBiochemical Assay[1]
HCT116Cellular efficacy at 10 µMHCT116[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses the fluorescent intercalating agent Propidium Iodide (PI) to stain DNA. The intensity of PI fluorescence is directly proportional to the amount of DNA, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest them at the desired time points.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add PI solution (50 µg/mL) to the cell suspension.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Western Blot for Polyubiquitinated Proteins

Principle: This technique is used to detect the accumulation of polyubiquitinated proteins, a hallmark of p97 inhibition.

Protocol:

  • Cell Lysis: Treat cells with this compound (e.g., 10 µM for 8 hours). Lyse the cells in RIPA buffer containing protease and deubiquitinase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizing Key Pathways and Workflows

MSC1094308_Mechanism This compound This compound p97 p97/VCP ATPase This compound->p97 inhibits VPS4B VPS4B ATPase This compound->VPS4B inhibits Proteasome Proteasome p97->Proteasome delivers ER_Stress ER Stress / UPR p97->ER_Stress leads to Ub_Proteins Polyubiquitinated Proteins Ub_Proteins->p97 Degradation Protein Degradation Proteasome->Degradation Apoptosis Apoptosis ER_Stress->Apoptosis CellCycleArrest Cell Cycle Arrest ER_Stress->CellCycleArrest

Caption: Mechanism of action of this compound.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with Compound Seed_Cells->Treat_Cells Prepare_Compound Prepare this compound Dilutions Prepare_Compound->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for determining cell viability (MTT Assay).

Apoptosis_Signaling cluster_UPR Unfolded Protein Response This compound This compound p97_Inhibition p97 Inhibition This compound->p97_Inhibition ER_Stress ER Stress (UPR) p97_Inhibition->ER_Stress IRE1a IRE1α ER_Stress->IRE1a PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 CHOP CHOP Activation IRE1a->CHOP PERK->CHOP ATF6->CHOP Caspase_Activation Caspase Activation CHOP->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Validation & Comparative

Validating the On-Target Effect of MSC1094308: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring the therapeutic potential of p97/VCP inhibitors, this guide provides a comprehensive comparison of MSC1094308 with other key alternatives, supported by experimental data and detailed methodologies. This compound is a reversible, allosteric inhibitor of the type II AAA ATPase p97 (also known as VCP) and the type I AAA ATPase VPS4B, targeting a critical regulator of protein homeostasis.

Inhibition of p97/VCP is a promising strategy in cancer therapy due to its central role in cellular processes such as the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD).[1][2][3] By disrupting these pathways, inhibitors like this compound can induce proteotoxic stress and apoptosis in cancer cells, which are often highly dependent on efficient protein degradation machinery.[1][2]

Comparative Analysis of p97 Inhibitors

The landscape of p97 inhibitors includes several compounds with distinct mechanisms of action and potency. This compound distinguishes itself as an allosteric inhibitor that binds to a druggable hotspot in the D2 ATPase domain of p97.[4] This table summarizes key quantitative data for this compound and its alternatives.

CompoundTarget(s)Mechanism of ActionIC50Key Cellular EffectsReference
This compound p97/VCP, VPS4BReversible, allosteric inhibitor of D2 ATPase activity7.2 µMInhibition of D2 ATPase activity[4][5]
CB-5083 p97/VCPReversible, ATP-competitive inhibitor of D2 ATPase domainPotent (specific value not cited)Accumulation of poly-ubiquitinated proteins, induction of the unfolded protein response (UPR), apoptosis[1][6][7]
CB-5339 p97/VCPSecond-generation, orally bioavailable inhibitor of D2 ATPase domainEnhanced potency over CB-5083Accumulation of ubiquitinated proteins, induction of proteotoxic stress[1]
NMS-873 p97/VCPAllosteric inhibitor of D2 ATPase domainPotent and selective (specific value not cited)Interferes with inter-subunit communication required for ATP hydrolysis[7]
UPCDC-30245 p97/VCPNot specifiedWeak effects on protein ubiquitinationDisrupts endo-lysosomal degradation, inhibits early endosome formation[7]
Eeyarestatin I p97/VCPSmall molecule inhibitorNot specifiedBlocks p97-dependent dislocation of misfolded proteins from the ER, interferes with p97-associated deubiquitinating enzymes[7]

Experimental Protocols for On-Target Validation

To validate the on-target effects of this compound and other p97 inhibitors, a series of biochemical and cell-based assays are essential. The following are detailed methodologies for key experiments.

p97 ATPase Activity Assay

Objective: To quantify the direct inhibitory effect of this compound on the ATPase activity of p97.

Principle: This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by p97 in the presence and absence of the inhibitor.

Protocol:

  • Reagents: Recombinant human p97 protein, ATP, assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2, 1 mM DTT), malachite green reagent for phosphate detection, and this compound at various concentrations.

  • Procedure:

    • Incubate recombinant p97 with varying concentrations of this compound in the assay buffer for a predetermined time (e.g., 15-30 minutes) at room temperature.

    • Initiate the ATPase reaction by adding a saturating concentration of ATP.

    • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction by adding the malachite green reagent.

    • Measure the absorbance at a specific wavelength (e.g., 620-650 nm) to quantify the amount of Pi generated.

  • Data Analysis: Plot the percentage of p97 activity against the logarithm of the this compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of this compound with p97 in a cellular context.

Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., a human cancer cell line) to a suitable confluency. Treat the cells with either vehicle control or this compound for a specified duration.

  • Heating and Lysis: Harvest the cells and resuspend them in a suitable buffer. Heat aliquots of the cell suspension at a range of temperatures for a short period (e.g., 3 minutes). Lyse the cells by freeze-thaw cycles or sonication.

  • Protein Analysis: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation. Analyze the amount of soluble p97 in each sample by Western blotting using a p97-specific antibody.

  • Data Analysis: Generate a melting curve by plotting the amount of soluble p97 as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Ubiquitinated Protein Accumulation Assay

Objective: To assess the downstream cellular effect of p97 inhibition by measuring the accumulation of poly-ubiquitinated proteins.

Protocol:

  • Cell Treatment: Treat cultured cells with this compound or other p97 inhibitors at various concentrations and for different time points.

  • Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors to preserve the ubiquitinated proteins.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody specific for poly-ubiquitin chains. A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.

  • Data Analysis: Quantify the intensity of the ubiquitin smear in each lane. An increase in the intensity of the smear in inhibitor-treated cells compared to the control indicates an accumulation of poly-ubiquitinated proteins.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the on-target validation of this compound.

p97_ERAD_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol MisfoldedProtein Misfolded Protein ERADComplex ERAD Complex MisfoldedProtein->ERADComplex Recognized p97 p97/VCP ERADComplex->p97 Retrotranslocation Proteasome 26S Proteasome p97->Proteasome Delivery Ub Ubiquitin Ub->p97 Degradation Protein Degradation Proteasome->Degradation This compound This compound This compound->p97

Caption: The role of p97/VCP in the ERAD pathway and its inhibition by this compound.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays ATPaseAssay p97 ATPase Activity Assay IC50 Determine IC50 ATPaseAssay->IC50 CETSA Cellular Thermal Shift Assay (CETSA) TargetEngagement Confirm Target Engagement CETSA->TargetEngagement UbAssay Ubiquitinated Protein Accumulation Assay DownstreamEffect Assess Downstream Cellular Effect UbAssay->DownstreamEffect start Start Validation start->ATPaseAssay start->CETSA start->UbAssay

Caption: Workflow for the experimental validation of this compound's on-target effect.

Inhibitor_Comparison_Logic Inhibitors This compound CB-5083 NMS-873 Mechanism Mechanism of Action Allosteric ATP-Competitive Inhibitors->Mechanism Acts via Effect Cellular Outcome Proteotoxic Stress Apoptosis Mechanism->Effect Leads to

Caption: Logical relationship between p97 inhibitors, their mechanisms, and cellular outcomes.

References

A Head-to-Head Comparison of Allosteric p97 Inhibitors: MSC1094308 vs. NMS-873

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key allosteric inhibitors of the p97 AAA ATPase: MSC1094308 and NMS-873. This analysis is supported by experimental data to inform research and development decisions.

Valosin-containing protein (VCP)/p97 is a critical regulator of protein homeostasis, involved in numerous cellular processes including the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), and autophagy.[1][2][3] Its essential role in cell survival and proliferation has made it an attractive target for cancer therapy.[2][4] Both this compound and NMS-873 are allosteric inhibitors that target the D2 ATPase domain of p97, but they exhibit distinct biochemical and cellular profiles.[5][6]

Mechanism of Action and Binding Site

Both this compound and NMS-873 are allosteric inhibitors that bind to a pocket at the interface of the D1 and D2 domains of the p97 monomer.[5][7][8] This binding stabilizes the ADP-bound state of p97, thereby interrupting its catalytic cycle and inhibiting its ATPase activity.[9] NMS-873 has been shown to interact with the inter-subunit signaling (ISS) motif in the D2 domain, preventing a conformational change that is essential for substrate translocation.[8][10] The binding mechanism of this compound is reported to be similar, with mutagenesis studies showing that a mutation of asparagine 616 to phenylalanine, a key residue in the NMS-873 binding site, also abolishes the inhibitory activity of this compound.[6][11]

Biochemical and Cellular Potency

A comparative summary of the biochemical and cellular activities of this compound and NMS-873 is presented below.

ParameterThis compoundNMS-873Reference(s)
p97 ATPase IC50 7.2 µM30 nM (0.03 µM)[6][12]
Cellular Antiproliferative IC50 (HCT116 cells) ~10 µM0.38 µM[13][14]

NMS-873 demonstrates significantly higher potency in inhibiting p97 ATPase activity in biochemical assays, with an IC50 in the low nanomolar range.[13] In contrast, this compound exhibits a much lower biochemical potency, with an IC50 in the micromolar range.[12][14] This difference in potency is also reflected in cellular assays, where NMS-873 inhibits cancer cell proliferation at sub-micromolar concentrations, while this compound requires higher micromolar concentrations to achieve a similar effect.[13][14]

Specificity and Off-Target Effects

NMS-873 is reported to be a highly specific inhibitor of p97, showing little to no activity against a panel of other AAA ATPases and kinases at concentrations where it potently inhibits p97.[13] However, some studies have indicated that NMS-873 can induce dysfunctional glycometabolism in a p97-independent manner by targeting mitochondrial complex I.[11][15] This off-target effect could contribute to its cellular toxicity.

This compound has been shown to inhibit the type I AAA ATPase VPS4B with an IC50 of 0.71 µM, which is approximately ten times more potent than its inhibition of p97.[6][12] This lack of selectivity may complicate the interpretation of cellular and in vivo studies using this compound.

In Vivo Efficacy

A significant drawback of NMS-873 is its extremely poor metabolic availability, which has limited its use in clinical settings and resulted in no in vivo efficacy.[11][16] Information regarding the in vivo efficacy of this compound is less clear from the available literature.

Resistance Mechanisms

Resistance to NMS-873 has been observed through a mutation (A530T) in the D2 domain of p97.[4] This mutation does not directly affect NMS-873 binding but rather alters the enzyme's affinity for ATP and ADP, thereby decreasing the inhibitor's potency.[4] Interestingly, allosteric inhibitors like NMS-873 have been shown to overcome resistance to ATP-competitive p97 inhibitors, such as CB-5083.[17]

Experimental Protocols

p97 ATPase Activity Assay (Luminescence-based)

This protocol is adapted from a method used to measure the effect of compounds on the ATPase activity of purified p97 protein.[18]

  • Reagent Preparation:

    • Assay Buffer (2.5x): 50 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 1 mM EDTA.

    • Purified p97 protein diluted in 1x Assay Buffer.

    • Test compounds (this compound or NMS-873) and DMSO (vehicle control) at desired concentrations.

    • 0.5 µM ATP solution.

    • Kinase-Glo® Plus Luminescence Kinase Assay reagent.

  • Assay Procedure:

    • Dispense 20 µL of 2.5x Assay Buffer into each well of a 96-well white opaque plate.

    • Add 10 µL of purified p97 protein to each well. For blank wells, add 10 µL of elution buffer.

    • Add 10 µL of the test compound or DMSO to the appropriate wells.

    • Incubate the plate at room temperature for 60 minutes.

    • Initiate the reaction by adding 10 µL of 0.5 µM ATP to each well and mix.

    • Incubate at room temperature for another 60 minutes.

    • Measure the remaining ATP by adding 10 µL of Kinase-Glo® Plus reagent to each well.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the luminescence signal using a plate reader. The signal is inversely proportional to the ATPase activity.

Cellular Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture:

    • Culture cancer cell lines (e.g., HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound, NMS-873, or DMSO (vehicle control) for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing the p97 Signaling Pathway and Inhibition

The following diagrams illustrate the central role of p97 in cellular protein homeostasis and the mechanism of its allosteric inhibition.

p97_pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded_Protein Misfolded Protein Ubiquitination Ubiquitination Misfolded_Protein->Ubiquitination ERAD p97_complex p97/VCP Hexamer Ubiquitination->p97_complex Recognition & Extraction Proteasome 26S Proteasome p97_complex->Proteasome Delivery Autophagy Autophagy p97_complex->Autophagy Regulation Degradation Protein Degradation Proteasome->Degradation

Caption: Overview of the p97-mediated protein degradation pathway.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay p97_protein Purified p97 Protein inhibitor_addition Add this compound or NMS-873 p97_protein->inhibitor_addition atp_addition Add ATP inhibitor_addition->atp_addition luminescence Measure Luminescence (ATPase Activity) atp_addition->luminescence cancer_cells Cancer Cell Culture (e.g., HCT116) inhibitor_treatment Treat with this compound or NMS-873 cancer_cells->inhibitor_treatment mtt_assay MTT Assay (Cell Viability) inhibitor_treatment->mtt_assay ic50 Calculate IC50 mtt_assay->ic50 inhibitor_mechanism p97_D2 p97 D2 Domain Allosteric_Site Allosteric Site (D1/D2 Interface) p97_D2->Allosteric_Site ADP_bound Stabilized ADP-Bound State Allosteric_Site->ADP_bound Induces Inhibitor This compound or NMS-873 Inhibitor->Allosteric_Site Binds to ATPase_Inhibition ATPase Inhibition ADP_bound->ATPase_Inhibition Leads to

References

A Head-to-Head Battle for Proteostasis: Unraveling the Mechanisms of p97 Inhibitors MSC1094308 and CB-5083

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the AAA+ ATPase p97 (also known as VCP) has emerged as a critical target in oncology and other therapeutic areas. Its central role in protein homeostasis, particularly in the ubiquitin-proteasome system and endoplasmic reticulum-associated degradation (ERAD), makes it a compelling point of intervention. Two small molecule inhibitors, MSC1094308 and CB-5083, have garnered significant attention for their distinct mechanisms of p97 inhibition. This guide provides a detailed, data-driven comparison of their mechanisms of action, supported by experimental evidence and protocols.

This comprehensive guide delves into the distinct mechanisms of action of two prominent p97 inhibitors, this compound and CB-5083. By examining their binding modes, biochemical potency, and cellular effects, we aim to provide researchers with the critical information needed to select the appropriate tool for their specific research questions.

At a Glance: Key Differences in Mechanism

FeatureThis compoundCB-5083
Binding Mechanism Allosteric, non-competitive with ATP[1][2]ATP-competitive[3][4]
Binding Site Binds to a "drugable hotspot" at the interface of the D1 and D2 domains.[1]Binds to the ATP-binding pocket of the D2 ATPase domain.[3][5]
Reversibility Reversible[1]Reversible[3]
Primary Target p97/VCP, VPS4B[1]p97/VCP[4][5]

Delving Deeper: A Tale of Two Inhibition Strategies

The fundamental difference between this compound and CB-5083 lies in how they engage with the p97 enzyme. CB-5083 acts as a classical competitive inhibitor, directly vying with ATP for binding within the D2 domain's active site. This direct competition effectively blocks the ATPase activity essential for p97's function.

In contrast, this compound employs a more indirect, allosteric mechanism. It binds to a distinct site at the interface of the D1 and D2 domains, inducing a conformational change that inhibits the D2 ATPase activity without directly competing with ATP.[1] This allosteric modulation offers a different pharmacological profile and may present advantages in terms of selectivity and overcoming potential resistance mechanisms associated with the ATP-binding site.

Visualizing the Mechanisms

p97_Inhibition_Mechanisms Figure 1: Mechanisms of p97 Inhibition cluster_CB5083 CB-5083: ATP-Competitive Inhibition cluster_this compound This compound: Allosteric Inhibition p97_D2_ATP_Site p97 D2 Domain ATP Binding Site Inhibited p97 Inhibited p97 (Blocked Protein Processing) p97_D2_ATP_Site->Inhibited p97 Inhibition of ATPase activity ATP ATP ATP->p97_D2_ATP_Site:f1 Competes for binding CB5083 CB-5083 CB5083->p97_D2_ATP_Site:f1 Binds to ATP site p97_D1D2_Interface p97 D1/D2 Interface Allosteric Site p97_D1D2_Interface->Inhibited p97 Conformational change & Inhibition of ATPase activity This compound This compound This compound->p97_D1D2_Interface:f1 Binds to allosteric site

Caption: Mechanisms of p97 Inhibition by CB-5083 and this compound.

Quantitative Comparison of Inhibitory Potency

The potency of these inhibitors has been evaluated in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their effectiveness.

CompoundAssay TypeTarget/Cell LineIC50Reference
This compound Biochemicalp97/VCP7.2 µM[1]
BiochemicalVPS4B0.71 µM[1]
Cellular (Anti-proliferative)HCT116~10 µM (cellular efficacy)[6]
CB-5083 Biochemicalp97/VCP11 nM[7]
Cellular (Anti-proliferative)HCT1160.24 - 2.7 µM[5][6]
Cellular (Anti-proliferative)HeLa6.1 µM[6]
Cellular (Anti-proliferative)RPMI-82263.4 µM[6]
Cellular (Anti-proliferative)A549~2.5 µM (induces UPR)[8]

Note: IC50 values can vary depending on the specific experimental conditions, such as ATP concentration in biochemical assays and the cell line used in cellular assays.

Downstream Consequences: Induction of the Unfolded Protein Response and Apoptosis

Inhibition of p97 disrupts the normal processing and degradation of ubiquitinated proteins, leading to their accumulation and causing significant cellular stress, particularly within the endoplasmic reticulum. This triggers a signaling cascade known as the Unfolded Protein Response (UPR). If the stress is prolonged and irremediable, the UPR switches from a pro-survival to a pro-apoptotic program, ultimately leading to cell death. Both this compound and CB-5083 have been shown to induce the UPR and apoptosis.

UPR_Apoptosis_Pathway Figure 2: p97 Inhibition Leads to UPR and Apoptosis cluster_inhibitors p97 Inhibitors cluster_UPR_sensors UPR Sensors This compound This compound p97 p97/VCP This compound->p97 Inhibit CB5083 CB-5083 CB5083->p97 Inhibit polyUb_proteins Accumulation of Polyubiquitinated Proteins p97->polyUb_proteins Blocks Degradation ER_stress ER Stress polyUb_proteins->ER_stress UPR Unfolded Protein Response (UPR) ER_stress->UPR Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress PERK PERK UPR->PERK Activates IRE1a IRE1α UPR->IRE1a Activates ATF6 ATF6 UPR->ATF6 Activates PERK->Apoptosis IRE1a->Apoptosis ATF6->Apoptosis

Caption: Simplified signaling pathway from p97 inhibition to apoptosis.

Treatment of cancer cells with CB-5083 leads to a time- and dose-dependent increase in UPR markers such as BiP, spliced XBP1 (a downstream target of IRE1α), and CHOP (a key pro-apoptotic transcription factor).[8] For instance, in A549 lung cancer cells, treatment with 2.5 µM CB-5083 for 8 hours results in a significant induction of these markers.[8] Similarly, this compound treatment at 10 µM for 8 hours in HCT116 cells leads to the accumulation of polyubiquitinated proteins, a hallmark of p97 inhibition and a trigger for the UPR.[1]

Experimental Protocols

p97 ATPase Activity Assay (Bioluminescence-based)

This protocol is adapted from a method to measure the ATPase activity of purified p97 protein.[9][10]

Materials:

  • Purified recombinant p97 protein

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100)

  • ATP solution (e.g., 150 µM)

  • This compound and CB-5083 stock solutions in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Multilabel plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound and CB-5083 in the assay buffer. Include a DMSO-only control.

  • In a 384-well plate, add 5 µL of the diluted inhibitor solutions.

  • Add 2.5 µL of purified p97 enzyme (e.g., 8.5 nM final concentration) to each well.

  • Incubate the plate at room temperature for 15-30 minutes.

  • Initiate the reaction by adding 2.5 µL of ATP solution (e.g., 150 µM final concentration).

  • Incubate the reaction at 37°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature in the dark.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the p97 ATPase activity.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of UPR Markers and Polyubiquitinated Proteins

This protocol provides a general framework for detecting changes in UPR-related proteins and the accumulation of polyubiquitinated proteins in cell lysates.[8][11]

Materials:

  • Cell culture reagents

  • This compound and CB-5083

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PERK, anti-p-IRE1α, anti-ATF6, anti-CHOP, anti-K48-linkage specific ubiquitin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound, CB-5083, or DMSO for the desired time points (e.g., 8, 16, 24 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.

Cell Viability Assay (MTS Assay)

This protocol is a colorimetric method for assessing cell viability based on the metabolic conversion of a tetrazolium salt (MTS) into a colored formazan product by viable cells.[12]

Materials:

  • Cell culture reagents

  • This compound and CB-5083

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound, CB-5083, or DMSO in triplicate.

  • Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values.

Conclusion

Both this compound and CB-5083 are valuable tools for investigating the complex roles of p97 in cellular physiology and disease. Their distinct mechanisms of action—allosteric versus competitive inhibition—provide researchers with different approaches to modulate p97 activity. CB-5083, with its high potency, is a robust tool for inducing a strong and rapid inhibition of p97. This compound, with its allosteric mechanism, offers an alternative strategy that may have different selectivity and resistance profiles. The choice between these inhibitors will depend on the specific experimental goals, with the data and protocols provided in this guide serving as a foundation for well-informed experimental design. Further head-to-head comparative studies under identical conditions will be invaluable for a more definitive understanding of their nuanced differences.

References

Unveiling the Selectivity of MSC1094308: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the selectivity profile of MSC1094308, a reversible, allosteric inhibitor, against key cellular ATPases. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, experimental methodologies, and pathway visualizations to offer a comprehensive understanding of this compound's activity and its potential applications in targeted therapeutic development.

Executive Summary

This compound has been identified as a potent inhibitor of both type II AAA+ ATPase p97 (also known as VCP) and type I AAA+ ATPase VPS4B.[1][2][3] Notably, it exhibits a higher potency towards VPS4B. This guide presents a comparative analysis of this compound's inhibitory activity against these targets and other ATPases, alongside data for other well-known p97 inhibitors, to provide a clear perspective on its selectivity.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other relevant inhibitors against various ATPases. This data facilitates a direct comparison of potency and selectivity.

CompoundTarget ATPaseIC50 (µM)Inhibition Type
This compound p97/VCP 7.2 [2][3][4][5]Allosteric, Reversible [1][2][3][4]
VPS4B 0.71 [2][4]Allosteric, Reversible [1][2][3][4]
VPS4A Inactive-
NSF Weakly active-
ML240p97/VCP0.1ATP-competitive
NMS-873p97/VCP0.03Allosteric
DBeQp97/VCP1.5 - 2.6[6]ATP-competitive
CB-5083p97/VCP~0.01ATP-competitive
NMS-859p97/VCP0.37[5]Covalent
PPAp97/VCP0.6Covalent
Cdc48 (yeast homolog of p97)300-
NSF100-

Experimental Protocols

The determination of ATPase activity and its inhibition is crucial for selectivity profiling. Below are detailed methodologies for the key experiments cited in this guide.

In Vitro ATPase Activity Assay (Bioluminescence-Based)

This protocol is a common method for quantifying ATPase activity by measuring the depletion of ATP in a reaction.

1. Reagents and Materials:

  • Purified recombinant ATPase (e.g., p97, VPS4B)

  • Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100)

  • ATP solution (e.g., 1 mM stock)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Bioluminescence-based ATP detection reagent (e.g., Kinase-Glo®, ADP-Glo™)

  • 96-well or 384-well white opaque plates

  • Multichannel pipettes

  • Luminometer

2. Procedure:

  • Prepare the ATPase enzyme solution in pre-chilled assay buffer to the desired final concentration (e.g., 10-50 nM).

  • Dispense the enzyme solution into the wells of the microplate.

  • Add the test compounds at various concentrations or DMSO as a vehicle control to the respective wells.

  • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding.

  • Initiate the ATPase reaction by adding a specific concentration of ATP to each well.

  • Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a set time (e.g., 30-60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the bioluminescence-based detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a luminometer. The signal is inversely proportional to the ATPase activity.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Colorimetric ATPase Activity Assay (Malachite Green-Based)

This method quantifies the inorganic phosphate (Pi) released during ATP hydrolysis.

1. Reagents and Materials:

  • Purified recombinant ATPase

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 1 mM EDTA)

  • ATP solution

  • Test compounds in DMSO

  • Malachite Green reagent

  • 96-well clear microplates

  • Spectrophotometer

2. Procedure:

  • Prepare the ATPase enzyme solution in the assay buffer.

  • Add the enzyme solution to the wells of the microplate.

  • Add the test compounds or DMSO to the wells.

  • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for a few minutes.

  • Start the reaction by adding ATP.

  • Incubate for a specific time, allowing for ATP hydrolysis.

  • Stop the reaction by adding the Malachite Green reagent, which forms a colored complex with the released inorganic phosphate.

  • Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a spectrophotometer.

  • The absorbance is directly proportional to the amount of Pi produced and thus to the ATPase activity.

  • Calculate the IC50 values as described in the bioluminescence-based assay.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the cellular context of this compound's targets and the experimental process, the following diagrams are provided.

p97_pathway cluster_upstream Upstream Events cluster_p97 p97-Mediated Processing cluster_downstream Downstream Pathways Ubiquitinated_Substrate Ubiquitinated Substrate p97 p97/VCP ATPase Ubiquitinated_Substrate->p97 Cofactors Cofactors (e.g., Ufd1/Npl4, p47) Cofactors->p97 ERAD ER-Associated Degradation (ERAD) p97->ERAD Proteasome Proteasomal Degradation p97->Proteasome Autophagy Autophagy p97->Autophagy DNA_Repair DNA Damage Response p97->DNA_Repair This compound This compound This compound->p97 Allosteric Inhibition

Caption: p97/VCP signaling pathways and the point of inhibition by this compound.

vps4b_pathway cluster_escrts ESCRT Machinery cluster_vps4b VPS4B-Mediated Disassembly cluster_cellular_processes Cellular Processes ESCRT0 ESCRT-0 ESCRT1 ESCRT-I ESCRT0->ESCRT1 ESCRT2 ESCRT-II ESCRT1->ESCRT2 ESCRT3 ESCRT-III Complex ESCRT2->ESCRT3 VPS4B VPS4B ATPase ESCRT3->VPS4B Recruitment VPS4B->ESCRT3 Disassembly MVB Multivesicular Body (MVB) Formation VPS4B->MVB Cytokinesis Cytokinesis VPS4B->Cytokinesis Viral_Budding Viral Budding VPS4B->Viral_Budding This compound This compound This compound->VPS4B Allosteric Inhibition

Caption: Role of VPS4B in the ESCRT pathway and its inhibition by this compound.

experimental_workflow cluster_prep Assay Preparation cluster_reaction ATPase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - ATPase Enzyme - Assay Buffer - ATP Incubation Dispense Enzyme and Compound into Assay Plate Pre-incubate Reagents->Incubation Compounds Prepare Compound Plate: - Serial Dilutions of this compound - Controls (DMSO) Compounds->Incubation Reaction Initiate Reaction with ATP Incubate at 37°C Incubation->Reaction Detection Add Detection Reagent (e.g., ADP-Glo) Reaction->Detection Readout Measure Signal (Luminescence) Detection->Readout Analysis Calculate % Inhibition Generate Dose-Response Curve Determine IC50 Readout->Analysis

References

Comparative Analysis of MSC1094308 and Other Tankyrase Inhibitors: A Biochemical Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed biochemical comparison of MSC1094308 with established Tankyrase (TNKS) inhibitors, including XAV939, G007-LK, IWR-1, and WXL-8. The information presented herein is intended to assist researchers in selecting the appropriate chemical tools for studying the biological roles of Tankyrase enzymes and for potential therapeutic development.

Introduction to Tankyrase and Its Inhibition

Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play crucial roles in various cellular processes, including the regulation of Wnt/β-catenin signaling, telomere maintenance, and mitotic spindle formation. Dysregulation of Tankyrase activity has been implicated in the pathogenesis of several diseases, most notably cancer. This has spurred the development of small molecule inhibitors to probe their function and as potential therapeutic agents.

While several potent and selective Tankyrase inhibitors have been developed, this guide includes a comparative analysis of this compound, a compound initially identified as a p97/VCP and VPS4B inhibitor. Understanding the selectivity profile of compounds like this compound is crucial for the accurate interpretation of experimental results.

Biochemical Inhibition Profile

The following table summarizes the reported inhibitory activities (IC50) of this compound and other well-characterized Tankyrase inhibitors against TNKS1 and TNKS2. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half.

InhibitorTNKS1 IC50 (nM)TNKS2 IC50 (nM)Primary Target(s)Reference(s)
This compound Not ReportedNot Reportedp97/VCP (IC50 = 7.2 µM), VPS4B (IC50 = 0.71 µM)[1][2]
XAV939 114TNKS1, TNKS2[3]
G007-LK 4625TNKS1, TNKS2
IWR-1 131Not ReportedTNKS1, TNKS2[3]
WXL-8 9.1Not ReportedTNKS1

Note: The lack of reported potent activity of this compound against Tankyrase enzymes in the public domain suggests that it is not a direct or potent inhibitor of this enzyme class under standard assay conditions. Its primary targets have been identified as the AAA ATPases p97/VCP and VPS4B, with significantly lower potency compared to dedicated Tankyrase inhibitors.

Signaling Pathway Context

Tankyrase inhibitors primarily exert their effects on the Wnt/β-catenin signaling pathway by stabilizing the destruction complex, leading to the degradation of β-catenin.

Wnt_Pathway cluster_destruction_complex β-catenin Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 LRP->Dvl Axin Axin Dvl->Axin inhibits GSK3b GSK3β BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates CK1 CK1 CK1->BetaCatenin phosphorylates Axin->BetaCatenin APC APC APC->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome degradation TCF TCF/LEF BetaCatenin->TCF activation TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF->TargetGenes transcription TNKS Tankyrase (TNKS1/2) TNKS->Axin PARsylates for degradation Inhibitors Tankyrase Inhibitors (XAV939, G007-LK, etc.) Inhibitors->TNKS inhibit

Caption: The Wnt/β-catenin signaling pathway and the role of Tankyrase.

Experimental Protocols

This section details common biochemical assays used to evaluate the potency and mechanism of Tankyrase inhibitors.

Homogeneous TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

This assay measures the poly-ADP-ribosylation (PARsylation) activity of Tankyrase in a solution-based format.

Principle: A biotinylated substrate peptide is PARsylated by Tankyrase in the presence of NAD+. The resulting biotinylated and PARsylated peptide is detected by the addition of a Europium-labeled anti-PAR antibody (donor) and a Streptavidin-labeled acceptor fluorophore. Proximity of the donor and acceptor due to binding to the modified peptide results in a FRET signal.

Workflow:

TR_FRET_Workflow Start Start: Assay Plate Add_Reagents Add: - Tankyrase Enzyme - Biotinylated Substrate - NAD+ - Inhibitor (e.g., this compound) Start->Add_Reagents Incubate1 Incubate (e.g., 60 min at RT) Add_Reagents->Incubate1 Add_Detection Add Detection Reagents: - Eu-anti-PAR Ab (Donor) - SA-Acceptor Incubate1->Add_Detection Incubate2 Incubate (e.g., 60 min at RT) Add_Detection->Incubate2 Read Read TR-FRET Signal (Excitation: 340 nm Emission: 615 nm & 665 nm) Incubate2->Read

Caption: Workflow for a typical Tankyrase TR-FRET assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of Tankyrase enzyme in assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM DTT).

    • Prepare a 4X solution of the inhibitor (e.g., this compound, XAV939) in assay buffer.

    • Prepare a 4X solution of the substrate mix containing biotinylated peptide and NAD+ in assay buffer.

    • Prepare a 2X solution of the detection mix containing Europium-labeled anti-PAR antibody and Streptavidin-allophycocyanin (APC) in detection buffer.

  • Assay Procedure:

    • Add 5 µL of the 4X inhibitor solution to the wells of a low-volume 384-well plate.

    • Add 10 µL of the 2X enzyme solution to the wells.

    • Initiate the reaction by adding 5 µL of the 4X substrate mix.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of the 2X detection mix.

    • Incubate for a further 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader (Excitation: 340 nm, Emission: 615 nm for Europium and 665 nm for APC).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Chemiluminescent ELISA-based Assay

This assay is a plate-based method to measure the PARsylation of a histone substrate.

Principle: Histone proteins are coated on a 96-well plate. Tankyrase enzyme and NAD+ are added, and the resulting PARsylated histones are detected using an anti-PAR antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate. The light output is proportional to the enzyme activity.

Detailed Protocol:

  • Plate Coating:

    • Coat a 96-well plate with histone H1 (10 µg/mL in PBS) overnight at 4°C.

    • Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).

    • Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

  • Enzymatic Reaction:

    • Prepare a reaction mix containing assay buffer, NAD+, and the Tankyrase enzyme.

    • Add the test inhibitors at various concentrations to the wells.

    • Add the reaction mix to the wells to start the reaction.

    • Incubate for 1-2 hours at 30°C.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add a primary antibody against PAR (e.g., mouse anti-PAR) diluted in blocking buffer and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add a chemiluminescent HRP substrate and immediately read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Plot the luminescence signal against the inhibitor concentration and calculate the IC50 value.

Summary and Conclusion

The available biochemical data strongly indicate that this compound is not a direct and potent inhibitor of Tankyrase enzymes. Its primary activity is directed towards p97/VCP and VPS4B, with IC50 values in the micromolar range. In contrast, inhibitors such as XAV939 and G007-LK demonstrate high potency and selectivity for TNKS1 and TNKS2 in the nanomolar range.

Researchers using this compound in cellular studies should consider its established primary targets when interpreting phenotypic outcomes. For specific interrogation of Tankyrase function, the use of well-characterized and potent inhibitors like XAV939 or G007-LK is recommended. The detailed experimental protocols provided in this guide offer a starting point for the in-house evaluation and comparison of these and other potential Tankyrase inhibitors.

References

Unveiling the Potency of MSC1094308: A Comparative Guide to p97 D2 ATPase Domain Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MSC1094308, a reversible, allosteric inhibitor of the p97/VCP D2 ATPase domain, with other known p97 inhibitors. This document compiles experimental data, details key assay protocols, and visualizes the underlying biological pathways and experimental procedures to aid in the evaluation and application of this compound in research and development.

Executive Summary

Valosin-containing protein (p97), a type II AAA+ ATPase, is a critical regulator of cellular protein homeostasis, involved in processes such as endoplasmic-reticulum-associated degradation (ERAD), DNA damage repair, and autophagy. Its essential role in cell survival and proliferation has made it an attractive target for therapeutic intervention, particularly in oncology. This compound has emerged as a specific, non-competitive inhibitor of the D2 ATPase activity of p97. This guide presents a comparative analysis of this compound's inhibitory activity against that of other notable p97 inhibitors, supported by a detailed experimental protocol for assessing p97 ATPase activity.

Comparative Inhibitor Performance

The inhibitory potential of this compound against p97 is benchmarked against a selection of other well-characterized p97 inhibitors. The following table summarizes their half-maximal inhibitory concentrations (IC50) and mechanisms of action, providing a clear comparison of their potency and mode of inhibition.

CompoundTarget Domain(s)Mechanism of ActionIC50 (p97)
This compound D2Allosteric, Reversible7.2 µM[1][2][3]
NMS-859D2Covalent0.37 µM[4]
2-aminopyridine indole amideNot SpecifiedAllosteric0.5 µM[4]
CB-5083D2ATP-competitivePotent, but specific IC50 varies across studies[5][6][7]
NMS-873D2AllostericPotent, but specific IC50 varies across studies[5][7]
DBeQD1 and D2ATP-competitivePotent, but specific IC50 varies across studies

Experimental Protocols

The validation of this compound's inhibitory effect on p97 D2 ATPase activity relies on robust and reproducible experimental methodologies. The following is a detailed protocol for a commonly used bioluminescence-based ATPase assay.

Protocol: In Vitro p97 ATPase Activity Assay (Bioluminescence)

This assay quantifies p97 ATPase activity by measuring the amount of ATP remaining in the reaction, which is inversely proportional to the enzyme's activity. The Kinase-Glo® reagent is used to generate a luminescent signal from the remaining ATP.

Materials:

  • Purified recombinant human p97 protein

  • This compound and other p97 inhibitors

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10 mM MgCl2, 0.1% (v/v) Tween-20

  • ATP solution (1 mM stock)

  • Kinase-Glo® Luminescence Kinase Assay Kit (Promega)

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and other test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 22.5 µL of a solution containing purified p97 protein in assay buffer to each well. The final concentration of p97 should be optimized for linear ATP hydrolysis over the assay duration.

    • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

  • Initiation of ATPase Reaction:

    • Add 5 µL of ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for p97.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 30 µL of the Kinase-Glo® reagent to each well.

    • Incubate the plate at room temperature for 10 minutes in the dark to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the ATPase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Visualizing the Science

To better understand the context of p97 inhibition and the experimental process, the following diagrams have been generated using Graphviz.

p97_signaling_pathway cluster_upstream Cellular Stress cluster_p97_complex p97-Cofactor Complex cluster_downstream Cellular Outcomes Misfolded Proteins Misfolded Proteins p97 p97 Misfolded Proteins->p97 Ubiquitination Damaged DNA Damaged DNA Damaged DNA->p97 Ubiquitination Cofactors Cofactors p97->Cofactors ERAD ERAD p97->ERAD DNA Repair DNA Repair p97->DNA Repair Autophagy Autophagy p97->Autophagy Proteasomal Degradation Proteasomal Degradation p97->Proteasomal Degradation This compound This compound This compound->p97 Inhibition of D2 ATPase

p97 Signaling Pathway and Inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_assay ATPase Assay cluster_detection Detection & Analysis A p97 Protein Expression & Purification C Incubate p97 with Inhibitor A->C B Compound Dilution (this compound & Others) B->C D Add ATP to Initiate Reaction C->D E Incubate at 37°C D->E F Add Kinase-Glo® Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition & IC50 G->H

Experimental Workflow for p97 ATPase Inhibition Assay.

References

A Comparative Guide to the Proteomic Landscapes Induced by p97 Inhibitors: MSC1094308 vs. NMS-873

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cellular proteomic alterations induced by two allosteric inhibitors of the AAA+ ATPase p97/VCP: MSC1094308 and NMS-873. While both compounds target p97, a critical regulator of protein homeostasis, their distinct mechanisms and potential off-target effects result in unique proteomic signatures. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and workflows to aid in the rational design and application of p97-targeted therapies.

Introduction to this compound and NMS-873

This compound and NMS-873 are both potent, cell-permeable, allosteric inhibitors of p97, a key player in cellular processes such as the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[1][2] By inhibiting p97, these compounds disrupt protein homeostasis, leading to an accumulation of ubiquitinated and misfolded proteins, which can selectively induce apoptosis in cancer cells.[3]

This compound is a reversible, non-competitive inhibitor that targets a druggable hotspot on p97, leading to the inhibition of its D2 ATPase activity.[4] Notably, it has also been shown to inhibit the type I AAA ATPase VPS4B, suggesting potential effects on endosomal sorting complexes required for transport (ESCRT) pathways.[4]

NMS-873 is another potent allosteric inhibitor that binds to a cryptic groove in the D2 domain of p97.[5] This binding event prevents conformational changes necessary for substrate translocation, effectively blocking p97's function.[5] Extensive proteomic studies have been conducted on NMS-873, revealing both on-target and unique off-target effects.

Quantitative Proteomic Analysis: A Comparative Overview

Direct comparative proteomic data for this compound against NMS-873 is not publicly available. However, based on extensive studies of NMS-873, we can infer and compare the expected proteomic consequences of these two allosteric inhibitors. The following tables summarize the quantitative proteomic data for NMS-873, primarily from studies in HCT116 colon cancer cells.

On-Target Effects: Disruption of Protein Homeostasis

Treatment with NMS-873 leads to significant alterations in proteins involved in the unfolded protein response (UPR) and ERAD, consistent with its on-target inhibition of p97.

Pathway/ProcessKey Upregulated ProteinsKey Downregulated ProteinsReference
Unfolded Protein Response (UPR) HSPA5 (BiP), HSP90B1, DNAJB11, ATF4, CHOP-[6][7]
ER-Associated Degradation (ERAD) VIMP, SYVN1-[7]
Protein Ubiquitination Ubiquitinated Proteins (general)-[7]
Off-Target Effects of NMS-873: Altered Glycometabolism

A key differentiator for NMS-873 is its significant off-target effect on mitochondrial function, leading to a distinct metabolic phenotype.[1][8][9] This effect is reported to be p97-independent.[1]

Pathway/ProcessKey Upregulated ProteinsKey Downregulated ProteinsReference
Glycolysis Proteins involved in glucose consumption and lactate production-[1]
Oxidative Phosphorylation (Mitochondrial Complex I & ATP Synthase) -Components of Complex I and ATP synthase[1][9]
TCA Cycle -Proteins of the Tricarboxylic Acid Cycle[1]
Comparative Insights and Inferences for this compound

Given that this compound is also an allosteric p97 inhibitor, it is expected to induce a similar proteomic signature related to the disruption of protein homeostasis, including the upregulation of UPR and ERAD pathway components. However, its dual inhibition of VPS4B may lead to additional proteomic changes related to endosomal trafficking and lysosomal pathways, which would require specific investigation. Furthermore, it is unknown if this compound shares the off-target effects on glycometabolism observed with NMS-873.

Experimental Protocols

The following is a representative protocol for quantitative proteomic analysis of cells treated with p97 inhibitors, based on methodologies used in studies of NMS-873 in HCT116 cells.[1]

Cell Culture and Treatment
  • Cell Line: HCT116 human colon carcinoma cells.

  • Culture Conditions: Cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are treated with either DMSO (vehicle control), a specified concentration of this compound, or NMS-873 (e.g., 4 µM NMS-873) for a defined period (e.g., 6 hours).

Sample Preparation for Mass Spectrometry
  • Cell Lysis: Cells are harvested, washed with PBS, and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • Reduction, Alkylation, and Digestion: Proteins are reduced with DTT, alkylated with iodoacetamide, and digested with trypsin overnight.

  • Peptide Labeling (TMT-based quantification): Digested peptides are labeled with Tandem Mass Tag (TMT) reagents according to the manufacturer's instructions. Labeled peptides are then combined.

  • Peptide Fractionation: The combined labeled peptide sample is fractionated using high-pH reversed-phase chromatography to increase proteome coverage.

Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Fractions are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

  • Database Search: The resulting MS/MS spectra are searched against a human protein database (e.g., UniProt) using a search engine like SequestHT within Proteome Discoverer software.

  • Protein Quantification and Statistical Analysis: The abundance of TMT reporter ions is used to quantify protein expression changes between different treatment conditions. Statistical analysis (e.g., t-tests) is performed to identify significantly differentially expressed proteins.

  • Bioinformatics Analysis: Pathway and gene ontology analysis are performed using tools like g:Profiler or Ingenuity Pathway Analysis to identify cellular pathways significantly affected by the treatments.

Visualizing the Mechanisms and Workflows

Signaling Pathways Affected by Allosteric p97 Inhibition

p97_inhibition_pathway cluster_inhibitor Allosteric p97 Inhibitors cluster_p97 p97/VCP Complex cluster_downstream Cellular Processes cluster_outcome Cellular Outcome This compound This compound p97 p97 ATPase This compound->p97 NMS-873 NMS-873 NMS-873->p97 ERAD ER-Associated Degradation (ERAD) p97->ERAD regulates Autophagy Autophagy p97->Autophagy regulates UPS Ubiquitin-Proteasome System (UPS) p97->UPS regulates CellCycle Cell Cycle Progression p97->CellCycle regulates Proteotoxicity Proteotoxic Stress ERAD->Proteotoxicity inhibition leads to Autophagy->Proteotoxicity inhibition leads to UPS->Proteotoxicity inhibition leads to Apoptosis Apoptosis CellCycle->Apoptosis inhibition promotes Proteotoxicity->Apoptosis proteomics_workflow cluster_treatment Cell Treatment cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Control Vehicle Control (DMSO) Lysis Cell Lysis & Protein Extraction Control->Lysis MSC This compound MSC->Lysis NMS NMS-873 NMS->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Labeling Peptide Labeling (e.g., TMT) Digestion->Labeling LCMS LC-MS/MS Analysis Labeling->LCMS Search Database Search & Protein ID LCMS->Search Quant Quantification & Statistical Analysis Search->Quant Bioinfo Bioinformatics & Pathway Analysis Quant->Bioinfo

References

Head-to-Head Comparison of p97/VCP Inhibitors: MSC1094308 and UPCDC-30245

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two allosteric inhibitors of the AAA+ ATPase p97/VCP: MSC1094308 and UPCDC-30245. This document summarizes their biochemical and cellular activities, details the experimental protocols used for their characterization, and visualizes their distinct mechanisms of action through signaling pathway and workflow diagrams.

I. Quantitative Data Summary

The following tables provide a side-by-side comparison of the key quantitative parameters for this compound and UPCDC-30245, based on available experimental data.

Table 1: Biochemical Activity

ParameterThis compoundUPCDC-30245
Target(s) p97/VCP, VPS4Bp97/VCP
Binding Site Allosteric, druggable hotspot on p97Allosteric, D1-D2 domain interface of a p97 monomer
Mechanism of Action Reversible, non-competitive inhibitor of D2 ATPase activityAllosteric inhibitor, prevents conformational changes necessary for p97 function
p97 IC₅₀ 7.2 µM[1][2]~27 nM
VPS4B IC₅₀ 0.71 µM[1][2]Not reported

Table 2: Cellular Activity

ParameterThis compoundUPCDC-30245
Cellular Efficacy Cellular efficacy observed at 10 µM[3]Anti-proliferative effects in the nanomolar to low micromolar range[4][5]
Effect on Protein Ubiquitination Induces accumulation of polyubiquitinated proteins[1]Weak effect on protein ubiquitination
Effect on Unfolded Protein Response (UPR) Not explicitly reportedMild effect on UPR activated genes (CHOP, ATF4)[6]
Effect on Autophagy Not a primary reported effectBlocks endo-lysosomal degradation and autophagy flux[7][8]
Effect on Endosomal Pathway Implied via VPS4B inhibitionInhibits the formation of early endosomes[7][8]
Antiviral Activity Not reportedExhibits antiviral effects against coronavirus by blocking viral entry[7][8]

II. Signaling Pathways and Mechanisms of Action

The distinct allosteric binding sites and mechanisms of this compound and UPCDC-30245 result in different downstream cellular consequences.

MSC1094308_Pathway cluster_p97 Proteostasis Regulation cluster_vps4b Endosomal Trafficking This compound This compound p97 p97/VCP (D2 ATPase Domain) This compound->p97 inhibits VPS4B VPS4B This compound->VPS4B inhibits Ub_Proteins Polyubiquitinated Proteins p97->Ub_Proteins processes Proteasome Proteasome Ub_Proteins->Proteasome targeted to Degradation Protein Degradation Proteasome->Degradation mediates ESCRT ESCRT Pathway VPS4B->ESCRT regulates Endosomal_Sorting Endosomal Sorting ESCRT->Endosomal_Sorting controls

Caption: this compound inhibits p97's D2 ATPase and VPS4B.

UPCDC30245_Pathway cluster_endo Endo-Lysosomal Pathway cluster_auto Autophagy Pathway UPCDC30245 UPCDC-30245 p97 p97/VCP UPCDC30245->p97 inhibits Early_Endosome Early Endosome Formation UPCDC30245->Early_Endosome inhibits Lysosome Lysosome Acidification UPCDC30245->Lysosome reduces Autolysosome Autolysosome Formation UPCDC30245->Autolysosome inhibits Viral_Entry Coronavirus Entry UPCDC30245->Viral_Entry blocks p97->Early_Endosome regulates Early_Endosome->Lysosome matures to Autophagosome Autophagosome Autophagosome->Autolysosome fuses with lysosome Autophagy_Flux Autophagic Flux Autolysosome->Autophagy_Flux mediates ATPase_Assay_Workflow A Prepare Reagents (p97, Buffer, ATP, Inhibitors) B Add p97 and Inhibitor to Plate A->B C Pre-incubate B->C D Initiate Reaction with ATP C->D E Incubate at 37°C D->E F Stop Reaction & Deplete ATP E->F G Add Detection Reagent F->G H Measure Luminescence G->H I Calculate IC₅₀ H->I

References

Comparative Analysis of MSC1094308: A Dual Allosteric Inhibitor of VPS4B and p97

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical and cellular effects of MSC1094308, a reversible, allosteric inhibitor targeting two distinct but essential AAA (ATPases Associated with diverse cellular Activities) enzymes: Vacuolar Protein Sorting 4 Homolog B (VPS4B) and Valosin-Containing Protein (p97). By summarizing key experimental data and methodologies, this document serves as a critical resource for researchers investigating cellular protein quality control, membrane trafficking, and the therapeutic potential of ATPase inhibition.

Biochemical Profile and Potency

This compound acts as a non-competitive inhibitor for both VPS4B and p97. It binds to a known allosteric "druggable hotspot" in p97, specifically inhibiting the ATPase activity of its D2 domain. Studies suggest that a conserved allosteric site also exists in VPS4B, explaining the compound's dual activity. This allosteric mechanism means its binding is independent of the ATP-binding state of the enzymes.

The inhibitory potency of this compound has been characterized in biochemical assays, with some variation in reported values. The compound demonstrates greater potency against VPS4B compared to p97.

Target Protein Enzyme Type Reported IC50 Inhibition Mechanism
VPS4B Type I AAA ATPase0.7 µMAllosteric, Non-competitive
p97/VCP Type II AAA ATPase7.0 - 7.2 µMAllosteric, Non-competitive

Contrasting Cellular Functions and Signaling Pathways

While both are ATPases, VPS4B and p97 govern fundamentally different cellular pathways. This compound provides a unique tool to probe these distinct processes simultaneously.

VPS4B: The Master Regulator of the ESCRT Pathway

VPS4B is the primary enzyme responsible for the final step in the Endosomal Sorting Complex Required for Transport (ESCRT) pathway. Its main function is to use the energy from ATP hydrolysis to disassemble and recycle ESCRT-III protein filaments from membranes. This process is critical for membrane fission events, including the formation of multivesicular bodies (MVBs) for protein degradation, enveloped virus budding, and the final separation of daughter cells during cytokinesis. Inhibition of VPS4B leads to the accumulation of ESCRT-III filaments and defects in these crucial cellular events.

VPS4B_Pathway cluster_membrane Endosomal Membrane ESCRT0 ESCRT-0 ESCRT1 ESCRT-I ESCRT0->ESCRT1 Recruits ESCRT2 ESCRT-II ESCRT1->ESCRT2 Recruits ESCRT3 ESCRT-III (Filaments) ESCRT2->ESCRT3 Recruits MVB Multivesicular Body (MVB) Formation ESCRT3->MVB Drives Membrane Budding VPS4B VPS4B (ATPase) ESCRT3->VPS4B Recruits Ub_Cargo Ubiquitinated Cargo Ub_Cargo->ESCRT0 Binds Recycled Recycled ESCRT-III Subunits VPS4B->Recycled Disassembles (ATP Hydrolysis) MSC This compound MSC->VPS4B Inhibits

Fig 1. Role of VPS4B in the ESCRT pathway and its inhibition by this compound.

p97/VCP: A Central Hub for Protein Homeostasis

p97 is a highly abundant protein that functions as a molecular chaperone, primarily involved in ubiquitin-dependent processes. It acts as a segregase, utilizing ATP hydrolysis to extract ubiquitinated proteins from complexes, membranes, or chromatin. This function is central to numerous protein quality control pathways, including Endoplasmic Reticulum-Associated Degradation (ERAD), DNA damage repair, and regulation of the cell cycle. By delivering these substrates to the proteasome for degradation, p97 maintains cellular proteostasis. Inhibition of p97 leads to the accumulation of ubiquitinated proteins and cellular stress.

p97_Pathway cluster_er Cellular Complex (e.g., ER Membrane) Substrate Misfolded or Damaged Protein Ub Ubiquitin Chains Substrate->Ub Proteasome 26S Proteasome Substrate->Proteasome Delivers to Cofactors UFD1/NPL4 Cofactors Ub->Cofactors Binds p97 p97/VCP (ATPase) p97->Substrate Extracts (ATP Hydrolysis) Cofactors->p97 Recruits Degradation Protein Degradation Proteasome->Degradation Mediates MSC This compound MSC->p97 Inhibits

Fig 2. Role of p97 in ubiquitin-dependent protein degradation and its inhibition.

Recommended Experimental Validation Workflow

To validate the dual effects of an inhibitor like this compound, a multi-step approach is recommended, progressing from biochemical confirmation to cellular functional assays.

Experimental_Workflow cluster_biochem cluster_kinetics cluster_cellular cluster_phenotype Biochem 1. Biochemical Assays Kinetics 2. Mechanism of Inhibition Biochem->Kinetics Confirm Potency ATPase In Vitro ATPase Assay (IC50 for VPS4B & p97) Biochem->ATPase Cellular 3. Cellular Target Engagement Kinetics->Cellular Define Action Lineweaver Enzyme Kinetics (e.g., Lineweaver-Burk Plot) Kinetics->Lineweaver Phenotype 4. Phenotypic Functional Assays Cellular->Phenotype Confirm Binding CETSA CETSA / Thermal Shift Assay (Confirm intracellular binding) Cellular->CETSA VPS4B_Assay VPS4B-dependent: EGFR Degradation Assay Phenotype->VPS4B_Assay p97_Assay p97-dependent: Ub-Protein Accumulation / ER Stress Phenotype->p97_Assay

Fig 3. Logical workflow for characterizing the dual activity of this compound.

Detailed Experimental Protocols

Protocol 1: In Vitro ATPase Activity Assay

Objective: To determine the IC50 of this compound against purified recombinant human VPS4B and p97. This protocol uses a luminescence-based assay that measures the amount of ADP produced.

Materials:

  • Purified recombinant human VPS4B and p97 enzymes.

  • Assay Buffer: 25 mM HEPES (pH 7.5), 15 mM KCl, 5 mM MgCl2, 0.01% Tween-20, 1 mM DTT.

  • ATP solution (10 mM).

  • This compound compound stock in DMSO.

  • Transcreener® ADP² FP Assay Kit (or similar ADP detection system).

  • 384-well, low-volume, black plates.

Procedure:

  • Compound Plating: Prepare a serial dilution of this compound in DMSO. Dispense 1 µL of each concentration into the assay plate. Include DMSO-only wells for positive (100% activity) and no-enzyme wells for negative controls.

  • Enzyme Preparation: Dilute VPS4B and p97 enzymes separately in Assay Buffer to a 2X final concentration (e.g., 10 nM).

  • Reaction Initiation: Add 10 µL of the 2X enzyme solution to each well. Incubate for 15 minutes at room temperature to allow compound binding.

  • Substrate Addition: Prepare a 2X ATP solution in Assay Buffer (final concentration should be at or near the Km for each enzyme). Add 10 µL of 2X ATP solution to each well to start the reaction. The final reaction volume is 20 µL.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes, ensuring the reaction remains in the linear range (less than 20% ATP consumption).

  • Detection: Stop the reaction by adding 10 µL of the Transcreener® ADP Detection Mix. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

  • Analysis: Convert FP values to ADP produced using a standard curve. Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to calculate the IC50 value.

Protocol 2: Western Blot Analysis of Ubiquitinated Protein Accumulation

Objective: To assess the cellular activity of this compound on p97 function by measuring the accumulation of poly-ubiquitinated proteins.

Materials:

  • HeLa or HCT116 cells.

  • This compound and a proteasome inhibitor (e.g., MG132) as a positive control.

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-Ubiquitin (e.g., P4D1 or FK2 clones), anti-Actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate.

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0.1 to 20 µM) for 6-24 hours. Include a vehicle control (DMSO) and a positive control (MG132, 10 µM for 4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Normalize protein amounts (e.g., 20 µg per lane) and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with the primary anti-Ubiquitin antibody overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using a chemiluminescence detection system.

  • Analysis: Re-probe the membrane for a loading control (e.g., Actin). Quantify the high-molecular-weight smear corresponding to poly-ubiquitinated proteins. An increase in this smear indicates inhibition of p97-mediated protein degradation.

Control Experiments for MSC1094308 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of MSC1094308, an allosteric inhibitor of the AAA+ ATPase p97/VCP, with other alternative inhibitors. It includes detailed experimental protocols and supporting data to aid in the design and interpretation of studies involving p97 inhibition.

Introduction to this compound and p97/VCP

This compound is a reversible, allosteric inhibitor that targets the D2 ATPase domain of p97, also known as Valosin-Containing Protein (VCP).[1] p97 is a critical enzyme involved in numerous cellular processes, including protein homeostasis, endoplasmic reticulum-associated degradation (ERAD), and the ubiquitin-proteasome system (UPS).[2][3][4][5] Its inhibition is a promising therapeutic strategy for various diseases, including cancer. This compound also exhibits inhibitory activity against the type I AAA ATPase VPS4B.[1]

Comparison of this compound with Alternative p97 Inhibitors

Several inhibitors targeting p97 have been developed, each with distinct mechanisms of action. A direct comparison is essential for selecting the appropriate tool compound for a specific biological question.

InhibitorMechanism of ActionTarget Domain(s)IC50 for p97Notes
This compound Allosteric, ReversibleD27.2 µMAlso inhibits VPS4B (IC50 = 0.71 µM).[6]
NMS-873 Allosteric, ReversibleD1/D2 linker~30 nMPotent and specific, but has poor metabolic availability.[6]
CB-5083 ATP-competitive, ReversibleD211 nMOrally bioavailable and has been in clinical trials.[7][8]
DBeQ ATP-competitive, ReversibleD1/D21.5 µMA well-characterized, selective p97 inhibitor.[6]
NMS-859 Covalent, IrreversibleD2 (Cys522)0.37 µMCovalently modifies Cys522 in the D2 active site.

Essential Control Experiments for p97 Inhibition Studies

To ensure the specificity and on-target effects of this compound, a series of control experiments are crucial.

In Vitro Controls:
  • Negative Control: DMSO (Dimethyl sulfoxide), the solvent used to dissolve this compound and other inhibitors, should be used as a negative control in all assays to account for any solvent effects.

  • Positive Control: A well-characterized p97 inhibitor with a different mechanism of action, such as the ATP-competitive inhibitor DBeQ or the allosteric inhibitor NMS-873, should be used as a positive control in ATPase activity assays.[9]

  • Counter-screening: To assess selectivity, this compound should be tested against other related ATPases, such as NSF (N-ethylmaleimide-sensitive factor).

Cellular Controls:
  • Negative Control: Similar to in vitro assays, DMSO-treated cells serve as the primary negative control.

  • Positive Control: A known p97 inhibitor (e.g., CB-5083, NMS-873) or a proteasome inhibitor (e.g., MG132) can be used as a positive control to induce the expected cellular phenotypes, such as the accumulation of poly-ubiquitinated proteins.

  • Genetic Controls:

    • siRNA-mediated knockdown of p97: This control helps to confirm that the observed phenotype is a direct result of p97 depletion.

    • Resistant Cell Lines: Utilizing cell lines expressing p97 mutants that confer resistance to specific inhibitors (e.g., the A530T mutation for NMS-873) can definitively demonstrate the on-target activity of the inhibitor being studied.[10]

Experimental Protocols

p97 ATPase Activity Assay (Bioluminescence-based)

This assay measures the amount of ATP remaining after the p97 ATPase reaction. The luminescence generated by a luciferase-based reagent is inversely proportional to the ATPase activity.[9]

Materials:

  • Purified recombinant p97 protein

  • Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100)

  • ATP solution (e.g., 0.5 µM in assay buffer)

  • This compound and other inhibitors (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit or similar

  • 96-well solid white plates

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in assay buffer.

  • In a 96-well plate, add 10 µL of purified p97 protein to each well.

  • Add 10 µL of the inhibitor dilutions or DMSO (negative control) to the respective wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Initiate the reaction by adding 10 µL of ATP solution to each well.

  • Incubate at room temperature for 60 minutes.

  • Add 10 µL of the luciferase-based reagent to each well.

  • Incubate in the dark for 10 minutes.

  • Measure luminescence using a plate reader.

Cell Viability Assay (MTT or MTS-based)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT116, HeLa)

  • Complete cell culture medium

  • This compound and other inhibitors (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well clear tissue culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or control inhibitors. Include DMSO-treated wells as a negative control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[6]

  • Record the absorbance at 490 nm using a microplate reader.[6]

Immunoblotting for Poly-ubiquitinated Proteins

This technique is used to detect the accumulation of poly-ubiquitinated proteins, a hallmark of p97 inhibition.

Materials:

  • Cell lines treated with this compound or controls

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ubiquitin (e.g., K48-linkage specific)

  • Loading control antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Probe for a loading control to ensure equal protein loading.

Visualizing Key Pathways and Workflows

p97 in the ERAD Pathway

ERAD_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded Protein Misfolded Protein Recognition Complex Recognition Complex Misfolded Protein->Recognition Complex 1. Recognition Ubiquitination Ubiquitination Recognition Complex->Ubiquitination 2. Tagging Retrotranslocon Retrotranslocon Ubiquitination->Retrotranslocon 3. Export p97/VCP Complex p97/VCP Complex Retrotranslocon->p97/VCP Complex 4. Extraction Proteasome Proteasome p97/VCP Complex->Proteasome 5. Delivery Degradation Degradation Proteasome->Degradation 6. Degradation This compound This compound This compound->p97/VCP Complex Inhibition

Caption: The role of p97/VCP in the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.

Experimental Workflow for Evaluating p97 Inhibitors

Experimental_Workflow Start Start: Select p97 Inhibitor InVitro In Vitro Assays Start->InVitro Cellular Cellular Assays Start->Cellular ATPase ATPase Activity Assay InVitro->ATPase Viability Cell Viability Assay Cellular->Viability DataAnalysis Data Analysis & Comparison ATPase->DataAnalysis Immunoblot Immunoblotting Viability->Immunoblot Immunoblot->DataAnalysis Conclusion Conclusion: Characterize Inhibitor Profile DataAnalysis->Conclusion

Caption: A generalized workflow for the characterization of p97 inhibitors.

Logical Relationship of Controls in this compound Studies

Control_Logic cluster_Negative Negative Controls cluster_Positive Positive Controls cluster_Specificity Specificity Controls MSC1094308_Treatment This compound Treatment Observed Phenotype Observed Phenotype MSC1094308_Treatment->Observed Phenotype Leads to DMSO DMSO Control Baseline Baseline DMSO->Baseline Establishes Untreated Untreated Cells Untreated->Baseline Known_Inhibitor Known p97 Inhibitor (e.g., CB-5083) Expected Phenotype Expected Phenotype Known_Inhibitor->Expected Phenotype Confirms Proteasome_Inhibitor Proteasome Inhibitor (e.g., MG132) Pathway Blockade Pathway Blockade Proteasome_Inhibitor->Pathway Blockade p97_siRNA p97 siRNA Mimics Phenotype Mimics Phenotype p97_siRNA->Mimics Phenotype Validates Target Resistant_Mutant Resistant p97 Mutant Abrogates Phenotype Abrogates Phenotype Resistant_Mutant->Abrogates Phenotype Confirms On-Target

Caption: The logical framework for utilizing controls in this compound research.

References

Validating the Binding Site of MSC1094308 on p97 Using Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental approaches to validate the binding site of MSC1094308, an allosteric inhibitor of the AAA+ ATPase p97 (also known as VCP). By leveraging p97 mutants, researchers can elucidate the specific molecular interactions that govern inhibitor potency and selectivity. This document outlines the requisite experimental data, detailed protocols, and visual workflows to facilitate the design and interpretation of such studies.

Executive Summary

This compound is a reversible, allosteric inhibitor that targets the D2 ATPase domain of p97.[1] Validating its binding site is crucial for understanding its mechanism of action and for the development of next-generation p97 inhibitors. The use of site-directed mutagenesis to introduce specific amino acid substitutions in p97 is a powerful tool to probe the inhibitor-protein interface. By comparing the inhibitory activity of this compound against wild-type (WT) p97 and a panel of mutants, researchers can identify key residues involved in binding. This guide compares this compound with other well-characterized p97 inhibitors, such as the ATP-competitive inhibitor CB-5083 and the allosteric inhibitor NMS-873, to provide a broader context for interpreting experimental outcomes.

Data Presentation: Comparative Inhibitor Potency

The following tables summarize the inhibitory concentrations (IC50) of this compound and other p97 inhibitors against WT p97 and various p97 mutants. These mutations have been identified in studies of inhibitor resistance and are located in or near the inhibitor binding sites.

Table 1: IC50 Values of p97 Inhibitors against Wild-Type p97

CompoundInhibition MechanismIC50 (nM) for WT p97
This compoundAllosteric, D2 Domain7200[2]
CB-5083ATP-competitive, D2 Domain11[3]
NMS-873Allosteric, D1-D2 Linker30[4]
DBeQATP-competitive, D2 Domain1500[2]
ML240ATP-competitive, D2 Domain100[2]
ML241ATP-competitive, D2 Domain100[2]

Table 2: Fold-Resistance of p97 Mutants to Various Inhibitors

p97 MutantLocationFold-Resistance to CB-5083Fold-Resistance to NMS-873Notes
E470DD1-D2 Linker~3.4-3.8~2.6-2.9Confers resistance to both ATP-competitive and allosteric inhibitors.[5]
E470KD1-D2 Linker~3.4-3.8~2.6-2.9Similar resistance profile to E470D.[5]
A530TD2 Domain~1~4-5Confers specific resistance to NMS-873.[6][7]
N660KD2 Domain~29-Significantly increases the IC50 for CB-5083.[8]
T688AD2 Domain~58-Greatly diminishes the potency of CB-5083.[8]

Fold-resistance is calculated as the IC50 of the mutant divided by the IC50 of the wild-type p97.

Experimental Protocols

Site-Directed Mutagenesis of p97

This protocol describes the generation of p97 mutants using a PCR-based method.

Materials:

  • p97 expression plasmid (wild-type)

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • 10x reaction buffer

  • dNTP mix

  • DpnI restriction enzyme

  • Competent E. coli cells

Procedure:

  • Primer Design: Design complementary forward and reverse primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥ 78°C.[9]

  • PCR Amplification:

    • Set up the PCR reaction with the p97 plasmid as the template and the mutagenic primers.

    • A typical reaction includes: 5 µL of 10x buffer, 1 µL of plasmid template (10-50 ng), 1.5 µL of each primer (100 ng/µL), 1 µL of dNTP mix, and 1 µL of high-fidelity polymerase, with water to a final volume of 50 µL.

    • Perform PCR with an initial denaturation at 95°C, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.[9]

  • DpnI Digestion: Add 1 µL of DpnI enzyme directly to the PCR product to digest the parental, methylated template DNA. Incubate at 37°C for 1-2 hours.[9]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

p97 ATPase Activity Assay (ADP-Glo™ Assay)

This protocol measures the ATPase activity of wild-type and mutant p97 in the presence of inhibitors.

Materials:

  • Purified wild-type and mutant p97 protein

  • This compound and other inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 1 mM DTT)

  • ATP

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, purified p97 enzyme (e.g., 10-50 nM), and the desired concentration of the inhibitor (e.g., this compound).

  • Initiate Reaction: Add ATP to a final concentration of 1 mM to start the ATPase reaction. Incubate at 37°C for a set time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the reaction and remove any remaining ATP. Incubate at room temperature for 40 minutes.[10]

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.[10]

  • Measure Luminescence: Read the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the p97 ATPase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Thermal Shift Assay (TSA) for Binding Validation

This protocol assesses the direct binding of an inhibitor to p97 by measuring changes in protein thermal stability.

Materials:

  • Purified wild-type and mutant p97 protein

  • This compound and other inhibitors

  • Protein Thermal Shift™ Dye

  • Real-Time PCR instrument

Procedure:

  • Reaction Setup: Prepare a reaction mix containing the purified p97 protein (1 µM) in a suitable buffer and the Protein Thermal Shift™ Dye.

  • Inhibitor Titration: Add varying concentrations of the inhibitor (e.g., this compound) to the reaction mix.

  • Thermal Denaturation: Place the samples in a Real-Time PCR instrument and perform a thermal ramp, gradually increasing the temperature while monitoring fluorescence.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of the inhibitor indicates direct binding. A reduced shift in a mutant compared to wild-type suggests that the mutated residue is important for inhibitor binding.[11]

Mandatory Visualizations

The following diagrams illustrate key p97-related pathways and a general workflow for binding site validation.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_validation Binding Site Validation p97_wt p97 WT Plasmid pcr PCR Amplification p97_wt->pcr mut_primers Mutagenic Primers mut_primers->pcr dpni DpnI Digestion pcr->dpni transform Transformation dpni->transform p97_mut p97 Mutant Plasmid transform->p97_mut protein_exp Protein Expression & Purification p97_mut->protein_exp atpase_assay ATPase Activity Assay protein_exp->atpase_assay binding_assay Direct Binding Assay (TSA) protein_exp->binding_assay p97_wt_protein WT p97 Protein protein_exp->p97_wt_protein ic50 Determine IC50 atpase_assay->ic50 tm_shift Measure Tm Shift binding_assay->tm_shift compare Compare WT vs Mutant ic50->compare tm_shift->compare p97_wt_protein->atpase_assay p97_wt_protein->binding_assay

Experimental Workflow for Binding Site Validation.

p97_ERAD_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol misfolded Misfolded Protein ub Ubiquitination misfolded->ub retro Retrotranslocation Channel ub->retro p97 p97/VCP retro->p97 Extraction proteasome 26S Proteasome p97->proteasome ufd1_npl4 UFD1-NPL4 ufd1_npl4->p97 degradation Degradation proteasome->degradation

p97 in the ER-Associated Degradation (ERAD) Pathway.

p97_autophagy_pathway damaged_lysosome Damaged Lysosome k63_ub K63 Ubiquitination damaged_lysosome->k63_ub p62 p62 Recruitment k63_ub->p62 p97_complex p97-UBXD1-YOD1-PLAA Complex p62->p97_complex k48_deub K48 Deubiquitination p97_complex->k48_deub autophagosome Autophagosome Formation k48_deub->autophagosome lysophagy Lysophagy autophagosome->lysophagy

p97's Role in Autophagy of Damaged Lysosomes.

References

A Comparative Guide to the Cellular Phenotypes Induced by p97 Inhibitors: MSC1094308 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cellular phenotypes induced by the allosteric p97 inhibitor MSC1094308 and other prominent p97 inhibitors, including the ATP-competitive inhibitors CB-5083 and DBeQ, and the allosteric inhibitor NMS-873. By presenting supporting experimental data and detailed protocols, this document aims to be a valuable resource for researchers investigating p97 as a therapeutic target.

Introduction to p97 and Its Inhibition

Valosin-containing protein (p97), also known as VCP, is a highly abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in maintaining protein homeostasis. It is involved in a myriad of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, DNA damage repair, and cell cycle regulation. Given its central role in cellular health and survival, p97 has emerged as a compelling target for therapeutic intervention, particularly in oncology.

P97 inhibitors can be broadly classified based on their mechanism of action. ATP-competitive inhibitors, such as CB-5083 and DBeQ, bind to the ATP-binding pocket in the D1 or D2 ATPase domains of p97, preventing ATP hydrolysis and subsequent conformational changes required for its function. In contrast, allosteric inhibitors, like this compound and NMS-873, bind to sites distinct from the active site, modulating the enzyme's activity through conformational changes. These different mechanisms of action can lead to distinct cellular phenotypes.

Comparative Analysis of Cellular Phenotypes

The inhibition of p97 disrupts cellular proteostasis, leading to a cascade of cellular responses. The most well-characterized of these include the activation of the Unfolded Protein Response (UPR), induction of apoptosis, and effects on autophagy and the cell cycle. This section compares the reported cellular phenotypes induced by this compound and other key p97 inhibitors.

Data Summary

The following table summarizes the quantitative data on the cellular effects of various p97 inhibitors. It is important to note that direct head-to-head comparisons of all these compounds in a single study are limited. Therefore, the data presented here is compiled from multiple sources, and experimental conditions may vary.

InhibitorMechanism of ActionCell LineIC50 (Anti-proliferative)Key Cellular PhenotypesReferences
This compound Allosteric, D2 ATPase inhibitor-Cellular efficacy at 10 µMInhibits p97 and VPS4B ATPase activity.[1]
CB-5083 ATP-competitive, D2-selectiveHCT1160.31 µMPotent induction of UPR (p-PERK, sXBP1, BiP, CHOP), accumulation of K48-linked polyubiquitin, apoptosis induction, G0/G1 phase reduction.[2][3]
HL-600.45 µMDownregulation of cell cycle proteins in the nucleus.[3]
NMS-873 AllostericHCT116-Similar proteomic profile to CB-5083 and p97 knockdown, including UPR induction.[4]
DBeQ ATP-competitiveHCT116~2.7-6.9 µMInduces apoptosis, arrests cell cycle at G2/M phase, elevates SQSTM/p62, ATF-4, and NF-κB.[5]
Ovarian Cancer Lines2.5 - 4.5 µMInduces UPR (p-IRE1α), accumulation of Cyclin E, Cyclin D1, p21, and p27, G1 arrest followed by apoptosis.[6]

Signaling Pathways and Experimental Workflows

To visualize the complex cellular processes affected by p97 inhibition and the general approach to comparing different inhibitors, the following diagrams are provided.

p97_pathways cluster_upstream Upstream Events cluster_downstream Downstream Cellular Processes cluster_phenotypes Resulting Cellular Phenotypes Ubiquitinated\nSubstrates Ubiquitinated Substrates p97 p97/VCP Ubiquitinated\nSubstrates->p97 ERAD ER-Associated Degradation p97->ERAD Proteasome Proteasomal Degradation p97->Proteasome Autophagy Autophagy p97->Autophagy DNA_Repair DNA Damage Repair p97->DNA_Repair Cell_Cycle Cell Cycle Progression p97->Cell_Cycle p97_Inhibitors p97 Inhibitors (this compound, etc.) p97_Inhibitors->p97 UPR Unfolded Protein Response (UPR) ERAD->UPR Proteotoxicity Proteotoxic Stress Proteasome->Proteotoxicity Autophagy->Proteotoxicity Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest Apoptosis Apoptosis UPR->Apoptosis Proteotoxicity->Apoptosis

Caption: p97 signaling pathways and points of intervention by inhibitors.

experimental_workflow cluster_assays Phenotypic Assays Cell_Culture Cancer Cell Lines (e.g., HCT116, HeLa) Treatment Treat with p97 Inhibitors (this compound, CB-5083, etc.) and Vehicle Control Cell_Culture->Treatment Harvest Harvest Cells at Different Time Points Treatment->Harvest Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Harvest->Cytotoxicity UPR_Analysis UPR Activation (Western Blot for p-PERK, CHOP, etc.) Harvest->UPR_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Harvest->Apoptosis_Assay Autophagy_Analysis Autophagy Flux (LC3-II Western Blot) Harvest->Autophagy_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Harvest->Cell_Cycle_Analysis Ubiquitination Polyubiquitin Accumulation (Western Blot for K48-Ub) Harvest->Ubiquitination Data_Analysis Quantitative Comparison and Statistical Analysis Cytotoxicity->Data_Analysis UPR_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis Autophagy_Analysis->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Ubiquitination->Data_Analysis

Caption: General experimental workflow for comparing p97 inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability/Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of p97 inhibitors on cancer cell proliferation.

Methodology:

  • Seed cancer cells (e.g., HCT116, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the p97 inhibitors (this compound, CB-5083, etc.) in complete cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of inhibitors or vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assess cell viability using a commercially available assay kit, such as MTT or CellTiter-Glo®, following the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by plotting the dose-response curves using appropriate software (e.g., GraphPad Prism).

Analysis of Unfolded Protein Response (UPR) Activation by Western Blot

Objective: To detect the activation of the UPR pathway by measuring the levels of key UPR markers.

Methodology:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of p97 inhibitors or a known UPR inducer (e.g., tunicamycin) as a positive control for various time points (e.g., 6, 12, 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against UPR markers (e.g., anti-phospho-PERK, anti-CHOP, anti-BiP/GRP78, anti-sXBP1) overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic cells induced by p97 inhibitors.

Methodology:

  • Treat cells with p97 inhibitors as described for the UPR analysis.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Autophagy Flux Assay by LC3-II Western Blot

Objective: To assess the effect of p97 inhibitors on autophagic flux by monitoring the conversion of LC3-I to LC3-II.

Methodology:

  • Treat cells with p97 inhibitors in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the desired time. The lysosomal inhibitor prevents the degradation of LC3-II, allowing for the measurement of autophagic flux.

  • Lyse the cells and perform Western blotting as described for UPR analysis.

  • Probe the membrane with an antibody against LC3. Both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form) will be detected.

  • The amount of LC3-II is indicative of the number of autophagosomes. An increase in LC3-II in the presence of a lysosomal inhibitor compared to its absence indicates an increase in autophagic flux.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of p97 inhibitors on cell cycle distribution.

Methodology:

  • Treat cells with p97 inhibitors for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing propidium iodide and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

  • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Detection of Polyubiquitinated Protein Accumulation

Objective: To measure the accumulation of polyubiquitinated proteins, a hallmark of UPS inhibition.

Methodology:

  • Treat cells with p97 inhibitors for various time points.

  • Lyse the cells and perform Western blotting as described above.

  • Probe the membrane with an antibody that specifically recognizes K48-linked polyubiquitin chains, as these are the primary signal for proteasomal degradation.

  • Observe the accumulation of a high molecular weight smear of polyubiquitinated proteins.

Conclusion

The available data indicates that both ATP-competitive and allosteric p97 inhibitors effectively disrupt protein homeostasis, leading to cancer cell death. While inhibitors like CB-5083 and NMS-873 show similar profiles in inducing the UPR, the nuanced differences in their mechanisms of action may lead to distinct downstream cellular consequences. For instance, the cell cycle effects of some p97 inhibitors appear to differ, with some causing G1 arrest and others a G2/M arrest.

This compound, as an allosteric inhibitor, presents an interesting alternative to ATP-competitive compounds. Its dual inhibition of p97 and VPS4B may offer a unique therapeutic window. However, a comprehensive head-to-head comparison with a broader panel of p97 inhibitors using standardized assays is still needed to fully elucidate its specific cellular phenotype and therapeutic potential. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, which will be crucial for the continued development of p97 inhibitors as a promising class of anti-cancer agents.

References

Unraveling the Anti-Cancer Potential of MSC1094308: A Comparative Analysis Across Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the valosin-containing protein (VCP)/p97 inhibitor, MSC1094308, reveals its activity across different cancer models and provides a comparative landscape against other notable p97 inhibitors. This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a clear overview of this compound's performance and its underlying mechanism of action.

Abstract

This compound is a reversible, allosteric inhibitor targeting the D2 ATPase domain of p97, a critical enzyme in protein homeostasis that is frequently overexpressed in various cancers.[1] Inhibition of p97 disrupts cellular processes essential for cancer cell survival, leading to apoptosis. This guide presents a comparative analysis of this compound's activity with other well-characterized p97 inhibitors, namely the ATP-competitive inhibitor CB-5083 and the allosteric inhibitor NMS-873. The data is compiled from multiple studies to provide a broader understanding of their relative potencies and cellular effects in different cancer contexts.

Performance Comparison of p97 Inhibitors

The inhibitory activity of this compound and other key p97 inhibitors has been evaluated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) and other relevant activity data.

CompoundTarget(s)Mechanism of ActionCell LineIC50 / ActivityReference
This compound p97, VPS4BReversible, AllostericBiochemical Assay (p97)7.2 μM[2]
Biochemical Assay (VPS4B)0.71 μM[2]
HCT116 (Colon Cancer)Accumulation of polyubiquitinated proteins at 10 μM[2]
CB-5083 p97ATP-competitiveHCT116, HeLa, RPMI8226More potent than PPA and NMS-873 in proliferation assays[2]
NMS-873 p97AllostericHCT116, HeLa, RPMI8226Less potent than CB-5083 in proliferation assays[2][3]
PPA p97CovalentHCT116 (Colon Cancer)2.7 μM[2][4]
HeLa (Cervical Cancer)6.1 μM[2][4]
RPMI8226 (Multiple Myeloma)3.4 μM[2][4]

Signaling Pathways and Experimental Workflows

The inhibition of p97 by this compound and other compounds disrupts several critical cellular pathways, primarily the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, leading to the accumulation of misfolded proteins and ultimately, apoptosis.

p97_inhibition_pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded_Protein Misfolded Protein ERAD_Complex ERAD Complex Misfolded_Protein->ERAD_Complex Recognition p97 p97/VCP ERAD_Complex->p97 Extraction Ubiquitin Ubiquitin p97->Ubiquitin Ubiquitination Apoptosis Apoptosis p97->Apoptosis Accumulation of misfolded proteins leads to Proteasome 26S Proteasome Ubiquitin->Proteasome Degradation This compound This compound This compound->p97 Inhibition

Caption: Inhibition of p97 by this compound disrupts the ERAD pathway.

The general workflow for assessing the in vitro activity of p97 inhibitors involves cell viability and enzymatic assays.

experimental_workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with p97 Inhibitors cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability_assay atpase_assay p97 ATPase Activity Assay treatment->atpase_assay data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis atpase_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating p97 inhibitors.

Experimental Protocols

p97 ATPase Activity Assay (General Protocol)

This protocol outlines a typical luminescence-based assay to measure the ATPase activity of p97 and the inhibitory effect of compounds like this compound.

Materials:

  • Purified recombinant p97 protein

  • ATP

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 0.5 mM TCEP)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 96-well white opaque plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the purified p97 protein to each well, except for the no-enzyme control wells.

  • Add the diluted test compound or DMSO (vehicle control) to the respective wells.

  • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding.

  • Initiate the reaction by adding a specific concentration of ATP to all wells.

  • Incubate the plate at 37°C for a set time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader. The signal is inversely proportional to the ATPase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay - General Protocol)

This protocol describes a common method to assess the effect of p97 inhibitors on the viability of cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.[5]

Conclusion

This compound demonstrates clear inhibitory activity against p97 and shows efficacy in cellular models of cancer. While direct comparative studies with other leading p97 inhibitors under identical conditions are limited in the public domain, the available data suggests that this compound is a valuable tool for studying p97 biology and a potential starting point for the development of novel anti-cancer therapeutics. Further head-to-head in vitro and in vivo studies are warranted to fully elucidate its comparative efficacy and therapeutic potential.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.